(4-Chloro-3-hydroxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-chloro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMHXKOVZNBHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675076 | |
| Record name | (4-Chloro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915201-06-8 | |
| Record name | (4-Chloro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid (CAS No. 915201-06-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(4-Chloro-3-hydroxyphenyl)boronic acid , registered under CAS number 915201-06-8, is a versatile boronic acid derivative of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Its unique substitution pattern, featuring a chloro and a hydroxyl group on the phenyl ring, offers multiple avenues for molecular elaboration, making it a valuable building block in the design and synthesis of complex organic molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and applications, with a focus on its role in the development of novel therapeutics.
Core Characteristics and Physicochemical Properties
This compound is a solid at room temperature, with a high melting point exceeding 250 °C.[5] It possesses a molecular weight of 172.38 g/mol and a molecular formula of C6H6BClO3.[5] The presence of both a hydroxyl and a chloro substituent influences its electronic properties and reactivity, making it a unique reagent in cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 915201-06-8 | [1][2][3][4] |
| Molecular Formula | C6H6BClO3 | [5] |
| Molecular Weight | 172.38 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | >250 °C | [5] |
| Purity | Typically ≥95% | [1] |
Synthesis and Purification
Another potential route could involve the demethylation of the more readily available precursor, 4-chloro-3-methoxyphenylboronic acid. This transformation would provide a direct path to the target molecule.
Purification:
Boronic acids are known to be challenging to purify due to their propensity to form cyclic anhydrides called boroxines.[6] Recrystallization is a common and effective method for purifying arylboronic acids.[6] The choice of solvent is critical and often requires some experimentation. For similar boronic acids, recrystallization from hot water or aqueous mixtures has proven successful.[6] It is crucial to dry the purified boronic acid thoroughly to minimize the water content, as this can impact the equilibrium between the boronic acid and its boroxine form.[6]
The Challenge of Boroxine Formation
A key consideration when working with arylboronic acids is their tendency to undergo dehydration to form boroxines, which are six-membered rings containing alternating boron and oxygen atoms.[7][8] This is a reversible equilibrium that can be influenced by factors such as temperature, solvent, and the presence of water.[9]
The formation of boroxines is an entropically driven process, as it involves the release of water molecules.[9] Electron-donating groups on the phenyl ring can also favor boroxine formation.[7][9] From a practical standpoint, the presence of boroxines can be problematic as they may exhibit different reactivity in coupling reactions compared to the monomeric boronic acid.[6]
Managing Boroxine Formation:
-
Hydration: Storing the boronic acid in a hydrated form or performing reactions in the presence of water can shift the equilibrium towards the monomeric acid.
-
Purification: Recrystallization from aqueous solvents can help to break down boroxines and isolate the pure boronic acid.[6]
-
Reaction Conditions: Careful control of reaction conditions, such as temperature and the use of anhydrous solvents when necessary, can help to manage the boronic acid/boroxine equilibrium.
Caption: Reversible equilibrium between this compound and its corresponding boroxine.
Analytical Characterization
The purity and identity of this compound are typically assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule. While a publicly available spectrum for this specific compound is not readily found, spectra for similar compounds like 3-chlorophenylboronic acid and 4-methoxyphenylboronic acid can provide reference points for expected chemical shifts.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of boronic acids.[12] Reversed-phase HPLC methods are commonly employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid.[12] The development of a robust HPLC method is crucial for quality control and for monitoring the progress of reactions involving this reagent. Specialized techniques, such as post-column derivatization with reagents like alizarin, can be used for the selective detection of boronic acids in complex mixtures.[13]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls and other conjugated systems, which are common structural motifs in pharmaceuticals.[15]
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.[14]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or a pre-catalyst, 1-5 mol%), and a suitable ligand (if required).
-
Solvent and Base: Add a degassed solvent (e.g., toluene, dioxane, DMF, or a mixture with water) and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equiv).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery and Development
Boronic acids are increasingly recognized as important pharmacophores in drug design.[16][17][18] The boron atom can form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases, making them potent enzyme inhibitors.[16]
This compound, with its specific substitution pattern, is a valuable building block for the synthesis of targeted therapies, particularly kinase inhibitors. The chloro and hydroxyl groups provide handles for further functionalization and can participate in key hydrogen bonding interactions with the target protein.
While specific examples of marketed drugs synthesized using this compound are not readily found in the public literature, its structural motifs are present in various kinase inhibitors. For instance, the substituted phenyl group is a common feature in inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular and neurological diseases.[16][17][18][19][20] The ability to readily introduce this fragment via Suzuki-Miyaura coupling makes it an attractive tool for medicinal chemists in lead optimization and the generation of compound libraries for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.
Storage:
Arylboronic acids are generally stable solids but can be sensitive to moisture and air. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[21][22]
Conclusion
This compound is a valuable and versatile reagent for organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the introduction of a key structural motif found in many biologically active compounds. A thorough understanding of its properties, including its propensity for boroxine formation, and the application of appropriate handling and purification techniques are essential for its successful use in the laboratory. As the demand for novel and targeted therapeutics continues to grow, the importance of specialized building blocks like this compound in drug discovery and development is set to increase.
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- Iovine, P. M., & Kua, J. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(50), 14319-14328.
- Takami, A., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5349-5369.
- Wang, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
- Wiley Online Library. The Suzuki−Miyaura coupling between different aryl halides and various...
- Dow AgroSciences LLC. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- Wang, L., et al. (2019). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Molecules, 24(1), 133.
- Bandarage, U. K., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626.
- Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721.
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An In-depth Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Properties
(4-Chloro-3-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of medicinal chemistry. A thorough understanding of its fundamental properties is paramount for its effective utilization in research and development.
The molecular formula of this compound is C6H6BClO3, and its molecular weight is 172.37 g/mol .[1][2] This compound typically appears as a solid and is characterized by its unique structural features: a phenyl ring substituted with a chloro group, a hydroxyl group, and a boronic acid moiety. These functional groups impart specific reactivity and properties that are leveraged in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H6BClO3 | Santa Cruz Biotechnology[1] |
| Molecular Weight | 172.37 g/mol | ChemicalBook[2] |
| CAS Number | 915201-06-8 | Santa Cruz Biotechnology[1] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | Typically ≥95% | Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C under an inert atmosphere | Sigma-Aldrich[3] |
These properties are crucial for designing experiments, calculating stoichiometry, and ensuring the stability and integrity of the compound during storage and handling. The boronic acid group is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.[4]
Synthesis and Purification: A Validated Protocol
The synthesis of substituted phenylboronic acids, including the 4-chloro-3-hydroxy variant, is a well-established yet nuanced process. The choice of starting materials and reaction conditions is critical to achieving high yield and purity. A common synthetic strategy involves the protection of the hydroxyl group, followed by a Grignard reaction and subsequent boronation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
Step 1: Protection of the Hydroxyl Group
-
In a round-bottom flask, dissolve 1 equivalent of 4-chloro-3-hydroxyphenol in a suitable solvent such as dimethylformamide (DMF).
-
Add 1.1 equivalents of a protecting group reagent, for instance, tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the protected phenol.
Step 2: Grignard Reagent Formation and Boronation
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.
-
Add a solution of the protected 4-chloro-3-hydroxyphenyl bromide (formed from the protected phenol) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the reaction mixture to a low temperature (e.g., -78°C).
-
Slowly add a solution of trimethyl borate in THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
Step 3: Deprotection and Purification
-
Acidify the reaction mixture with an aqueous acid solution to hydrolyze the borate ester and remove the protecting group.
-
Extract the product into an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Causality in Protocol Design: The protection of the acidic hydroxyl group is essential to prevent it from interfering with the formation of the highly basic Grignard reagent. The low temperature during the addition of trimethyl borate helps to control the reactivity and prevent side reactions.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural integrity of synthesized this compound must be confirmed through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Expected NMR Spectral Data: While specific spectral data for this compound is available from suppliers, general characteristics can be predicted.[5][6]
-
¹H NMR: The aromatic protons will appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The hydroxyl proton will be a broad singlet, and the boronic acid protons will also present as a broad singlet, with chemical shifts that can be influenced by solvent and concentration.
-
¹³C NMR: The carbon atoms of the phenyl ring will show signals in the aromatic region (110-160 ppm). The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR: A signal characteristic of a trigonal boronic acid will be observed, typically in the range of 27-33 ppm.[7]
It is imperative to compare the obtained spectra with reference data to confirm the identity and purity of the compound.
Role in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[8][9] Their utility stems from their unique chemical properties, including their ability to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors.
This compound serves as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications.[10] The chloro and hydroxyl substituents on the phenyl ring provide additional points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties.
Applications in Medicinal Chemistry:
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where the boronic acid is coupled with an aryl or vinyl halide to form a new carbon-carbon bond. This reaction is fundamental in constructing the core scaffolds of many drug candidates.[4]
-
Enzyme Inhibition: The boronic acid group can act as a transition-state analog inhibitor of serine proteases and other enzymes.[11][12] The trigonal planar geometry of the boronic acid can mimic the tetrahedral transition state of peptide bond hydrolysis.
-
Bioconjugation: The reactivity of boronic acids with diols can be utilized to attach these molecules to biomolecules, such as carbohydrates on the surface of cells, for targeted drug delivery or diagnostic purposes.[10]
Diagram 2: Role in Suzuki-Miyaura Coupling
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance and can cause skin and eye irritation, and may cause respiratory irritation.[3][13][14]
Recommended Safety Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[13]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[13]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[14] It should be stored under an inert atmosphere.[3]
In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For instance, if inhaled, move the person to fresh air.[14] If it comes into contact with skin, wash with plenty of soap and water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14]
Conclusion
This compound is a valuable and versatile reagent in the arsenal of medicinal chemists and drug discovery professionals. Its well-defined molecular and physical properties, coupled with established synthetic protocols, make it a reliable building block for the creation of novel and complex molecular architectures. A comprehensive understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling, and its potential as an enzyme inhibitor, will continue to drive its application in the development of next-generation therapeutics. Adherence to strict safety protocols is essential to ensure its safe and effective use in the laboratory.
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Part 1: Molecular Profile and Physicochemical Characteristics
An In-depth Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core structural features, physicochemical properties, synthetic methodologies, and key applications, with a focus on the causality behind experimental choices and protocols.
This compound is a bifunctional organoboron compound. Its utility stems from the unique interplay of its three components: the phenyl ring, the boronic acid moiety [-B(OH)₂], and the directing and modulating chloro and hydroxyl substituents. This specific substitution pattern makes it a valuable intermediate for introducing a 4-chloro-3-hydroxyphenyl group into larger, more complex molecules.
Core Structure and Properties
The compound's structure is foundational to its reactivity. The boronic acid group is an electrophilic Lewis acid, while the hydroxyl group is a nucleophilic proton donor, and the chloro group acts as an electron-withdrawing substituent.
Caption: 2D Structure of this compound.
The physical and chemical properties of this reagent are critical for its storage, handling, and use in reactions.
| Property | Value | Source(s) |
| CAS Number | 915201-06-8 | [1] |
| Molecular Formula | C₆H₆BClO₃ | [2] |
| Molecular Weight | 172.38 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | >250 °C | [2] |
| Purity | Typically ≥96% |
Structural Analysis and Reactivity Considerations
The substitution pattern on the phenyl ring significantly influences the reactivity of the boronic acid.
-
Hydroxyl Group (-OH): Located at the meta-position relative to the boronic acid, this electron-donating group can influence the electronic density of the ring. Its acidic proton can also participate in interactions with bases or catalysts.
-
Chloro Group (-Cl): Positioned para to the boronic acid, this electron-withdrawing group decreases the electron density on the boron-bound carbon. This electronic effect modulates the nucleophilicity of the organic fragment during the transmetalation step in cross-coupling reactions.
-
Boronic Acid [-B(OH)₂]: This functional group is prone to dehydration to form a cyclic anhydride known as a boroxine. This is a reversible process, and the presence of boroxine is common in solid samples of arylboronic acids. For quantitative applications like Suzuki-Miyaura coupling, it is often crucial to use the boronic acid form, which can be regenerated by dissolving the solid in a suitable solvent system containing water.
Part 2: Synthesis, Purification, and Safe Handling
The reliable synthesis and proper handling of this compound are paramount for successful and reproducible downstream applications.
General Synthetic Strategy
A common and robust method for synthesizing substituted arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis. The starting material is typically an appropriately substituted bromophenol.[4][5]
Caption: Generalized workflow for the synthesis of this compound.
Causality in Synthesis:
-
Hydroxyl Protection: The phenolic hydroxyl group is acidic and would interfere with the formation of the required organolithium or Grignard reagent in Step 2. Therefore, it must be protected with a group that is stable to strongly basic/nucleophilic conditions but can be removed later.
-
Low Temperature: Organolithium and Grignard reagents are highly reactive and thermally unstable. Step 2 and 3 are performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.[6]
-
Acidic Workup: The initial product of the borylation step is a boronate ester. Acidic hydrolysis is required to cleave the ester bonds and yield the final boronic acid.
Protocol: Purification by Recrystallization
Purity is critical for high-yielding cross-coupling reactions. Recrystallization is a standard and effective method for purifying arylboronic acids.[7]
Objective: To remove inorganic salts and organic byproducts.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (or other suitable co-solvent)
-
Erlenmeyer flask, heating plate with magnetic stirrer, Buchner funnel, filter paper
Procedure:
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the solvent system (e.g., a water/ethanol mixture).
-
Heating: Gently heat the suspension with stirring until all the solid dissolves. The goal is to create a saturated solution at an elevated temperature. Avoid boiling for extended periods to minimize decomposition.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a fine, crystalline solid.
Self-Validation: The purity of the recrystallized product should be confirmed by measuring its melting point and by spectroscopic analysis (e.g., ¹H NMR) to ensure the absence of impurity signals.
Safety and Handling
This compound is classified as an irritant. Adherence to safety protocols is mandatory.
| Hazard Classification | GHS Pictogram | Statement | Source(s) |
| Skin Irritation | GHS07 | Causes skin irritation. | [8][9] |
| Eye Irritation | GHS07 | Causes serious eye irritation. | [8][9][10] |
| Respiratory Irritation | GHS07 | May cause respiratory irritation. | [9][11] |
Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Handling Practices: Avoid generating dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
Part 3: Key Applications in Organic Synthesis
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[13][14] It is widely used in academic and industrial settings due to its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing reagents.[13][15]
The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Activation & Transmetalation: The boronic acid reacts with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[13] This boronate then transfers its organic group (Ar) to the palladium center, displacing the halide. This is the key C-C bond-forming precursor step.
-
Reductive Elimination: The two organic fragments (R¹ and Ar) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.
Protocol: Representative Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The use of a biphasic system with water often accelerates the reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness: This protocol is self-validating. The progress can be tracked, and the final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the desired transformation has occurred cleanly.
Applications in Medicinal Chemistry
The 3-hydroxyphenyl and 4-chlorophenyl motifs are present in numerous biologically active molecules. This compound serves as a key precursor for synthesizing complex organic molecules in drug discovery programs.[3][16] Boronic acids themselves are also being explored as pharmacophores due to their unique ability to form reversible covalent bonds with biological targets.[17][18]
Caption: Relationship between the building block and its potential application areas.
Conclusion
This compound is a high-value chemical reagent whose utility is defined by its distinct structural features. Its predictable reactivity, particularly in the robust Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthetic origins, and handling requirements, as detailed in this guide, enables researchers to leverage its full potential in the development of novel pharmaceuticals, advanced materials, and other complex molecular architectures.
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- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.
- ResearchGate. Biological and Medicinal Applications of Boronic Acids | Request PDF. [Link]
- National Institutes of Health (PMC). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]
- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
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An In-depth Technical Guide to the Spectral Characterization of (4-Chloro-3-hydroxyphenyl)boronic Acid
Introduction: The Analytical Imperative for Arylboronic Acids
(4-Chloro-3-hydroxyphenyl)boronic acid is a key bifunctional building block in modern synthetic chemistry. Its utility in catalysis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, makes it an invaluable reagent for the synthesis of complex organic molecules in the pharmaceutical and materials science sectors[1]. The precise arrangement of the chloro, hydroxyl, and boronic acid functionalities on the aromatic ring dictates its reactivity and the ultimate structure of the target molecule. Therefore, unambiguous structural confirmation and purity assessment are not merely procedural formalities; they are foundational to ensuring the success, reproducibility, and safety of subsequent synthetic transformations.
This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous standards of drug development and materials research.
Part 1: Molecular Structure & Analytical Workflow
The first step in any analytical endeavor is to understand the molecule's structure and devise a comprehensive strategy for its characterization.
Molecular Structure
The structure of this compound presents several key features that will manifest in its spectral data:
-
An aromatic ring with a 1,2,4-trisubstitution pattern.
-
Three distinct aromatic protons.
-
A phenolic hydroxyl (-OH) group.
-
A boronic acid [-B(OH)₂] group, which is acidic and capable of intermolecular interactions.
-
A chloro (-Cl) substituent.
Caption: Molecular Structure of this compound.
A Self-Validating Analytical Workflow
Caption: A comprehensive workflow for spectroscopic characterization.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
The Boronic Acid Challenge: Monomer-Boroxine Equilibrium
A critical consideration in the NMR analysis of arylboronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This equilibrium can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation[2].
Caption: Equilibrium between boronic acid monomer and its boroxine anhydride.
Expertise in Action: To ensure a clean, interpretable spectrum of the monomeric species, the choice of NMR solvent is paramount. While solvents like CDCl₃ or DMSO-d₆ are common, they may not sufficiently disrupt the boroxine trimer. Methanol-d₄ is the solvent of choice for this application. The alcohol readily reacts with the boroxine to break it down, shifting the equilibrium entirely to the monomeric boronic acid or its methyl ester derivative, resulting in sharp, well-resolved signals[2]. A key trade-off is that the acidic protons of the boronic acid and the phenolic hydroxyl group will rapidly exchange with the deuterated solvent, rendering them invisible in the ¹H NMR spectrum.
¹H NMR Spectral Analysis
Experimental Protocol: ¹H NMR
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated methanol (Methanol-d₄, 99.8 atom % D).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The number of scans may need to be increased to achieve a good signal-to-noise ratio.
Interpretation and Predicted Data The 1,2,4-trisubstituted pattern will give rise to three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.4 - 7.6 | d (doublet) | J ≈ 2 Hz | H-2 | This proton is ortho to the B(OH)₂ group and meta to the OH group. It will show a small coupling to H-6. |
| ~7.2 - 7.4 | dd (doublet of doublets) | J ≈ 8 Hz, 2 Hz | H-6 | This proton is ortho to H-5 and meta to H-2. It will show a large ortho coupling and a smaller meta coupling. |
| ~6.8 - 7.0 | d (doublet) | J ≈ 8 Hz | H-5 | This proton is ortho to H-6 and the electron-donating OH group, shifting it significantly upfield. |
Note: The B(OH)₂ and Ar-OH protons will not be observed due to solvent exchange with Methanol-d₄.
¹³C NMR Spectral Analysis
Interpretation and Predicted Data The molecule's lack of symmetry means all six aromatic carbons are chemically unique and should produce six distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C-3 | Carbon bearing the electron-donating -OH group, significantly deshielded. |
| ~135 - 140 | C-6 | Aromatic CH carbon adjacent to the chloro-substituted carbon. |
| ~130 - 135 | C-2 | Aromatic CH carbon adjacent to the borylated carbon. |
| ~120 - 125 | C-4 | Carbon bearing the -Cl group. |
| ~115 - 120 | C-5 | Aromatic CH carbon ortho to the -OH group, shielded. |
| Not Observed | C-1 | The ipso-carbon attached to boron is often broadened to the baseline or absent entirely due to the quadrupolar nature of the boron nucleus (¹¹B and ¹⁰B), which provides an efficient relaxation pathway[3]. |
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
Methodology: Attenuated Total Reflectance (ATR) The ATR technique is chosen for its speed, ease of use, and minimal sample preparation, making it a highly trustworthy and reproducible method for solid samples[4][5].
-
Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.
-
Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Spectral Interpretation The IR spectrum will be dominated by absorptions from the hydroxyl groups and the aromatic ring.
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3500 - 3200 | O-H (Phenol & Boronic Acid) | Stretching | Very broad and strong, indicative of hydrogen bonding[6]. |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Weak to medium intensity peaks[7]. |
| 1600 - 1585 & 1500 - 1400 | C=C (Aromatic) | In-ring stretching | Two or more sharp, medium-to-strong bands[7]. |
| 1380 - 1310 | B-O | Asymmetric Stretching | A strong, characteristic band for boronic acids[8]. |
| 1320 - 1210 | C-O (Phenol) | Stretching | Medium to strong band. |
| 850 - 550 | C-Cl | Stretching | Medium to strong band in the fingerprint region[7]. |
| ~850 - 750 | C-H (Aromatic) | Out-of-plane bending | Strong bands whose exact position is diagnostic of the 1,2,4-substitution pattern. |
Part 4: Mass Spectrometry (MS)
MS is the definitive technique for determining the molecular weight of a compound and providing evidence for its elemental composition.
The Challenge of Boronic Acid MS: Direct analysis of boronic acids can be complicated. They are prone to dehydration in the ion source and can form adducts with solvents or other molecules, leading to confusing spectra[9][10]. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, and running in negative ion mode is particularly effective for acidic compounds[11][12].
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Chromatography: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water, often with a modifier like ammonium acetate to improve ionization[13].
-
MS Detection:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Analysis: Scan for ions in a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Rationale: In negative mode, the acidic boronic acid and phenolic protons can be easily abstracted, leading to a strong signal for the deprotonated molecule, [M-H]⁻.
-
Interpretation of Mass Spectrum The molecular formula is C₆H₆BClO₃[14]. The expected monoisotopic mass can be calculated using the most abundant isotopes (¹H, ¹²C, ¹¹B, ³⁵Cl, ¹⁶O).
-
Monoisotopic Mass: 172.0024 g/mol
Predicted Mass Spectrum Data
| m/z (Calculated) | Ion Species | Interpretation |
| 171.0 | [M-H]⁻ | The deprotonated molecular ion. This will be the base peak or a very prominent ion. |
| 173.0 | [M-H]⁻ Isotope Peak | An isotope peak approximately one-third the intensity of the [M-H]⁻ peak, characteristic of the presence of one chlorine atom (³⁷Cl isotope). |
| 153.0 | [M-H-H₂O]⁻ | A potential fragment resulting from the loss of a water molecule from the deprotonated parent ion. |
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, FT-IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. FT-IR confirms the presence of key functional groups, particularly the hydroxyl and boronic acid moieties. Finally, high-resolution MS provides an exact molecular weight and corroborates the elemental formula. Together, these techniques provide a comprehensive and self-validating dataset that confirms the identity, structure, and integrity of this vital chemical building block, empowering researchers and drug development professionals to proceed with confidence.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
- Haas, M. J., Blom, K. F., & Schwarz, C. H. (1995). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry, 67(10), 1713–1721.
- Rocky Mountain Labs. (2023). What sample is needed for FTIR?
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394.
- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.
- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- Wang, L., Dai, C., Burroughs, S. K., Liu Wang, S., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94.
- Dickie, D. A., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. The Journal of Physical Chemistry A, 116(18), 4566-4582.
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0234508).
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.
- StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination.
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- The Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
- Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities.
- Journal of the American Chemical Society. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
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An In-Depth Technical Guide to the Synthesis of (4-Chloro-3-hydroxyphenyl)boronic acid
Foreword: The Strategic Importance of (4-Chloro-3-hydroxyphenyl)boronic acid in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry and drug development. Its unique trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and a hydroxyl group, provides a versatile scaffold for the synthesis of complex organic molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance. The chloro and hydroxyl substituents offer additional points for molecular diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the scientifically robust and field-proven methodologies for the synthesis of this pivotal intermediate, tailored for researchers, scientists, and professionals in the drug development sector.
Physicochemical Properties and Characterization Data
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and quality control.
| Property | Value | Source |
| CAS Number | 915201-06-8 | [1] |
| Molecular Formula | C₆H₆BClO₃ | [1] |
| Molecular Weight | 172.38 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | [1] |
Spectroscopic Data:
-
¹H NMR Spectrum: Available from chemical suppliers and databases, the ¹H NMR spectrum is a critical tool for confirming the identity and purity of the synthesized compound.[2]
Synthetic Strategies: A Tale of Two Methodologies
The synthesis of this compound can be approached via two principal routes: a classical organometallic pathway and a modern C-H activation methodology. The choice between these routes is often dictated by factors such as the availability of starting materials, scalability, and the desired purity profile.
Methodology 1: The Classical Approach via Organometallic Intermediates
This traditional and reliable method involves the formation of a Grignard or organolithium reagent from a suitably protected halo-precursor, followed by quenching with a borate ester. The key to this approach lies in the judicious protection of the reactive hydroxyl group to prevent interference with the formation of the organometallic species.
Logical Framework for the Classical Synthesis
Figure 1: Workflow for the classical synthesis of this compound.
Step-by-Step Experimental Protocol (Classical Approach):
Part A: Protection of 2-Chloro-5-bromophenol
-
Reaction Setup: To a solution of 2-chloro-5-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C under an inert atmosphere.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected phenol.
Part B: Grignard Formation and Borylation
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the protected 2-chloro-5-bromophenol from Part A in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.[3][4]
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF, maintaining the temperature below -60 °C.
-
Work-up and Deprotection: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2). This step simultaneously hydrolyzes the boronate ester and cleaves the TBDMS protecting group.
-
Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from hot water or a mixture of ethyl acetate and hexanes.
Causality and Field-Proven Insights:
-
Choice of Protecting Group: The TBDMS group is chosen for its robustness under Grignard formation conditions and its facile cleavage under acidic work-up, streamlining the synthesis into fewer operational steps.
-
Reaction Initiation: The use of a small iodine crystal is a classic technique to activate the magnesium surface and initiate the Grignard reaction, which can sometimes have a significant induction period.
-
Low-Temperature Borylation: The addition of the borate ester at low temperatures is crucial to prevent side reactions, such as the formation of diaryl or triaryl boranes, thus maximizing the yield of the desired boronic acid.
Methodology 2: Iridium-Catalyzed C-H Borylation
A more contemporary and atom-economical approach utilizes a directed C-H activation/borylation strategy. This method leverages an iridium catalyst to selectively install a boryl group at the sterically accessible position ortho to the hydroxyl group of a phenol.[5] This methodology is particularly elegant as it often proceeds with high regioselectivity and can be performed on the unprotected phenol, obviating the need for protection-deprotection steps.
Logical Framework for the Iridium-Catalyzed Synthesis
Figure 2: Workflow for the iridium-catalyzed synthesis of this compound.
Step-by-Step Experimental Protocol (Iridium-Catalyzed Approach):
Part A: Ortho-Borylation of 4-Chlorophenol
-
Reaction Setup: In a glovebox, charge a Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 0.7 eq). Add a solution of 4-chlorophenol (1.0 eq) in anhydrous cyclohexane.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-16 hours.
-
Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue, which contains the pinacol boronate ester of the product, can be carried forward to the hydrolysis step without further purification. For a scalable procedure, a 74% isolated yield has been reported for the pinacol boronate ester of the product starting from 2.0 g of 4-chlorophenol.[5]
Part B: Hydrolysis of the Pinacol Boronate Ester
-
Hydrolysis: Dissolve the crude pinacol boronate ester from Part A in a mixture of tetrahydrofuran and 2 M hydrochloric acid.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronate ester is fully consumed.
-
Purification: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from hot water.
Causality and Field-Proven Insights:
-
Catalyst System: The combination of an iridium precursor and a bipyridine ligand is a well-established system for C-H borylation. The ligand plays a crucial role in the catalytic cycle and can influence the regioselectivity.[6]
-
Regioselectivity: The ortho-selectivity in the borylation of phenols is a remarkable feature of this catalytic system, driven by a combination of steric and electronic factors.[5]
-
One-Pot Potential: While presented here in two parts for clarity, the hydrolysis of the boronate ester can often be performed in a one-pot fashion following the borylation reaction, further enhancing the efficiency of this synthetic route.
Purification: A Critical Step for Downstream Success
The purity of this compound is critical for its successful application in subsequent reactions, particularly in palladium-catalyzed couplings where impurities can poison the catalyst.
Recommended Purification Protocol: Recrystallization
-
Solvent Selection: Hot water is often an excellent solvent for the recrystallization of arylboronic acids.[7] Alternatively, a mixed solvent system such as ethyl acetate/hexanes can be employed.
-
Procedure: Dissolve the crude boronic acid in a minimal amount of boiling water. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Alternative Purification: Acid-Base Extraction
Boronic acids are weakly acidic and can be purified by acid-base extraction.
-
Extraction: Dissolve the crude product in an organic solvent such as ethyl acetate and extract with a mild aqueous base (e.g., 1 M sodium carbonate).
-
Back-Extraction: Separate the aqueous layer and acidify it with 2 M HCl to a pH of ~2-3, at which point the purified boronic acid will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration or extract with an organic solvent, dry, and concentrate.
Conclusion: A Versatile Intermediate for the Modern Chemist
The synthesis of this compound is achievable through both classical and modern synthetic methodologies. The choice of route will depend on the specific requirements of the research or development program. The classical organometallic approach offers reliability and is well-understood, while the iridium-catalyzed C-H borylation presents a more elegant and atom-economical alternative. With careful execution of the synthesis and purification, high-quality this compound can be obtained, paving the way for the creation of novel and impactful molecules in the ever-evolving landscape of drug discovery.
References
- Muller, D. S., & Fluery, M. J. (Year). Application of the Suzuki-Miyaura reaction to the synthesis of biflavones. Source.
- Supporting Information for an article in The Royal Society of Chemistry. (n.d.).
- Malig, T. C., et al. (2017). Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 139(22), 7654–7663.
- Organic Syntheses Procedure. (n.d.).
- Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. (n.d.).
- This compound | 915201-06-8. ChemicalBook.
- Preparation method of hydroxyphenylboronic acid. (n.d.).
- Li, H.-L., Kanai, M., & Kuninobu, Y. (2017). Iridium/Bipyridine-Catalyzed ortho-Selective C–H Borylation of Phenol and Aniline Derivatives. Organic Letters, 19(21), 5944–5947.
- This compound | CAS 915201-06-8. Santa Cruz Biotechnology.
- This compound | 915201-06-8. Sigma-Aldrich.
- Organic Syntheses Procedure. (n.d.).
- How to purify boronic acids/boronate esters?. (2016).
- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Inform
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki–Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents.
- Organic Syntheses Procedure. (n.d.).
- Recrystallization and Crystalliz
- Purific
- This compound(915201-06-8) 1H NMR spectrum. ChemicalBook.
- Malig, T. C., et al. (2017). Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate-Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions. Semantic Scholar.
- Application Notes and Protocols for In-Situ Boronic Acid Formation with Chloro(diethoxy)borane. (n.d.). Benchchem.
- Leonori, D., & Aggarwal, V. K. (2015). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. Accounts of Chemical Research, 48(2), 3174–3183.
- Iridium-catalyzed ortho-C–H borylation of aromatic aldimines derived from pentafluoroaniline with bis(pinacolate)diboron. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
- Standard Lithiation–Boryl
- Leonori, D., & Aggarwal, V. K. (2012). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 14(24), 6342–6345.
- This compound | 915201-06-8. Sigma-Aldrich.
- UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNESIUM-CATALYZED CONDITIONS. (n.d.). eScholarship.org.
- 4-Hydroxyphenylboronic acid synthesis. (n.d.). ChemicalBook.
- 4-fluoro-3-hydroxyphenylboronic acid, pinacol ester. (n.d.). Boron Molecular.
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.).
- 4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.
- Troubleshooting low yields in 3-Chloro-5-fluorophenol synthesis. (n.d.). Benchchem.
- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.).
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A Senior Application Scientist's Guide to (4-Chloro-3-hydroxyphenyl)boronic Acid: From Sourcing to Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Understated Utility of a Substituted Phenylboronic Acid
In the landscape of modern medicinal chemistry, the boronic acid functional group has transcended its traditional role as a mere synthetic intermediate. Its unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles have cemented its status as a privileged pharmacophore.[1] The approval of drugs like the proteasome inhibitor Bortezomib marked a pivotal moment, stimulating a surge of interest in boron-containing compounds for therapeutic applications.[2][3]
(4-Chloro-3-hydroxyphenyl)boronic acid (CAS No. 915201-06-8) emerges from this context as a particularly valuable building block. The specific arrangement of its substituents—an electron-withdrawing chloro group and an electron-donating, hydrogen-bond-capable hydroxyl group—offers a nuanced reactivity profile. This guide provides an in-depth technical overview for professionals in drug development, covering the critical path from supplier evaluation and quality control to practical application in synthesis.
The Molecule in Focus: Physicochemical & Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its successful application. The molecule's character is defined by the interplay of its three key functional groups on the phenyl ring.
-
The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the primary center of reactivity, readily participating in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and forming esters with diols.
-
The Chloro Group (-Cl): Positioned para to the boronic acid, this group exerts a strong electron-withdrawing inductive effect, increasing the Lewis acidity of the boron center. This can influence transmetalation rates in coupling reactions.
-
The Hydroxyl Group (-OH): Located meta to the boronic acid, the hydroxyl group is a hydrogen bond donor and can act as a nucleophile or a directing group under certain conditions. Its presence may necessitate the use of a protecting group strategy depending on the desired reaction pathway.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 915201-06-8 | [4][5] |
| Molecular Formula | C₆H₆BClO₃ | [4][5] |
| Molecular Weight | ~172.4 g/mol | [4] |
| Melting Point | >250 °C | [5] |
| Appearance | White to off-white solid/powder | [6] |
| Density | ~1.49 g/cm³ (Predicted) |[5] |
Sourcing & Procurement: A Practical Guide
Navigating the chemical supplier landscape is a critical first step. Purity, batch-to-batch consistency, and availability at scale are paramount considerations for any research or development program.
Representative Suppliers & Pricing:
| Supplier | Example Product/Size | Example Price (USD) | Purity | Notes |
| AbacipharmTech | 250 mg | $119.58 | Not Specified | Catalog: SY005061.[7] |
| 1 g | $215.33 | [7] | ||
| Santa Cruz Biotechnology | 1 g | Inquire | ≥96% | For Research Use Only.[4] |
| Sigma-Aldrich | Inquire | Inquire | Not Specified | Distributed for ChemScene LLC. |
| Echemi | Inquire | Inquire | ≥95% (Industrial Grade) | Platform connecting multiple suppliers like Guangzhou Yaoguang Technology Co., Ltd.[5] |
Note: Prices are subject to change and are provided for illustrative purposes only. Researchers should always obtain current quotes directly from suppliers.
Procurement & Validation Workflow:
The process of acquiring and validating a critical reagent like this compound should be systematic. The following workflow ensures that the material entering your lab is fit for purpose.
Caption: Workflow for reagent procurement and validation.
Quality Control: A Self-Validating System
The most common impurities in boronic acids are water and the corresponding trimeric anhydride, boroxine. These impurities can significantly impact reaction stoichiometry and yield. Therefore, incoming quality control is not merely a suggestion but a mandatory step for reproducible results.
Protocol: 1H NMR Analysis for Purity and Anhydride Content
This protocol is adapted from established methods for boronic acid characterization.[8]
Objective: To confirm the identity of this compound and to estimate the percentage of boroxine and water.
Materials:
-
This compound sample
-
Anhydrous DMSO-d₆
-
NMR tubes
-
NMR Spectrometer (≥400 MHz)
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of anhydrous DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently agitate or vortex until the solid is fully dissolved.
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum. Ensure the spectral window is wide enough to observe both aromatic protons (6.5-8.0 ppm) and the broad signals for the B(OH)₂ and OH protons (often >9.0 ppm), as well as residual water (~3.3 ppm in DMSO-d₆).
-
Analysis & Interpretation:
-
Identity: Confirm the expected aromatic proton signals (doublets, triplets, etc.) and their integration values.
-
Purity: Integrate the aromatic signals corresponding to the desired product against any impurity signals.
-
Boroxine/Water Content: Boronic acids exist in equilibrium with their boroxine anhydrides. The presence of significant water drives the equilibrium towards the monomeric acid. In a "dry" sample, the boroxine may be more prevalent. The B-OH protons will appear as a broad singlet. The amount of water present can be quantified by comparing its integral to the integral of the aromatic protons. According to established procedures, boronic acids should ideally not contain more than 5% boroxine and should be thoroughly dried before use to ensure accurate weighing.[8]
-
Causality: Using anhydrous DMSO-d₆ is crucial because it provides a medium where the exchangeable protons (B-OH, Ph-OH, H₂O) can be observed as distinct, albeit broad, signals. This allows for a semi-quantitative assessment of water and anhydride content, which directly informs the molar quantity of the active reagent being added to a reaction.
Application in Synthesis: A Prototypical Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and a primary application for this reagent.
Objective: To couple this compound with a generic aryl bromide (Ar-Br) to form a biaryl structure, a common motif in drug candidates.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (Ar-Br) (1.0 eq)
-
Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 eq)
-
K₂CO₃ (Potassium Carbonate) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Reaction vessel (e.g., Schlenk flask)
-
Nitrogen or Argon source
Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and K₂CO₃ (2.5 eq).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Palladium(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be deoxygenated by bubbling with inert gas for 15-20 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Synthetic Pathway Visualization:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Safety & Handling
While this compound has a specific SDS that should be consulted, general precautions for substituted phenylboronic acids apply.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[11] Wash hands thoroughly after handling.[10]
-
Health Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10] Boronic acids are prone to dehydration to form boroxines, so storage under inert gas is recommended for long-term stability.
References
- 4-Chloro-3-hydroxyphenylboronic Acid. AbacipharmTech. [Link]
- 4-Chloro-3-hydroxyphenylboronic acid pinacol ester. AOBChem USA. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Preparation method of hydroxyphenylboronic acid.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
- 3-Chloro-4-hydroxyphenylboronic acid. Chem-Impex. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]
- Design and discovery of boronic acid drugs.
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- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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A Senior Application Scientist's Guide to (4-Chloro-3-hydroxyphenyl)boronic acid: From Sourcing to Application
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the success of a research campaign. (4-Chloro-3-hydroxyphenyl)boronic acid (CAS No. 915201-06-8) has emerged as a valuable reagent, particularly for its utility in carbon-carbon bond formation. This guide provides an in-depth analysis of its commercial availability, quality control considerations, and practical applications, designed to empower scientists in their research endeavors.
Commercial Sourcing and Initial Assessment
This compound is readily available from a variety of chemical suppliers. The choice of vendor often depends on the required scale, purity, and lead time. For initial small-scale studies, suppliers catering to research and development quantities are suitable, while larger-scale synthesis may necessitate sourcing from bulk chemical manufacturers.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Typical Purity | Physical Form |
| Sigma-Aldrich (now part of MilliporeSigma) | 915201-06-8 | ≥95%[1] | Solid[1] |
| Santa Cruz Biotechnology | 915201-06-8 | 96%[2] | Solid |
| AbacipharmTech | 915201-06-8 | Not specified | Not specified |
| BLD Pharm | 915201-06-8 | Not specified | Not specified |
| ChemScene LLC | 915201-06-8 | Not specified | Solid |
| Guangzhou Yaoguang Technology Co., Ltd. | 915201-06-8 | Not specified | Not specified |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each specific lot.[1][2] This document provides critical data on purity and the analytical methods used for its determination.
Quality Control: A Critical Prerequisite for Reproducibility
The efficacy of a boronic acid in coupling reactions is heavily contingent on its purity.[3] Commercially available arylboronic acids often contain varying amounts of boroximes, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules. Boroximes are generally less reactive in cross-coupling reactions and their presence can lead to diminished yields.[4]
Key Quality Control Parameters:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for determining the purity of this compound.[5] 1H NMR is particularly useful for quantifying the presence of boroxine and residual water.[4]
-
Identity Verification: Mass Spectrometry (MS) and 1H NMR are used to confirm the chemical structure.[5][6]
-
Water Content: The presence of excess water can be detrimental to some coupling reactions. It is crucial to dry the boronic acid thoroughly before use.[4]
Protocol for Boronic Acid Purification by Recrystallization
To ensure high reactivity and reproducibility, particularly for sensitive catalytic systems, recrystallizing the commercially procured boronic acid is a highly recommended practice.
Step-by-Step Methodology:
-
Solvent Selection: Suspend the this compound in a suitable solvent, such as water.[4]
-
Dissolution: Heat the suspension with vigorous stirring until the boronic acid completely dissolves.[4]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Isolate the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under high vacuum to remove residual solvent and water.[4] It is advisable to check the purity of the recrystallized material by 1H NMR in dry DMSO-d6 to ensure the boroxime content is minimal (ideally <5%).[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[7] This reaction's tolerance for a wide range of functional groups and its relatively mild conditions have cemented its importance in both academic research and industrial synthesis.[3][8]
The reaction couples the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[7]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery
The unique electronic properties of boron allow boronic acids to serve as versatile intermediates and pharmacophores.[9][10] The ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, such as the active site serine of proteasomes, has been exploited in the development of several FDA-approved drugs.[11]
-
Bortezomib (Velcade®): A proteasome inhibitor for treating multiple myeloma.[9][11]
-
Ixazomib: Another proteasome inhibitor for multiple myeloma.[9][11]
-
Vaborbactam: A β-lactamase inhibitor used in combination with antibiotics.[9]
The synthesis of complex molecules, often required in drug development, frequently employs Suzuki-Miyaura coupling, making high-quality boronic acids like this compound indispensable.[3][12]
Synthetic Routes: An Overview
While this guide focuses on commercial availability, understanding the synthesis of this compound provides valuable context. Common synthetic strategies often start from readily available bromophenols.[13] A general approach involves:
-
Protection: The phenolic hydroxyl group is protected to prevent interference in subsequent steps.
-
Metal-Halogen Exchange/Grignard Formation: The aryl bromide is converted to a more reactive organometallic species, for example, by reaction with magnesium to form a Grignard reagent.[13]
-
Borylation: The organometallic intermediate is reacted with a boron electrophile, such as trimethyl borate.
-
Deprotection and Hydrolysis: The protecting group is removed, and the boronate ester is hydrolyzed to yield the final boronic acid.[13]
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An In-Depth Technical Guide to the Safe Handling and Application of (4-Chloro-3-hydroxyphenyl)boronic acid
This guide provides a comprehensive overview of (4-Chloro-3-hydroxyphenyl)boronic acid, a versatile reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's key safety protocols, handling procedures, physicochemical properties, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.
Compound Identification and Properties
This compound is a substituted arylboronic acid, a class of compounds widely utilized as coupling partners in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern makes it a valuable building block for the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 915201-06-8 | [1] |
| Molecular Formula | C₆H₆BClO₃ | [1] |
| Molecular Weight | 172.4 g/mol | [1] |
| Appearance | White to off-white solid/powder | General observation |
| Melting Point | >250 °C | [2] |
| Boiling Point | 359.9 ± 52.0 °C at 760 mmHg | [2] |
| Purity | Typically ≥95% | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize risk. The primary hazards are associated with skin, eye, and respiratory tract irritation, as well as potential harm if swallowed.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Consolidated from multiple Safety Data Sheets.
Personal Protective Equipment (PPE)
The causality behind the selection of specific PPE is to create a barrier against the identified hazards.
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can cause serious irritation.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit are essential to prevent skin irritation upon contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles, which can lead to respiratory irritation. If a fume hood is not available, a NIOSH-approved particulate respirator is recommended.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling: Avoid creating dust. Weigh and handle the compound in a designated area, such as a fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. For long-term storage, refrigeration is recommended.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key building block in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3]
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organic halide or triflate.[4] The hydroxyl and chloro substituents on the phenyl ring of this compound provide functional handles for further synthetic transformations, making it a valuable precursor in the synthesis of complex molecules, including potential Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[5][6]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques like TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product.
Step 1: Reaction Setup In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
Step 2: Addition of Solvent and Catalyst Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water). To this suspension, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable phosphine ligand, typically 1-5 mol%).
Step 3: Reaction Execution Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80-110 °C. The choice of temperature and reaction time depends on the reactivity of the coupling partners and the catalyst system used.
Step 4: Monitoring the Reaction Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
Step 5: Work-up and Purification Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Stability and Decomposition
Arylboronic acids are generally stable compounds, but they can undergo decomposition under certain conditions.
-
Protodeboronation: In aqueous solutions, particularly under acidic or basic conditions, arylboronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The stability of the boronic acid is influenced by the pH of the solution and the electronic nature of the substituents on the aromatic ring.[9]
Accidental Release and Disposal Measures
Proper containment and disposal are essential to mitigate environmental impact and ensure laboratory safety.
Accidental Release Measures
In case of a spill, wear appropriate PPE and avoid generating dust. For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. For large spills, cordon off the area and prevent the material from entering drains or waterways.
Disposal Considerations
Waste containing this compound should be treated as hazardous chemical waste.
-
Waste Characterization: All chemical waste must be properly characterized. This compound should be classified as a chlorinated organic waste.
-
Disposal Method: Do not dispose of down the drain or in regular trash. The recommended method of disposal is incineration by a licensed professional waste disposal service.[10] High-temperature incineration with appropriate scrubbers can effectively decompose the compound into less harmful gaseous byproducts like carbon dioxide, nitrogen oxides, and hydrogen halides, which can be neutralized.[10]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected and disposed of as hazardous waste.
Caption: Recommended workflow for the disposal of this compound waste.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. Its effective use is contingent upon a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely handle and utilize this compound to its full potential, contributing to advancements in their respective fields.
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- Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (n.d.). National Center for Biotechnology Information.
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- High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. (2025, August 10). ResearchGate.
- Phenylboronic acid. (n.d.). Wikipedia.
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- Discovery of Potent EGFR Inhibitors through the Incorporation of a 3D-Aromatic-Boron-Rich-Cluster into the 4-Anilinoquinazoline Scaffold: Potential Drugs for Glioma Treatment. (2018, March 2). National Center for Biotechnology Information.
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(4-Chloro-3-hydroxyphenyl)boronic acid literature review
An In-Depth Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth review of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering a technical overview of its synthesis, properties, and critical applications, particularly in the construction of complex pharmaceutical agents.
Core Compound Profile
This compound is a substituted aromatic boronic acid that serves as a crucial building block in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites: the boronic acid moiety, which is central to palladium-catalyzed cross-coupling reactions, and the chloro and hydroxyl groups on the phenyl ring, which allow for further functionalization and influence the molecule's electronic properties and binding interactions in a biological context.
The compound typically appears as a white or off-white crystalline powder.[2] While slightly soluble in water, it dissolves in polar organic solvents like dimethyl sulfoxide (DMSO).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 915201-06-8 | [3] |
| Molecular Formula | C₆H₆BClO₃ | [3] |
| Molecular Weight | 172.4 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Purity | Typically ≥96% | [3] |
Synthesis Methodologies
The synthesis of substituted phenylboronic acids often involves the borylation of an organometallic intermediate, such as an aryl lithium or Grignard reagent, derived from a corresponding aryl halide. A common and effective strategy is the ortho-lithiation of a substituted benzene followed by reaction with a borate ester and subsequent hydrolysis.
Representative Synthesis Protocol: Lithiation-Borylation
This protocol is a representative method adapted from procedures for synthesizing structurally similar phenylboronic acids.[4] The core principle involves low-temperature metal-halogen exchange or deprotonation to generate a lithiated intermediate, which is then quenched with a boron electrophile.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the starting material, 2-chloro-6-fluoroanisole (or a similar protected bromophenol), in anhydrous tetrahydrofuran (THF).[4]
-
Cooling: Cool the solution to approximately -70 °C using a dry ice/acetone bath.[4]
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via a syringe pump, ensuring the internal temperature is maintained below -65 °C.[4] Stir the mixture for 20-30 minutes at this temperature after the addition is complete.
-
Borylation: Add trimethyl borate (B(OMe)₃) slowly via a syringe pump, again maintaining the reaction temperature below -65 °C.[4]
-
Warming and Quenching: After the addition of the borate ester, allow the reaction mixture to warm slowly to room temperature overnight.
-
Hydrolysis: Carefully quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) to hydrolyze the borate ester to the desired boronic acid.
-
Isolation and Purification: The product can be isolated by extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4] The resulting solid can be further purified by crystallization or column chromatography. The final product should be dried under high vacuum.[5]
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone transformation in modern organic chemistry and drug discovery.[6][7] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[6]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl/vinyl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
The following is a generalized, robust protocol for performing a Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05 - 0.1 equiv)[8]
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 10 equiv)[8]
-
Solvent system (e.g., Toluene/Dioxane/Water mixture)[8]
Step-by-Step Protocol:
-
Reagent Preparation: To a reaction vessel, add the aryl halide (1 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv), and the base (e.g., 2M aqueous Na₂CO₃ solution).[8]
-
Solvent Addition: Add the solvent system, for example, a 4:1 mixture of toluene and dioxane.[8]
-
Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[6]
-
Reaction: Heat the mixture to the desired temperature (typically 85-110 °C) and stir vigorously under the inert atmosphere for 4-12 hours.[6][8] Monitor the reaction progress using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.[8]
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford the desired biaryl product.[8]
Table 2: Comparison of Suzuki-Miyaura Reaction Conditions
| Catalyst | Base | Solvent System | Temperature | Typical Yields | Reference |
| PdCl₂(dppf) | 2M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 °C | Good to Excellent | [8] |
| Pd(OAc)₂ / dppf | K₂CO₃ | THF | 70 °C | Variable | [9] |
| Pd(PPh₃)₄ | CsF | THF | Room Temp | Good | [8] |
| Pd(0) catalyst | Tetrabutylammonium bromide / Base | Water | Room Temp - 120 °C | Variable (Green) | [6] |
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The unique substitution pattern of this compound makes it a valuable precursor for synthesizing kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers.[10] The chloro and hydroxyl groups can form key hydrogen bonds and other interactions within the ATP-binding pocket of a target kinase, enhancing potency and selectivity.
Boronic acids themselves have a proven track record in medicine; Bortezomib, a boronic acid-containing proteasome inhibitor, was a landmark approval that spurred significant interest in boron-containing compounds for therapeutic use.[11][12][13]
Case Study: Building Blocks for BRAF Inhibitors
The Ras/Raf/MEK/ERK signaling pathway is frequently mutated in cancers like melanoma.[14] Inhibitors targeting the BRAF kinase, particularly the V600E mutant, have shown significant clinical success.[15][16] Drugs like Dabrafenib are potent BRAF inhibitors.[17] While Dabrafenib itself does not contain the 4-chloro-3-hydroxyphenyl moiety, its synthesis and that of other pan-Raf inhibitors rely on the Suzuki coupling of functionalized arylboronic acids to construct the core scaffold.[17][18]
The workflow for incorporating a building block like this compound into a potential kinase inhibitor typically follows a convergent synthesis strategy.
Caption: Workflow for integrating boronic acids into kinase inhibitor synthesis.
This strategic coupling allows medicinal chemists to rapidly generate diverse libraries of compounds by varying both the heterocyclic core and the substituted phenylboronic acid, enabling the systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.[19]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in organic synthesis and drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile method for constructing the complex biaryl scaffolds that are prevalent in many kinase inhibitors and other biologically active molecules. The strategic placement of its chloro and hydroxyl substituents offers valuable interaction points for targeted drug design, making it a compound of significant interest for researchers aiming to develop next-generation therapeutics. A thorough understanding of its synthesis, reactivity, and strategic applications is essential for any scientist working at the forefront of medicinal chemistry.
References
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- ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
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- Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5394.
- Keio University. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
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- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.).
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed. (2018).
- Design and synthesis of rho kinase inhibitors (III) - PubMed. (2007).
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- Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC. (2020).
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - MDPI. (n.d.).
- BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC. (2020).
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An In-depth Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid: From Discovery to Application
Foreword: The Unassuming Architect in Modern Drug Discovery
In the vast and ever-expanding landscape of chemical reagents, certain molecules, though not household names, form the very bedrock of innovation in pharmaceutical and materials science. (4-Chloro-3-hydroxyphenyl)boronic acid is one such unassuming yet pivotal compound. Its unique structural features—a trifecta of a boronic acid moiety, a halogen, and a hydroxyl group on an aromatic ring—render it a versatile and highly valuable building block. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its chemical identity and historical context to its synthesis, characterization, and crucial role in the development of novel therapeutics. As we delve into the specifics of this compound, we uncover not just the story of a single molecule, but a broader narrative of the evolution of synthetic chemistry and its profound impact on human health.
Core Identity and Physicochemical Properties
This compound, identified by its CAS number 915201-06-8, is a white to off-white crystalline solid.[1][2] Its fundamental properties are summarized in the table below, providing a snapshot of its chemical identity.
| Property | Value | Source(s) |
| CAS Number | 915201-06-8 | [1][2][3][4][5] |
| Molecular Formula | C₆H₆BClO₃ | [1][2][3] |
| Molecular Weight | 172.38 g/mol | [6] |
| Melting Point | >250 °C | [6] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | Typically ≥96% | [2][3] |
The presence of the boronic acid group makes it a mild Lewis acid, a characteristic that underpins much of its reactivity. The chloro and hydroxyl substituents on the phenyl ring introduce specific electronic and steric properties, influencing its reactivity in cross-coupling reactions and its binding interactions in biological systems.
A Historical Perspective: The Rise of Arylboronic Acids
While the specific discovery of this compound is not prominently documented in a singular, seminal publication, its emergence is intrinsically linked to the broader history and development of arylboronic acids. The first synthesis of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860.[7] However, it was the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling discovered in the late 1970s, that catapulted arylboronic acids to the forefront of organic synthesis.[7] This Nobel Prize-winning reaction provided a powerful and versatile method for forming carbon-carbon bonds, a cornerstone of modern synthetic chemistry.
The subsequent demand for a diverse array of functionalized arylboronic acids for use in drug discovery and materials science spurred the development of numerous synthetic methodologies. The synthesis of substituted phenylboronic acids, including those with halogen and hydroxyl groups, became a key area of research, leading to the availability of compounds like this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several established methods for preparing arylboronic acids. The most common and industrially scalable routes typically involve the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a trialkyl borate ester.
Grignard Reagent-Based Synthesis
Experimental Protocol: Proposed Synthesis via Grignard Reaction
-
Protection of the Hydroxyl Group: The acidic proton of the phenolic hydroxyl group would interfere with the formation of the Grignard reagent. Therefore, the first step involves protecting the hydroxyl group. A common protecting group for phenols is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under Grignard formation conditions and can be easily removed later.
-
Formation of the Grignard Reagent: The protected 2-chloro-5-bromophenol is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.
-
Borylation: The freshly prepared Grignard reagent is then cooled to a low temperature (typically -78 °C) and treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The Grignard reagent acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.
-
Hydrolysis and Deprotection: The resulting boronate ester is then hydrolyzed under acidic conditions to yield the boronic acid. The same acidic workup can often simultaneously cleave the silyl protecting group, revealing the free hydroxyl group and affording the final product, this compound.
Caption: Proposed Grignard-based synthesis of this compound.
Organolithium-Based Synthesis
An alternative to the Grignard route involves the use of an organolithium intermediate, typically formed via lithium-halogen exchange.[8] This method can be particularly useful when the Grignard reagent formation is sluggish or problematic.
Experimental Protocol: Proposed Synthesis via Lithiation
-
Protection of the Hydroxyl Group: Similar to the Grignard route, the hydroxyl group of the starting material (e.g., 2-chloro-5-bromophenol) must be protected.
-
Lithium-Halogen Exchange: The protected aryl bromide is cooled to a very low temperature (e.g., -78 °C to -100 °C) in an anhydrous ether solvent and treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium. This results in a rapid exchange of the bromine atom for a lithium atom.
-
Borylation and Hydrolysis: The resulting aryllithium species is then quenched with a trialkyl borate, followed by acidic workup and deprotection to yield the desired product.
Caption: Proposed lithiation-based synthesis of this compound.
Characterization and Analytical Data
The structural confirmation and purity assessment of this compound rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the structure of the compound. The aromatic region of the spectrum will show a characteristic splitting pattern for the three protons on the phenyl ring. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group. The protons of the B(OH)₂ group are often broad and may exchange with deuterium in deuterated solvents.
¹¹B NMR spectroscopy provides direct information about the boron center. For a tricoordinate boronic acid, a single broad resonance is typically observed in the range of δ 28-34 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and boronic acid groups (typically a broad band in the region of 3200-3600 cm⁻¹), C-H stretches of the aromatic ring, and C=C stretching vibrations of the phenyl ring.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[7] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate. The presence of the chloro and hydroxyl groups on the boronic acid can be strategically utilized to introduce these functionalities into the final product, which can be crucial for modulating the biological activity and pharmacokinetic properties of a drug candidate.
Caption: General scheme of the Suzuki-Miyaura coupling using this compound.
Role in the Synthesis of Bioactive Molecules
This compound has been utilized as a key intermediate in the synthesis of a variety of biologically active compounds. For instance, it can be a precursor for creating molecules with potential applications as enzyme inhibitors, receptor antagonists, or other therapeutic agents. The specific substitution pattern of this boronic acid may be designed to fit into the binding pocket of a biological target, where the chloro and hydroxyl groups can form important hydrogen bonding or halogen bonding interactions.
While specific, publicly disclosed drug candidates that directly incorporate the (4-chloro-3-hydroxyphenyl) moiety via this boronic acid are not extensively detailed, its presence in patent literature as a reactant underscores its importance in proprietary drug discovery programs. The rationale for its use often lies in the ability of the 4-chloro and 3-hydroxy substituents to fine-tune the electronic properties and steric profile of the resulting molecule, thereby optimizing its potency, selectivity, and pharmacokinetic properties.
Future Outlook and Conclusion
This compound, while a relatively simple molecule, represents a powerful tool in the arsenal of the modern synthetic chemist. Its utility is firmly established, particularly in the context of the Suzuki-Miyaura coupling, and its importance in drug discovery is likely to grow as the demand for structurally diverse and functionally optimized small molecules continues to increase.
Future research may focus on developing even more efficient and sustainable methods for its synthesis. Furthermore, as our understanding of the subtle interplay between a drug molecule and its biological target deepens, the strategic placement of functional groups, such as the chloro and hydroxyl moieties of this particular boronic acid, will become even more critical. This unassuming architect will undoubtedly continue to play a vital role in the construction of the next generation of innovative medicines.
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Abstract: Phenylboronic acids (PBAs) represent a cornerstone of modern synthetic and medicinal chemistry, prized for their versatility as building blocks in carbon-carbon bond formation and their unique capacity to act as reversible covalent inhibitors.[1][2] This guide provides an in-depth exploration of (4-Chloro-3-hydroxyphenyl)boronic acid, a key exemplar of this class. We will dissect its synthesis, physicochemical properties, and core reactivity, with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Furthermore, a systematic analysis of its structural analogues—including isomers and derivatives with modified substituents or boron moieties—will illuminate critical structure-activity and structure-reactivity relationships. Finally, we will contextualize this chemical knowledge within the demanding landscape of drug discovery, examining how these structures serve as potent pharmacophores and versatile scaffolds for therapeutic agent development.
The Core Moiety: this compound
This compound is a bifunctional organic compound featuring a phenyl ring substituted with a chloro group, a hydroxyl group, and a boronic acid [-B(OH)₂] functional group.[3] The specific meta and para arrangement of these substituents relative to the boronic acid dictates the molecule's electronic properties and steric profile, which in turn governs its reactivity and biological interactions.
-
The Boronic Acid Group: This Lewis acidic functional group is the molecule's reactive center for cross-coupling reactions and its primary point of interaction with biological targets like serine proteases.[2][4]
-
The Hydroxyl Group: As an electron-donating group, it influences the reactivity of the boronic acid. Its ability to act as a hydrogen bond donor and acceptor is critical for molecular recognition in biological systems.
-
The Chloro Group: This electron-withdrawing group modulates the acidity of the boronic acid and the overall electronic character of the phenyl ring. It can also participate in halogen bonding or occupy hydrophobic pockets within enzyme active sites, enhancing binding affinity.
Synthesis and Physicochemical Properties
The synthesis of substituted phenylboronic acids typically involves the borylation of an aryl halide or the trapping of an organometallic intermediate. A common strategy for preparing this compound involves a multi-step sequence starting from a readily available precursor like 2-chloro-5-bromophenol.
The workflow below illustrates a generalized synthetic pathway.
Caption: Generalized workflow for the synthesis of the target compound.
This route leverages the differential reactivity of the aryl bromide over the aryl chloride in the metal-halogen exchange step. The hydroxyl group is protected to prevent interference with the strongly basic organolithium reagent.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 915201-06-8 | [3] |
| Molecular Formula | C₆H₆BClO₃ | [3] |
| Molecular Weight | 172.4 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, DMSO |
A critical consideration in handling boronic acids is their propensity to dehydrate, forming cyclic anhydride trimers known as boroxines.[6] This process is reversible but can impact reaction stoichiometry and efficiency. Recrystallization from water is a standard and effective method to break down boroxines and purify the boronic acid before use.[6]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The premier application of phenylboronic acids in synthesis is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron species and an organohalide.[7] This reaction is foundational to modern organic synthesis due to its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[8]
The mechanism proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. The rate of this step is dependent on the halide (I > Br > Cl) and the electronic nature of the aryl group.
-
Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻, which facilitates the transfer.[11]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative coupling between this compound and a generic aryl bromide.
Self-Validating System: The success of this reaction relies on the careful exclusion of oxygen, which can deactivate the palladium catalyst, and the proper activation of the boronic acid by the base. The progress can be monitored by TLC or LC-MS to ensure consumption of starting materials.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution (3.0 equiv)
-
Toluene and Ethanol (e.g., 3:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/ethanol) via syringe, followed by the degassed 2M Na₂CO₃ solution. Rationale: Using degassed solvents is critical to prevent catalyst oxidation.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.[12] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
A Comparative Analysis of Structural Analogues
The true utility of this compound is best understood by comparing it to its structural relatives. Minor changes to the substitution pattern or the boron moiety can have profound effects on reactivity and biological function.
Isomeric Analogues
The relative positioning of the chloro and hydroxyl groups significantly alters the electronic landscape of the molecule.
-
(3-Chloro-4-hydroxyphenyl)boronic acid: In this isomer, the electron-donating hydroxyl group is para to the boronic acid, while the withdrawing chloro group is meta. This arrangement can enhance the nucleophilicity of the corresponding boronate "ate" complex, potentially accelerating the transmetalation step in a Suzuki coupling.[13]
-
(4-Chloro-2-hydroxyphenyl)boronic acid: The ortho hydroxyl group can form an intramolecular hydrogen bond with the boronic acid group. This pre-organization can influence reactivity and is a key structural feature in the design of benzoxaboroles, which exhibit enhanced stability.[4]
Analogues with Modified Boron Moieties
While boronic acids are workhorses, their esters and trifluoroborates offer significant advantages in stability and handling.
Table 2: Comparison of Boron-Containing Functional Groups
| Moiety | Structure | Key Advantages | Considerations |
| Boronic Acid | -B(OH)₂ | Readily available, highly reactive in coupling. | Prone to dehydration (boroxine formation) and protodeboronation.[6][14] |
| Pinacol Ester | -B(pin) | Crystalline, stable to chromatography, less prone to protodeboronation.[15][16] | Requires hydrolysis (often in situ) to the active boronic acid for coupling. |
| Trifluoroborate Salt | -BF₃⁻K⁺ | Highly stable, crystalline solids, easy to handle.[10] | Slower transmetalation; may require different reaction conditions.[10] |
The use of boronate esters like the pinacol derivative is particularly widespread. They serve as a robust protected form of the more labile boronic acid, allowing for multi-step syntheses where the free boronic acid might not be tolerated.[17]
Analogues with Varying Ring Substituents
Replacing the chloro or hydroxyl groups provides access to a vast chemical space for tuning both reactivity and biological activity.
-
Fluoro vs. Chloro: Replacing chlorine with fluorine (e.g., 4-Fluoro-3-hydroxyphenylboronic acid pinacol ester[18]) introduces a more electronegative but smaller substituent. This can alter binding interactions and metabolic stability.
-
Hydroxyl vs. Methoxy: Replacing the hydroxyl with a methoxy group removes the hydrogen bond donating capability and the acidic proton. This seemingly small change can completely abolish binding to targets that rely on this specific interaction.
-
Other Substituents: The introduction of groups like amines (-NH₂) or amides (-NHCOR) further diversifies the available properties, offering sites for further functionalization or different electronic and steric profiles.
Applications in Drug Discovery
Boronic acids have emerged from being mere synthetic intermediates to becoming validated pharmacophores in FDA-approved drugs.[2][19] Their unique mechanism of action involves the formation of a reversible covalent bond between the electrophilic boron atom and a nucleophilic residue (typically serine) in an enzyme's active site.[4]
Caption: Reversible covalent inhibition of a serine hydrolase by a boronic acid.
The (4-Chloro-3-hydroxyphenyl) scaffold is particularly attractive for drug design:
-
Targeting Proteases: This scaffold can be elaborated to target enzymes like neutrophil elastase, where the boronic acid binds to the catalytic serine.[17]
-
Metabolic Stability: A significant challenge with simple phenylboronic acids is their susceptibility to oxidative metabolism, which cleaves the C-B bond.[4][20] This has driven the development of more stable analogues like benzoxaboroles, which are less prone to this degradation pathway.[20]
-
Structure-Activity Relationship (SAR): The chloro and hydroxyl groups provide key interaction points. The hydroxyl can form a critical hydrogen bond with the protein backbone or a side chain, while the chloro group can occupy a hydrophobic pocket, contributing to both affinity and selectivity. Researchers systematically modify these positions to optimize a compound's potency and pharmacokinetic profile.[21]
Conclusion
This compound is more than a simple chemical reagent; it is a gateway to vast and complex molecular architectures. Its well-defined reactivity, particularly in the Suzuki-Miyaura coupling, provides a reliable method for constructing biaryl systems central to many pharmaceutical and material science applications. By understanding the subtle yet powerful influence of its substituents and by comparing it to its structural analogues, researchers can rationally design new molecules with tailored properties. From the synthetic chemist's flask to the frontier of drug discovery, this compound and its relatives continue to demonstrate the enduring power and elegance of boronic acid chemistry.
References
- Balamurugan, R., & Parthasarathi, R. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Storgaard, M., & Ellman, J. A. (2010). Rhodium-Catalyzed Enantioselective Addition of 4-Chlorophenylboronic Acid to N-tert-Butanesulfinyl Imines: (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)
- Fernandes, G. F. S., & dos Santos, J. L. (2020).
- Das, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 498. [Link]
- Sabatini, S., et al. (2019). Development of terphenyl-2-methyloxazol-5(4H)-one derivatives as selective reversible MAGL inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1111-1126. [Link]
- MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.
- Das, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 498. [Link]
- Stanetty, P., & Schnürch, M. (2005). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 9(6), 503-524. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Organic Chemistry Portal. (n.d.).
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
- AOBChem USA. (n.d.). 4-Chloro-3-hydroxyphenylboronic acid pinacol ester. [Link]
- ResearchGate. (2021). Design and discovery of boronic acid drugs. [Link]
- Boron Molecular. (n.d.). 4-fluoro-3-hydroxyphenylboronic acid, pinacol ester. [Link]
- Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- ResearchGate. (2017).
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A Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid: From Core Synthesis to Frontier Applications
Abstract: (4-Chloro-3-hydroxyphenyl)boronic acid is a multifunctional chemical reagent poised for significant contributions across diverse scientific disciplines. Its unique substitution pattern—featuring a Lewis acidic boronic acid, a nucleophilic hydroxyl group, and an electron-withdrawing chloro substituent—creates a platform for versatile reactivity and targeted molecular interactions. This guide provides an in-depth exploration of its core physicochemical properties and established utility in synthetic chemistry. More importantly, it charts a course for future research, identifying and detailing promising, high-impact research areas in medicinal chemistry, advanced materials, and chemical biology. Each proposed frontier is supported by a scientific rationale, detailed experimental workflows, and a vision for its potential to solve pressing scientific challenges. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics for next-generation discoveries.
Section 1: Physicochemical Profile and Reactivity
This compound, with the molecular formula C₆H₆BClO₃, is a solid organic compound whose potential is derived directly from the interplay of its functional groups.[1][2][3][4] The boronic acid moiety is a versatile functional group, renowned for its role in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols. The hydroxyl group (-OH) and the chloro group (-Cl) on the phenyl ring significantly modulate the electronic properties and reactivity of the entire molecule.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 915201-06-8 | [1][2][3] |
| Molecular Formula | C₆H₆BClO₃ | [1][3] |
| Molecular Weight | 172.4 g/mol | [1] |
| Appearance | White to pale yellow powder/solid | [5] |
| Storage | 2 - 8 °C, under inert atmosphere | [5] |
The chloro group, being electron-withdrawing, increases the Lewis acidity of the boron atom, potentially influencing the kinetics of transmetalation in coupling reactions. The hydroxyl group is a weak acid and can act as a hydrogen bond donor, influencing solubility and intermolecular interactions.[6] Its position meta to the boronic acid and ortho to the chlorine atom creates a unique electronic and steric environment that can be exploited for selective chemical transformations.
Section 2: Core Application: Suzuki-Miyaura Cross-Coupling
The most established application for arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7][8][9] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for constructing complex biaryl structures. This compound serves as an excellent coupling partner to introduce the substituted phenolic moiety into a target molecule.
Reaction Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][10]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is crucial and is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][11]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[7][8][11]
Caption: General Mechanism of Suzuki-Miyaura Coupling.
Protocol: Synthesis of a Biaryl Phenol
This protocol describes a general procedure for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium catalyst and ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Frontier Research Area 1: Medicinal Chemistry & Covalent Inhibitors
The boronic acid moiety is not just a synthetic handle; it is a powerful pharmacophore capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the serine in serine proteases or threonine in the proteasome.[12][13][14][15] This interaction can lead to potent and durable target inhibition.[13] The (4-Chloro-3-hydroxyphenyl) scaffold offers a unique starting point for fragment-based drug discovery aimed at developing novel covalent inhibitors.
Scientific Rationale
Many enzymes, particularly serine hydrolases, play critical roles in diseases ranging from cancer to infectious diseases.[12][16] The boronic acid can act as a "warhead" that attacks the catalytic serine, forming a stable tetrahedral boronate adduct that mimics the transition state of the natural enzymatic reaction.[15][16] The substituted phenyl ring of this compound can be further elaborated to enhance binding affinity and selectivity for the target enzyme's active site pockets. The chloro and hydroxyl groups provide vectors for synthetic modification to explore the structure-activity relationship (SAR).
Caption: Workflow for Developing Boronic Acid Covalent Inhibitors.
Hypothetical Research Workflow: Targeting a Serine Protease
-
Target Selection & Screening: Choose a therapeutically relevant serine protease. Screen this compound and a small library of its simple derivatives against the enzyme using a fluorogenic substrate assay to determine initial inhibitory activity (IC₅₀ values).
-
Structural Biology: Obtain a co-crystal structure of the most promising hit bound to the target enzyme. This will reveal the precise interactions between the inhibitor and the active site, guiding further design. The hydroxyl and chloro groups' positions will be key indicators for where to build out the molecule to engage with specific sub-pockets of the enzyme.
-
Lead Optimization (SAR): Synthesize a focused library of analogues based on the crystal structure. For example, use the hydroxyl group as an anchor to add different chemical moieties via ether linkages, exploring interactions with hydrophobic or charged regions of the active site.
-
Biophysical & Cellular Validation: Characterize the binding kinetics (k_on, k_off) of optimized inhibitors using techniques like Surface Plasmon Resonance (SPR). Assess their potency in relevant cell-based assays to confirm target engagement in a biological context.
Section 4: Frontier Research Area 2: Advanced Materials Science
The rigid structure and defined functional group orientation of this compound make it an attractive monomer for the synthesis of advanced functional polymers.[17][18] Phenylboronic acid-containing polymers are gaining attention as "smart" materials that can respond to specific chemical stimuli, such as pH or the presence of diols.[17][18][19]
Scientific Rationale
The boronic acid group can undergo dehydration reactions to form boroxine trimers or be used in condensation polymerization. More promisingly, it can be used to create cross-linked polymer networks through the formation of boronate esters with diol-containing polymers (like polyvinyl alcohol). These cross-links are dynamic and reversible, breaking and reforming in response to changes in pH or the presence of competitive diols like glucose.[17][20] This responsivity is the basis for creating:
-
Self-Healing Materials: Polymers that can repair themselves upon damage.[18]
-
Stimuli-Responsive Drug Delivery Systems: Nanoparticles or hydrogels that release a therapeutic payload in response to a specific biological signal, such as high glucose levels in diabetic patients.[19][20]
-
Polymers of Intrinsic Microporosity (PIMs): The contorted structure that can arise from polymerization could lead to materials with high internal surface areas, suitable for gas separation and storage.
Protocol: Synthesis of a Glucose-Responsive Hydrogel
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4
Procedure:
-
PVA Solution: Prepare a 10% (w/v) solution of PVA in deionized water by heating at 90 °C until fully dissolved. Cool to room temperature.
-
Boronic Acid Solution: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Cross-linking: Slowly add the boronic acid solution to the PVA solution while stirring vigorously. The mixture should begin to form a gel as boronate ester cross-links are formed. The ratio of boronic acid to PVA hydroxyl groups will determine the gel's stiffness.
-
Solvent Exchange: Dialyze the resulting hydrogel against deionized water for 48 hours to remove DMSO, and then against PBS (pH 7.4) for another 24 hours to equilibrate it to physiological conditions.
-
Validation & Characterization:
-
Swelling Test: Measure the swelling ratio of the hydrogel in PBS.
-
Glucose Response: Immerse a piece of the hydrogel in a PBS solution containing glucose (e.g., 400 mg/dL). Observe the dissolution or swelling of the gel over time as glucose competitively binds to the boronic acid, breaking the cross-links.
-
Rheology: Use a rheometer to measure the mechanical properties (storage and loss moduli) of the gel before and after exposure to glucose.
-
Section 5: Frontier Research Area 3: Chemical Biology & Sensing
The ability of boronic acids to bind reversibly with 1,2- and 1,3-diols is a foundational principle for developing chemical sensors for saccharides and other biologically important molecules.[21][22][23][24] By coupling this compound to a fluorophore, it is possible to create a sensor that signals the presence of a target diol through a change in fluorescence.[21][24][25]
Scientific Rationale
The binding of a saccharide (like glucose) to the boronic acid changes the electronic environment around the boron atom, shifting it from a neutral, trigonal planar state to a negatively charged, tetrahedral state.[23] This change can modulate the photophysical properties of a nearby fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[22][25] The goal is to design a system where saccharide binding leads to a significant and measurable "turn-on" or "turn-off" of the fluorescence signal. The hydroxyl group on the phenyl ring provides a convenient handle for synthetically attaching a suitable fluorophore.
Caption: Schematic of a 'Turn-On' Boronic Acid Fluorescent Sensor.
Hypothetical Research Workflow: Developing a Glucose Sensor
-
Sensor Synthesis: Synthetically attach a small, environmentally sensitive fluorophore (e.g., a coumarin or naphthalimide derivative) to the hydroxyl group of this compound via an ether linkage.
-
Photophysical Characterization: In an aqueous buffer at physiological pH (7.4), characterize the absorption and emission spectra of the synthesized sensor.
-
Titration Experiments: Titrate the sensor solution with increasing concentrations of glucose and other relevant sugars (e.g., fructose, galactose) to assess its binding affinity (K_d) and selectivity. Record the fluorescence intensity at each concentration.
-
Mechanism Probing: Perform experiments to elucidate the fluorescence signaling mechanism (e.g., PET, ICT). This involves analyzing changes in fluorescence lifetime and quantum yield upon saccharide binding.
-
Application: Test the sensor's ability to detect glucose in complex biological media, such as artificial tear fluid, paving the way for applications like continuous glucose monitoring in contact lenses.[21]
Section 6: Conclusion & Future Outlook
This compound is far more than a simple synthetic intermediate. Its trifunctional nature provides a rich platform for innovation. While its role in Suzuki-Miyaura coupling remains a vital application, the most exciting opportunities lie in leveraging its unique properties for frontier research. The development of targeted covalent inhibitors, stimuli-responsive "smart" materials, and selective chemical sensors represent high-impact research trajectories. The experimental frameworks provided in this guide offer tangible starting points for scientists and researchers to unlock the full potential of this versatile molecule and drive discoveries in medicine, materials, and diagnostics.
References
- Badugu, R., Lakowicz, J. R., & Geddes, C. D. (n.d.). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. National Institutes of Health.
- Deshayes, S., et al. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. PubMed.
- McNicholas, K., & O'Reilly, E. (2021). Molecular Boronic Acid-Based Saccharide Sensors. National Institutes of Health.
- Cai, L., et al. (2023). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI.
- Tan, Z., et al. (2021). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Deshayes, S., et al. (2017). Phenylboronic acid-polymers for biomedical applications. Semantic Scholar.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Tsuchida, A., et al. (2018). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.
- Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- Wu, W., et al. (2013). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. RSC Publishing.
- Perrin, B. J., et al. (2015). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS.
- McNicholas, K., & O'Reilly, E. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tan, Z., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI.
- NRO Kotecki. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wang, Y., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. National Institutes of Health.
- Lentz, C. S., et al. (2022). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. National Institutes of Health.
- Kuru, N., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis Online.
- Leonori, D., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing.
- Soares, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health.
- ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a.
- Wikipedia. (n.d.). Phenol.
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A Senior Application Scientist's Guide to the Theoretical Exploration of (4-Chloro-3-hydroxyphenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the theoretical and computational investigation of (4-Chloro-3-hydroxyphenyl)boronic acid. Moving beyond a simple recitation of facts, this document elucidates the rationale behind methodological choices, offering a self-validating system for robust computational analysis. We will explore how modern theoretical chemistry can predict and explain the structural, electronic, and reactive properties of this molecule, providing insights crucial for applications ranging from synthetic chemistry to drug design.
Foundational Principles: Why Theoretical Studies Matter
This compound belongs to the versatile class of phenylboronic acids (PBAs), which are pivotal in synthetic, biological, and materials chemistry.[1] Their utility in Suzuki cross-coupling reactions and as sensors for saccharides is well-documented.[1] Theoretical studies provide a powerful lens to understand these compounds at a molecular level, predicting properties that are often difficult or time-consuming to measure experimentally.[2][3] By employing methods like Density Functional Theory (DFT), we can calculate equilibrium geometries, reaction energetics, and spectroscopic signatures, offering a predictive capability that accelerates research and development.[4][5]
The core principle of this guide is to establish a workflow that models experimental reality as closely as possible.[6] This involves a judicious selection of computational models—from the functional and basis set to the inclusion of solvent effects—to ensure that the results are not just numbers, but meaningful chemical insights.
Structural and Electronic Characterization via DFT
A primary goal of computational chemistry is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that finds the minimum energy conformation on the potential energy surface.[5] For substituted phenylboronic acids, a key structural feature is the dihedral angle between the aromatic ring and the boronic acid group, which influences the molecule's electronic properties and reactivity.[7]
Key Structural Parameters
DFT calculations can predict critical bond lengths, bond angles, and dihedral angles. For this compound, particular attention should be paid to the C-B bond length and the rotational barrier around this bond, as these factors influence its participation in reactions like protodeboronation.[1]
Table 1: Predicted Structural Parameters for this compound (Note: These are representative values that would be generated from the described protocol. Actual values will depend on the precise level of theory used.)
| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) | Significance |
| C—B Bond Length | ~1.56 Å | Influences rotational barrier and reactivity. |
| C—Cl Bond Length | ~1.75 Å | Key parameter for spectroscopic identification. |
| O—H Bond Length (Phenolic) | ~0.97 Å | Site for hydrogen bonding and potential deprotonation. |
| C-C-B-O Dihedral Angle | ~0° or ~180° | Determines planarity and conjugation with the phenyl ring. |
| B-O Bond Lengths | ~1.37 Å | Characteristic of the trigonal planar boronic acid moiety. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining reactivity.[8][9] It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11]
-
HOMO: Represents the orbital most likely to donate electrons, indicating susceptibility to electrophilic attack.
-
LUMO: Represents the orbital most likely to accept electrons, indicating susceptibility to nucleophilic attack.[10]
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[7] A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the substituents (-Cl and -OH) will significantly modulate the energies and spatial distribution of these orbitals. The electron-withdrawing nature of chlorine and the dual-nature of the hydroxyl group (donating via resonance, withdrawing via induction) create a complex electronic profile that FMO analysis can effectively deconvolute.
Caption: A simplified molecular docking workflow.
Protocols for Core Computational Experiments
The trustworthiness of computational results hinges on a robust and well-documented methodology. [6]
Protocol: DFT Geometry Optimization and Frequency Analysis
This protocol outlines the steps for calculating the ground-state geometry and vibrational frequencies of this compound using a program like Gaussian.
Objective: To find the lowest energy structure and predict its IR spectrum.
Methodology:
-
Structure Building:
-
Construct an initial 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Ensure reasonable initial bond lengths and angles. A preliminary clean-up using molecular mechanics can be beneficial.
-
-
Input File Preparation:
-
Define the computational method. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set. [12][13][14]This provides a good balance of accuracy and computational cost for organic molecules.
-
Specify the calculation type: Opt Freq (for Optimization followed by Frequency).
-
Define the charge (0) and spin multiplicity (singlet).
-
If studying the molecule in a specific environment, include a solvent model, such as the Polarizable Continuum Model (PCM). [6]3. Execution:
-
Submit the input file to the quantum chemistry software.
-
Monitor the calculation for convergence. The optimization process iteratively adjusts the geometry to minimize the energy.
-
-
Analysis of Results:
-
Optimization: Confirm that the optimization converged successfully by checking the output file for convergence criteria.
-
Frequency: Verify that the frequency calculation yielded no imaginary frequencies, confirming a true minimum energy structure. [15] * Data Extraction: Extract the final optimized coordinates, electronic energy, dipole moment, and the list of vibrational frequencies and their corresponding IR intensities.
-
Visualization: Visualize the optimized structure and animate the key vibrational modes to aid in their assignment to specific molecular motions (e.g., O-H stretch, C-Cl stretch).
-
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for investigating this compound. By combining DFT-based structural and electronic analysis with reactivity models like FMO theory and practical applications like molecular docking, researchers can gain deep insights into the molecule's behavior. The provided protocol for geometry optimization and frequency analysis serves as a validated starting point for any computational study.
Future work could extend this analysis to include the calculation of NMR chemical shifts, the simulation of UV-Vis spectra using Time-Dependent DFT (TD-DFT), and the detailed modeling of reaction mechanisms in which this molecule participates. [16]These theoretical approaches, when used in concert with experimental work, provide a powerful, synergistic strategy for advancing chemical science and drug development.
References
- Agenda Bookshop. (2024).
- ResearchGate. (n.d.). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. [Link]
- Karton, A. (2020). A computational chemist's guide to accurate thermochemistry for organic molecules. [Link]
- International Journal of Engineering Research & Management Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. [Link]
- Slideshare. (n.d.). Frontier Molecular Orbital Theory. [Link]
- National Center for Biotechnology Information. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Bachrach, S. M. (2007).
- Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. [Link]
- ResearchGate. (n.d.). (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design. [Link]
- Grokipedia. (n.d.). Frontier molecular orbital theory. [Link]
- Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]
- MacMillan Group, Princeton University. (2009). Fundamentals of Computational Chemistry! A Guide for Organic Chemists!. [Link]
- Barnes & Noble. (2014). Computational Organic Chemistry by Steven M. Bachrach. [Link]
- Royal Society of Chemistry. (2016). Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids. [Link]
- Semantic Scholar. (2021).
- Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. [Link]
- National Center for Biotechnology Information. (2021).
- ResearchGate. (n.d.).
- ACS Publications. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. [Link]
- National Center for Biotechnology Information. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. [Link]
- MDPI. (n.d.). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. [Link]
- PubMed. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. [Link]
- Journal of Applied Pharmaceutical Science. (n.d.). Molecular Docking Screening and Pharmacokinetic Studies of Some Boron-Pleuromutilin Analogues against Possible Targets of Wolbachia pipientis. [Link]
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- Globe Thesis. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. [Link]
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- YouTube. (2023).
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Methodological & Application
Harnessing the Power of Suzuki-Miyaura Coupling: A Detailed Guide for the Synthesis of Hydroxylated Biaryls Using (4-Chloro-3-hydroxyphenyl)boronic acid
< <Application Notes & Protocols
Topic: Suzuki-Miyaura Coupling with (4-Chloro-3-hydroxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Functionalized Substrates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4] However, the coupling of substrates bearing multiple functional groups, such as this compound, presents a unique set of challenges that demand a nuanced understanding of the reaction mechanism and careful optimization of reaction conditions.
This application note provides a comprehensive guide for researchers employing this compound in Suzuki-Miyaura couplings. We will delve into the mechanistic intricacies, provide detailed protocols, and offer troubleshooting strategies to overcome common hurdles. The primary challenges associated with this specific substrate are twofold: the inherent low reactivity of the aryl chloride and the presence of a potentially interfering hydroxyl group. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[5][6][7] Furthermore, the acidic proton of the hydroxyl group can interact with the basic conditions required for the reaction, potentially leading to side reactions or catalyst deactivation.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, an aryl chloride coupling partner) to a Pd(0) complex. This step is often rate-limiting, especially with less reactive aryl chlorides.[7] The use of bulky, electron-rich phosphine ligands on the palladium catalyst is crucial to facilitate this step.[4][5]
-
Transmetalation: In this step, the organic group from the organoboron species this compound is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for Coupling with this compound
Catalyst and Ligand Selection: The Key to Activating Aryl Chlorides
The success of a Suzuki-Miyaura coupling with an aryl chloride hinges on the choice of the palladium catalyst and its associated ligand. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[9] Modern catalyst systems employing bulky and electron-rich phosphine ligands are essential to promote the challenging oxidative addition step.
Recommended Catalyst Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, have demonstrated exceptional activity for the coupling of aryl chlorides.[4] These ligands create a sterically hindered and electron-rich environment around the palladium center, facilitating oxidative addition.
-
Palladacycle Precatalysts: Palladacycles are highly stable and efficient precatalysts that are readily activated under reaction conditions.[10] They often provide high turnover numbers and are effective for challenging substrates.[5][10]
The Role of the Base: A Delicate Balance
The choice of base is critical in Suzuki-Miyaura couplings. The base activates the boronic acid for transmetalation and neutralizes the halide byproduct. However, with a hydroxyl-substituted boronic acid, the base can also deprotonate the phenol, potentially leading to undesired side reactions or affecting the solubility of the boronic acid.
Base Selection Guidelines:
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and effective bases.[11] K₃PO₄ is often a good choice for substrates with sensitive functional groups.
-
Organic Bases: In some cases, organic bases like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed, but their effectiveness can be substrate-dependent.[11]
-
Fluoride Sources: Bases such as cesium fluoride (CsF) or potassium fluoride (KF) can be particularly effective, as the fluoride ion can activate the boronic acid through the formation of a highly nucleophilic trifluoroborate species.
Solvent Systems: Influencing Reactivity and Solubility
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can significantly influence the reaction rate. A mixture of an organic solvent and water is often employed.
Common Solvent Systems:
-
Toluene/Water or Dioxane/Water: These are standard biphasic solvent systems that are effective for a wide range of Suzuki couplings.
-
Tetrahydrofuran (THF)/Water: Another commonly used solvent mixture.
-
Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, but care must be taken as they can sometimes lead to side reactions at high temperatures.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl chloride with this compound. Optimization of the specific aryl chloride, catalyst, ligand, base, and solvent may be necessary.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 1.1 - 1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, and Water)
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, briefly pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.022 mmol) in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Add the degassed organic solvent (e.g., 5 mL of Toluene) and degassed water (e.g., 0.5 mL).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that facilitate the oxidative addition of aryl chlorides.[4] |
| Base | K₃PO₄, Cs₂CO₃ | Effective in activating the boronic acid without being overly harsh on the hydroxyl group.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems that promote both catalyst activity and reactant solubility. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation barrier for aryl chlorides.[12] |
| Boronic Acid Equiv. | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation. |
Troubleshooting Common Issues
Low or No Conversion
-
Inefficient Oxidative Addition: This is the most likely culprit when coupling aryl chlorides.
-
Solution: Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos). Increase the catalyst and ligand loading. Ensure the reaction is run at a sufficiently high temperature.
-
-
Catalyst Deactivation: The presence of the hydroxyl group or impurities can deactivate the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and properly degassed. Consider using a pre-catalyst that is more resistant to deactivation.
-
Significant Protodeboronation
Protodeboronation is a common side reaction where the boronic acid is converted to the corresponding arene, in this case, 2-chloro-5-hydroxytoluene.[13] This is often exacerbated by high temperatures and the presence of water and base.[14][15]
-
Minimizing Protodeboronation:
-
Use a Milder Base: If possible, switch to a milder base like K₂CO₃ or KF.
-
Anhydrous Conditions: While some water is often beneficial, excessive water can promote protodeboronation. Try running the reaction under nearly anhydrous conditions.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can suppress protodeboronation.[16] The ester can then be used directly in the coupling reaction.
-
Lower Reaction Temperature: If the coupling proceeds at a lower temperature, this can help to minimize the rate of protodeboronation.
-
Homocoupling of the Boronic Acid
The formation of a symmetrical biaryl from the boronic acid can occur, particularly in the presence of oxygen.[16]
-
Preventing Homocoupling:
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before heating. Maintaining a positive pressure of an inert gas throughout the reaction is crucial.
-
High-Purity Reagents: Use high-purity palladium precursors and ligands.
-
The Question of Protecting Groups
For many Suzuki-Miyaura couplings involving phenols, protection of the hydroxyl group is a common strategy to prevent potential interference.[17][18] Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers.[17][19] However, the addition of protection and deprotection steps adds to the overall synthesis length.
A key advantage of modern, highly active catalyst systems is their increased functional group tolerance, which can often render protection unnecessary.[20] It is recommended to first attempt the coupling without a protecting group. If significant side reactions or low yields are observed that can be attributed to the free hydroxyl group, then a protection strategy should be considered.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of functionalized biaryls. By understanding the key mechanistic challenges and carefully selecting the catalyst system, base, and reaction conditions, researchers can successfully employ this versatile building block in their synthetic endeavors. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the intricacies of this important transformation and achieving high yields of the desired products.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Fernandes, C., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(14), 5396. [Link]
- Loustau-Cazalet, C., et al. (2001). Efficient Dendritic Diphosphino Pd(II) Catalysts for the Suzuki Reaction of Chloroarenes. Organic Letters, 3(16), 2539–2541. [Link]
- McCann, L. C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2326–2336. [Link]
- Wikipedia. (n.d.).
- Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism: Distinguishing between Homogeneous and Heterogeneous Catalytic Mechanisms. The Journal of Organic Chemistry, 86(9), 6299–6312. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]
- Bedford, R. B., et al. (2002). High-Activity Catalysts for the Suzuki Coupling of Aryl Chlorides. Organometallics, 21(13), 2599–2601. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Bedford, R. B., et al. (2002). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 41(21), 4120-4122. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
- Long, R., et al. (2019). Visible-Light-Activated Suzuki–Miyaura Coupling Reactions of Aryl Chlorides over the Multifunctional Pd/Au/Porous Nanorods of CeO2 Catalysts.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Reddy, V. P., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Fernandes, C., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Wang, D., et al. (2018). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Inorganica Chimica Acta, 471, 563-568. [Link]
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (n.d.). Pd(II)-Schiff base complexes containing hydroxyl group for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous system. [Link]
- ElectronicsAndBooks. (n.d.).
- BreM. K., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 79(10), 4453–4464. [Link]
- Al-Zoubi, R. M., et al. (2021). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. The Journal of Organic Chemistry, 86(2), 1639–1651. [Link]
- D. J. P., et al. (2023).
- ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. [Link]
- Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12(4), 83-90. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Protecting group. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- R Discovery. (2024, December 26).
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(14), 4843–4855. [Link]
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Application Notes & Protocols: (4-Chloro-3-hydroxyphenyl)boronic acid in Medicinal Chemistry
These application notes provide a technical guide for researchers, scientists, and drug development professionals on the strategic use of (4-chloro-3-hydroxyphenyl)boronic acid. This versatile building block serves as a critical component in modern medicinal chemistry, primarily leveraged for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions and for its potential as a covalent inhibitor of key enzymatic targets.
Introduction: The Strategic Value of this compound
This compound is a bifunctional reagent whose utility in drug discovery is anchored in its distinct chemical features. The boronic acid moiety is a cornerstone for the Suzuki-Miyaura coupling, a robust and widely used method for forming carbon-carbon bonds.[1][2] The chloro and hydroxyl substituents on the phenyl ring offer additional handles for synthetic modification and provide specific steric and electronic properties that can be crucial for molecular recognition and biological activity.
Furthermore, the boronic acid functional group is an electrophilic "warhead" capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the catalytic serine of proteases.[3][4] This mode of action can lead to potent and selective enzyme inhibition, a highly sought-after characteristic in drug design.[5] This guide will detail protocols for both of these key applications, providing the scientific rationale behind the experimental design.
Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 915201-06-8 | [3] |
| Molecular Formula | C₆H₆BClO₃ | [3] |
| Molecular Weight | 172.38 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | >250 °C | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Bioactive Molecules
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, enabling the formation of biaryl structures that are prevalent in many approved drugs. The reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title compound) with an organohalide.
Scientific Rationale & Field-Proven Insights
The choice of catalyst, base, and solvent system is critical for achieving high yields and purity. The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The protocol below is based on the successful synthesis of isoquinoline derivatives with potential therapeutic activity against neuroendocrine prostate cancer, demonstrating a real-world application of this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of a Biaryl Compound
This protocol is adapted from the synthesis of isoquinoline derivatives with potential anti-cancer activity.
Materials:
-
Aryl bromide (e.g., a brominated isoquinoline core) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen (N₂) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide).
-
Inerting the System: Seal the flask and purge with N₂ gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. This step is crucial for reproducibility and high yield.
-
Catalyst Addition: Under a positive pressure of N₂, add the Pd(dppf)Cl₂ catalyst (0.05 equiv). The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable precatalyst that is effective for a wide range of substrates. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to activate the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane / H₂O | A biphasic system that effectively dissolves both organic substrates and the inorganic base. |
| Temperature | 85 °C | Provides the necessary thermal energy to drive the catalytic cycle without significant decomposition. |
| Atmosphere | Nitrogen (N₂) | Prevents oxidative degradation of the Pd(0) active catalyst. |
Application 2: this compound as a Reversible Covalent Inhibitor
Arylboronic acids are well-established as potent, reversible inhibitors of serine proteases.[3] This inhibitory mechanism is of significant interest in drug discovery for targeting enzymes implicated in various diseases.
Scientific Rationale & Mechanistic Insights
The inhibitory action stems from the electrophilic nature of the boron atom. The catalytic serine residue (Ser) in the active site of a serine protease acts as a nucleophile, attacking the vacant p-orbital of the sp²-hybridized boron atom. This forms a stable, tetrahedral boronate adduct, which is a transition-state analogue of the natural peptide substrate hydrolysis.[4][5] The interaction is often further stabilized by a dative bond from the catalytic histidine (His) residue to the boron atom.[3] This covalent but reversible bond formation leads to potent inhibition of the enzyme's catalytic activity.
Mechanism of Covalent Inhibition
Caption: Mechanism of Serine Protease Inhibition.
Protocol: Screening for Serine Protease Inhibition
This is a representative protocol for evaluating the inhibitory potential of this compound against a model serine protease, such as α-chymotrypsin.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) (chromogenic substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (S-AAPF-pNA) in DMSO.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme + Inhibitor Wells: Add Tris-HCl buffer, a fixed amount of α-chymotrypsin solution, and varying concentrations of the inhibitor solution.
-
Enzyme Control Wells (No Inhibitor): Add Tris-HCl buffer, enzyme solution, and DMSO (volume equivalent to the inhibitor).
-
Substrate Control Wells (No Enzyme): Add Tris-HCl buffer, substrate solution, and DMSO.
-
-
Pre-incubation: Incubate the plate at 37 °C for 15-30 minutes. This allows the inhibitor to bind to the enzyme and establish equilibrium. The reversible nature of the covalent bond makes this step critical.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (S-AAPF-pNA) to all wells. The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid affecting enzyme activity.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37 °C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of increase in absorbance is proportional to the rate of p-nitroaniline release, and thus to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is a high-value reagent in medicinal chemistry, offering reliable performance in the synthesis of complex biaryl scaffolds and presenting a promising starting point for the design of targeted covalent inhibitors. The protocols and insights provided herein are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs. Adherence to principles of inert atmosphere chemistry and careful consideration of enzyme kinetics are paramount for achieving successful and reproducible outcomes.
References
- Wang, Y., et al. (2024). Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells. Molecules, 29(19), 4495.
- Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480.
- Li, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Pharmaceuticals, 14(12), 1229.
- Singh, J., et al. (2022). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. Communications Biology, 5(1), 1-14.
- WO2018021977A1 - Glycine metabolism modulators and uses thereof. Google Patents.
- Suzuki-Miyaura Coupling. Organic Synthesis.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura coupling: Practical Guide. Yoneda Labs.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198.
- de Sousa, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 890.
- Singh, T., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC medicinal chemistry, 14(5), 779-813.
- Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information.
- Poplawski, J. E., et al. (2020). Discovery of covalent prolyl oligopeptidase boronic ester inhibitors. European journal of medicinal chemistry, 185, 111783.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Chloro-3-hydroxyphenyl)boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of (4-Chloro-3-hydroxyphenyl)boronic Acid
Biaryl structures are a cornerstone in modern medicinal chemistry and materials science.[1][2] These motifs, characterized by two directly connected aromatic rings, are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[3][4] Their conformational flexibility and ability to engage in specific binding interactions make them privileged scaffolds in drug design. The targeted synthesis of functionalized biaryls is therefore a critical endeavor in the development of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds between sp²-hybridized centers, offering a versatile and reliable route to biaryl compounds.[1][5] This palladium-catalyzed reaction is lauded for its mild conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[6]
This application note provides a detailed guide to the synthesis of biaryl compounds utilizing a specific and highly functionalized building block: This compound . The presence of chloro and hydroxyl substituents on this reagent offers opportunities for further synthetic elaboration and introduces specific electronic and steric properties to the resulting biaryl products. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a detailed, field-proven protocol for a representative synthesis, and discuss the critical parameters that ensure a successful and reproducible outcome.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] A general representation of this cycle is depicted below. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.
Figure 1. The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)L₂). This step forms a palladium(II) intermediate, often referred to as a palladacycle.[1] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.
-
Transmetalation: In this key step, the organic group from the boronic acid (Ar') is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar and Ar') from the palladium(II) complex, forming the desired biaryl product (Ar-Ar'). This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Experimental Protocol: Synthesis of 2-(4-Chloro-3-hydroxyphenyl)-5-methylpyridine
This protocol details the synthesis of 2-(4-chloro-3-hydroxyphenyl)-5-methylpyridine, a representative biaryl compound, via a Suzuki-Miyaura cross-coupling reaction. This specific example demonstrates the coupling of a substituted halopyridine with this compound.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromo-5-methylpyridine | 172.03 | 1.0 | 172 mg |
| This compound | 172.38 | 1.2 | 207 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Reaction Setup and Procedure
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: (4-Chloro-3-hydroxyphenyl)boronic acid in Modern Organic Synthesis
Abstract and Scope
(4-Chloro-3-hydroxyphenyl)boronic acid (CAS 915201-06-8) has emerged as a versatile and strategic building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its unique substitution pattern—a chloro group ortho to the boronic acid and a hydroxyl group meta to it—offers distinct electronic and steric properties that chemists can exploit for targeted molecular construction. This document provides an in-depth guide for researchers, covering the fundamental properties of this reagent, its critical role in palladium-catalyzed cross-coupling reactions, and detailed, field-proven protocols for its successful implementation in the laboratory. The causality behind procedural choices is emphasized to empower scientists to not only replicate but also rationally adapt these methods for novel synthetic challenges.
Physicochemical Properties & Handling
This compound is a solid at room temperature with a molecular weight of 172.4 g/mol and a formula of C₆H₆BClO₃.[2]
Table 1: Key Properties and Safety Information
| Property | Value / Information | Source(s) |
|---|---|---|
| CAS Number | 915201-06-8 | [2] |
| Molecular Formula | C₆H₆BClO₃ | [2] |
| Molecular Weight | 172.4 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [2] |
| Storage | Inert atmosphere, 2-8°C | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Codes | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |
Expert Insight on Handling & Storage: The boronic acid functional group is susceptible to protodeboronation, especially under harsh acidic or basic conditions, although arylboronic acids are generally more robust than their alkyl counterparts.[3] The primary degradation pathway for solid boronic acids is often trimerization to form boroxines via dehydration. Storing this compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is crucial to minimize this process and ensure long-term reactivity and reproducibility in coupling reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[4][5] this compound is an excellent coupling partner in this reaction, providing a substituted phenolic biphenyl motif common in bioactive molecules.
Mechanistic Rationale
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species ("ate" complex).[4][6] The choice of base is critical and can significantly influence reaction rate and yield.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Advantages of this compound
-
Orthogonal Reactivity: The chloro and hydroxyl groups provide handles for subsequent functionalization. The chloro group itself can participate in further cross-coupling or nucleophilic aromatic substitution reactions under different conditions.
-
Bioisosterism: The boronic acid group is considered a bioisostere of carboxylic acids, capable of forming reversible covalent bonds and multiple hydrogen bonds with biological targets like enzyme active sites.[8][9] This makes it a valuable pharmacophore in drug design.
-
Modulation of Electronics: The electron-withdrawing chlorine and electron-donating hydroxyl groups modulate the electronic properties of the phenyl ring, influencing the transmetalation step and the properties of the final product.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.[10]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents:
-
This compound (1.2 eq.)
-
Aryl bromide (Ar-Br) (1.0 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 eq., 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq.)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 207 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.04 mmol, 10.5 mg), and K₂CO₃ (3.0 mmol, 414 mg).
-
Causality Note: The palladium source and ligand are added first. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the Pd(0) catalyst, preventing its precipitation as palladium black, and modulates its reactivity.[11]
-
-
Solvent Addition: Add the dioxane/water solvent mixture (10 mL). The use of a biphasic system is common; water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[3]
-
Degassing: Seal the flask and degas the reaction mixture thoroughly. This is a critical step . Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Common methods include:
-
Freeze-Pump-Thaw: Three cycles are recommended for maximum oxygen removal.
-
Bubbling: Bubble an inert gas (Ar or N₂) through the solution for 15-20 minutes.
-
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Causality Note: Heating is required to overcome the activation energy barrier for the oxidative addition step.[7] The optimal temperature depends on the reactivity of the aryl halide (I > Br > Cl).
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 20 mL). The brine wash helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Application in Bioactive Molecule Synthesis
This building block is frequently used in the synthesis of compounds targeting various biological pathways.[1] For instance, boronic acid-containing molecules have been developed as inhibitors for ROCK kinases and bromodomain-containing proteins.[12] The unique properties of the boronic acid moiety, such as its ability to form reversible covalent bonds with serine proteases, make it a valuable component in designing targeted therapeutics.[13]
Table 2: Example Suzuki Coupling Conditions from Literature
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Generic Aryl Bromide | Pd(OAc)₂ / dppf | K₂CO₃ | THF / H₂O | 67 | Varies | [11] |
| Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME / H₂O | 80 | 99 | [7] |
| Aryl Chloride | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT-80 | High | [6] |
(dppf = 1,1'-Bis(diphenylphosphino)ferrocene, DME = Dimethoxyethane, dba = dibenzylideneacetone)
Conclusion
This compound is more than just a simple reagent; it is a strategic tool for molecular design. Its utility in the robust and versatile Suzuki-Miyaura coupling allows for the efficient construction of complex biaryl structures that are central to pharmaceutical and materials research. By understanding the mechanistic principles behind the protocols and the specific advantages conferred by its structure, researchers can effectively leverage this building block to accelerate discovery and innovation.
References
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. [Link]
- Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). PMC - NIH. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.).
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
- Synthesis of biologically active boron-containing compounds. (n.d.). PMC - NIH. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2010). MedChemComm (RSC Publishing). [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Reactions for Suzuki-Miyaura cross coupling of 11a. (n.d.).
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.).
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing). [Link]
- Suzuki Cross Coupling Reaction- A Review. (2013). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: (4-Chloro-3-hydroxyphenyl)boronic acid as a Versatile Precursor in Advanced Materials Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Beyond a Simple Building Block
(4-Chloro-3-hydroxyphenyl)boronic acid (CAS 915201-06-8) is a bifunctional organoboron compound characterized by the presence of a boronic acid group, a hydroxyl moiety, and a chlorine atom on the phenyl ring.[1][2] While direct end-use applications of this specific molecule in materials science are not extensively documented, its true value lies in its role as a highly versatile and strategically functionalized precursor. The distinct chemical handles on the aromatic ring—the reactive boronic acid, the nucleophilic hydroxyl group, and the electronically-influential chlorine atom—provide a rich platform for the rational design of advanced functional materials.
These application notes will move beyond the catalogue data to demonstrate the synthetic utility of this compound. We will provide a core, field-proven protocol for its primary application in Suzuki-Miyaura cross-coupling and explore its potential in the synthesis of conjugated polymers for optoelectronics and the development of functionalized surfaces for sensing applications. The causality behind experimental choices will be emphasized to empower researchers in their own materials discovery efforts.
Chemical & Physical Properties
A summary of the key properties of this compound is provided below. This data is essential for reaction planning, including solvent selection, purification strategy, and safety considerations.
| Property | Value | Reference |
| CAS Number | 915201-06-8 | [1][2] |
| Molecular Formula | C₆H₆BClO₃ | [1][2] |
| Molecular Weight | 172.38 g/mol | [2] |
| Appearance | Typically a solid | [3] (by analogy with similar compounds) |
| Primary Application | Intermediate in organic synthesis | [1][2] |
Core Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[4][5] This reaction is a cornerstone of modern organic synthesis and is instrumental in creating biaryl, polyaryl, and styrenyl structures that form the backbone of many advanced materials.[6][7]
Expert Insight: The choice of catalyst, ligand, base, and solvent is critical for success. The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step onto the palladium center.[7][8] The ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.[5]
Catalytic Cycle Workflow
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Triphenylphosphine (PPh₃) or SPhos (0.04 eq, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon inert gas supply
-
Magnetic stirrer and heating plate
Procedure:
-
Vessel Preparation: Oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar). This is crucial as oxygen can deactivate the palladium catalyst.
-
Reagent Addition: To the flask, add this compound, the aryl bromide, potassium carbonate, the palladium catalyst precursor [Pd(OAc)₂], and the phosphine ligand.
-
Causality Note: Commercially available arylboronic acids can contain inactive boroxine (anhydride trimer) impurities. Using a slight excess of the boronic acid or ensuring its purity can be beneficial.[9]
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The flask should be kept under a positive pressure of inert gas.
-
Causality Note: The water in the solvent system is essential for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate species. Dioxane is used to dissolve the organic reagents.
-
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Application Note 1: Synthesis of Functional Conjugated Polymers
This compound is an excellent candidate monomer for Suzuki Polycondensation (SPC). SPC is a powerful step-growth polymerization method for synthesizing aromatic, rigid-rod polymers like poly(p-phenylenes), which are important materials in organic electronics.[7]
Strategic Advantage of this Monomer:
-
Property Tuning: The chloro- and hydroxyl- substituents allow for fine-tuning of the resulting polymer's properties. The chlorine atom is electron-withdrawing, which can lower the HOMO/LUMO energy levels. The hydroxyl group can increase solubility and provide a site for post-polymerization modification, such as grafting side chains to prevent aggregation and improve processability.
-
Reactive Handles: The hydroxyl group can be used to create block copolymers or to attach the polymer to surfaces.
Conceptual Workflow for Polymer Synthesis
Caption: Conceptual workflow for synthesizing a functional polymer via Suzuki Polycondensation.
Application Note 2: Surface Modification for Sensing Applications
Phenylboronic acid (PBA)-based functional materials are widely used for targeting and sensing applications.[10] The boronic acid moiety can form reversible covalent bonds with 1,2- or 1,3-diols, a classic example being the sugars found on cell surfaces (sialic acids).[10] This interaction can be exploited to create sensors or targeted delivery systems.
Strategic Advantage of this Monomer:
-
Dual Functionality: The boronic acid group can act as the sensing element (for diols), while the hydroxyl group provides a convenient anchor point for immobilization onto a substrate (e.g., silica, gold nanoparticles, or polymer surfaces).
-
Tunable Affinity: The electronic properties of the phenyl ring, modified by the chlorine atom, can influence the Lewis acidity of the boron center, thereby tuning its binding affinity for diols.
Protocol for Surface Immobilization (Conceptual)
This protocol outlines a general strategy for attaching the molecule to an amine-functionalized surface.
-
Surface Preparation: Start with a substrate functionalized with primary amine groups (e.g., aminopropyl-functionalized silica gel).
-
Activation of Hydroxyl Group: The hydroxyl group of this compound must be converted into a more reactive group for coupling with the amine. A common method is to first convert it to a reactive ester, for example, by reaction with N,N'-Disuccinimidyl carbonate (DSC).
-
Coupling Reaction: The amine-functionalized surface is then incubated in a solution of the activated boronic acid derivative in an appropriate anhydrous organic solvent (e.g., DMF with a non-nucleophilic base). The amine groups on the surface will react with the activated ester to form a stable carbamate linkage.
-
Washing and Characterization: The surface is thoroughly washed to remove any non-covalently bound material. Successful immobilization can be confirmed using techniques like X-ray Photoelectron Spectroscopy (XPS) or contact angle measurements.
Immobilization Logic Diagram
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 3-Chloro-4-hydroxyphenylboronic acid pinacol ester AldrichCPR 629658-06-6 [sigmaaldrich.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Redirecting [linkinghub.elsevier.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Suzuki-Miyaura Coupling with (4-Chloro-3-hydroxyphenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical and materials science industries, where the synthesis of biaryl and substituted aromatic structures is fundamental to the creation of novel drugs, agrochemicals, and functional materials.[3][4] This application note provides a detailed protocol and mechanistic insights for a Suzuki reaction involving a challenging, yet synthetically valuable, substrate: (4-Chloro-3-hydroxyphenyl)boronic acid. This particular reagent presents the dual challenges of a deactivated aryl chloride and a potentially reactive hydroxyl group, necessitating careful optimization of reaction conditions.
Causality in Experimental Design: Navigating the Challenges
The successful execution of a Suzuki reaction with this compound hinges on a nuanced understanding of the catalytic cycle and the specific roles of each reagent. The primary hurdles to overcome are the inherent low reactivity of the C-Cl bond and the presence of the acidic phenolic proton.
The Catalyst System: Activating the Unreactive
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step of the Suzuki catalytic cycle.[1][5] To drive this crucial step, a highly active palladium catalyst is required. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the formation of the active Pd(0) species and facilitate oxidative addition.[6][7] Ligands such as those from the Buchwald and Hartwig groups, for instance, have proven exceptionally effective for the coupling of aryl chlorides.[8][9][10] For this protocol, a pre-catalyst that can be readily activated in situ is recommended.
The Base: A Multifaceted Role
The choice of base is critical and serves multiple functions in the Suzuki reaction.[1][11][12] It is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[1][11] When dealing with a phenolic boronic acid, the base must be strong enough to facilitate this process but not so aggressive as to deprotonate the phenol in a manner that leads to unwanted side reactions or catalyst inhibition. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide the right balance of reactivity and compatibility.[7][13]
The Solvent System: More Than Just a Medium
The solvent plays a more complex role than simply dissolving the reactants. It can influence catalyst stability, reaction rates, and even selectivity.[14][15][16] For Suzuki couplings involving polar substrates, a polar aprotic solvent or a mixture of an organic solvent with water is often beneficial.[14][16] The presence of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[17] A common and effective solvent system for this type of reaction is a mixture of an ether like 1,4-dioxane or tetrahydrofuran (THF) with water.[18][19]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with this compound.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 172.38 | 1.2 | 1.2 |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 915.72 | 0.025 | 0.025 |
| Phosphine Ligand (e.g., SPhos) | 410.53 | 0.06 | 0.06 |
| Base (e.g., K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Solvent (e.g., 1,4-Dioxane) | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., SPhos, 0.06 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19][20]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[20][21]
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while presenting specific challenges, is a highly achievable transformation with careful selection of the catalyst system, base, and solvent. The protocol outlined in this application note provides a robust starting point for researchers and drug development professionals aiming to synthesize complex biaryl structures incorporating this valuable building block. The principles discussed herein are broadly applicable to other challenging Suzuki couplings, underscoring the power and versatility of this Nobel Prize-winning reaction.[1]
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Israel Journal of Chemistry. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
- Organometallics. Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Wikipedia. Buchwald–Hartwig amination.
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Wikipedia. Suzuki reaction.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Rose-Hulman. Suzuki Cross-coupling Reaction procedure.
- ACS Catalysis. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- R Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Andrew G Myers Research Group. The Suzuki Reaction.
- ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction.
- National Institutes of Health. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
- ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- ResearchGate. Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025, August 5). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....
- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. home.sandiego.edu [home.sandiego.edu]
Anwendungshinweise und Protokolle: Derivatisierung von (4-Chlor-3-hydroxyphenyl)boronsäure
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
(4-Chlor-3-hydroxyphenyl)boronsäure ist ein vielseitiger Baustein in der medizinischen Chemie, der aufgrund seiner multifunktionellen Struktur einzigartige Möglichkeiten für die Synthese komplexer Moleküle bietet. Dieses Dokument bietet einen detaillierten technischen Leitfaden zu den wichtigsten Derivatisierungsstrategien für dieses Reagenz. Es werden nicht nur schrittweise Protokolle vorgestellt, sondern auch die zugrunde liegenden chemischen Prinzipien und die Gründe für die Wahl bestimmter experimenteller Bedingungen erläutert. Die hier beschriebenen Methoden umfassen die Suzuki-Miyaura-Kreuzkupplung, die Chan-Lam-Kupplung und die O-Alkylierung der phenolischen Hydroxylgruppe, die für die Entwicklung neuer pharmazeutischer Wirkstoffe von entscheidender Bedeutung sind.
Einleitung: Die strategische Bedeutung von (4-Chlor-3-hydroxyphenyl)boronsäure
(4-Chlor-3-hydroxyphenyl)boronsäure (Molekulargewicht: 172,4 g/mol , CAS: 915201-06-8) ist ein wertvolles Zwischenprodukt in der organischen Synthese, insbesondere in der Wirkstoffforschung.[1][2][3] Seine Beliebtheit beruht auf der präzisen Anordnung von drei reaktiven Zentren an einem Phenylring:
-
Boronsäuregruppe: Ein primäres Ziel für Palladium-katalysierte Kreuzkupplungsreaktionen, insbesondere die Suzuki-Miyaura-Kupplung, die die Bildung von C-C-Bindungen zur Synthese von Biphenyl- und substituierten Aren-Strukturen ermöglicht.[4][5]
-
Phenolische Hydroxylgruppe: Dient als Nukleophil für Veretherungs- (O-Alkylierung) und Veresterungsreaktionen und kann auch an Kupfer-katalysierten Kupplungen wie der Chan-Lam-Reaktion teilnehmen.[6][7][8]
-
Chlor-Substituent: Bietet einen weiteren Angriffspunkt für Kreuzkupplungsreaktionen unter härteren Bedingungen oder kann zur Modulation der elektronischen Eigenschaften und der Lipophilie des Moleküls beibehalten werden.
Diese multifunktionale Natur ermöglicht es Chemikern, komplexe und vielfältige Molekülbibliotheken aus einem einzigen, leicht verfügbaren Ausgangsmaterial zu erstellen. Boronsäuren im Allgemeinen haben sich in der Arzneimittelentwicklung als unverzichtbar erwiesen, was durch die Zulassung mehrerer borhaltiger Medikamente wie Bortezomib und Vaborbactam unterstrichen wird.[2][3][9]
Abbildung 1: Reaktive Zentren der (4-Chlor-3-hydroxyphenyl)boronsäure.
Kernstrategie 1: Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Reaktion ist die Methode der Wahl zur Bildung von Aryl-Aryl-Bindungen.[4] Sie nutzt die Boronsäuregruppe zur Kupplung mit einer Vielzahl von organischen Halogeniden und Pseudohalogeniden in Gegenwart eines Palladiumkatalysators und einer Base.[4][10]
Wissenschaftliche Begründung
Der Mechanismus umfasst drei Hauptschritte: oxidative Addition des Arylhalogenids an den Pd(0)-Katalysator, Transmetallierung mit dem Boronat (gebildet aus Boronsäure und Base) und reduktive Eliminierung zur Freisetzung des Biphenylprodukts und Regenerierung des Pd(0)-Katalysators.[5] Die Wahl der Base ist entscheidend; sie aktiviert die Boronsäure durch Bildung eines reaktiveren "at"-Komplexes und neutralisiert das während des Zyklus entstehende Halogenid. Wasser ist oft ein vorteilhaftes Co-Lösungsmittel, da es die Löslichkeit der Base (z.B. Na₂CO₃, K₂CO₃) erhöht und die Transmetallierung beschleunigen kann.[10]
Abbildung 2: Allgemeiner Arbeitsablauf für eine Suzuki-Miyaura-Kupplung.
Protokoll: Synthese von 2-Chlor-5-(4'-methoxyphenyl)phenol
Dieses Protokoll beschreibt die Kupplung von (4-Chlor-3-hydroxyphenyl)boronsäure mit 4-Bromanisol.
Materialien:
-
(4-Chlor-3-hydroxyphenyl)boronsäure (1,0 Äq.)
-
4-Bromanisol (1,1 Äq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphin)palladium(0)) (3 mol%)
-
Kaliumcarbonat (K₂CO₃), wasserfrei (3,0 Äq.)
-
1,4-Dioxan
-
Wasser (entgast)
Durchführung:
-
Vorbereitung: In einem ausgeflammten und mit Argon gespülten 2-Hals-Rundkolben (4-Chlor-3-hydroxyphenyl)boronsäure, 4-Bromanisol, Pd(PPh₃)₄ und K₂CO₃ einwiegen.
-
Lösungsmittelzugabe: Ein entgastes 4:1-Gemisch aus Dioxan und Wasser hinzufügen, um eine Konzentration der Boronsäure von ca. 0,1 M zu erreichen.
-
Begründung: Das Entgasen des Lösungsmittels (z.B. durch dreimaliges Einfrieren-Pumpen-Auftauen oder Durchleiten von Argon für 30 Minuten) ist entscheidend, um den Pd(0)-Katalysator vor Oxidation durch Luftsauerstoff zu schützen.
-
-
Reaktion: Die Reaktionsmischung unter Argonatmosphäre bei 90 °C für 6 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Aufarbeitung: Die Mischung auf Raumtemperatur abkühlen lassen und mit Ethylacetat verdünnen. Die organische Phase nacheinander mit Wasser und gesättigter NaCl-Lösung waschen.
-
Begründung: Das Waschen entfernt die anorganische Base und Salze.
-
-
Reinigung: Die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄) trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen. Der Rückstand wird mittels Säulenchromatographie (Kieselgel, Eluent z.B. Hexan/Ethylacetat-Gradient) gereinigt, um das reine Produkt zu erhalten.
| Parameter | Bedingung | Begründung |
| Katalysator | Pd(PPh₃)₄ | Luftstabiler Präkatalysator, der in situ das aktive Pd(0) freisetzt. |
| Base | K₂CO₃ | Milde anorganische Base, gut löslich in Wasser, fördert die Boronatbildung. |
| Lösungsmittel | Dioxan/Wasser (4:1) | Löst sowohl organische Substrate als auch die anorganische Base.[11] |
| Temperatur | 90 °C | Bietet ausreichend thermische Energie zur Aktivierung der oxidativen Addition. |
Kernstrategie 2: Chan-Lam-Kupplung
Die Chan-Lam-Kupplung ist eine Kupfer-katalysierte Reaktion zur Bildung von C-O-, C-N- oder C-S-Bindungen aus Boronsäuren.[6][12] Sie ist eine attraktive Alternative zur Buchwald-Hartwig-Kupplung, da sie oft unter milderen Bedingungen an der Luft durchgeführt werden kann.[6][8] Im Kontext unserer Ausgangsverbindung kann sie genutzt werden, um die Boronsäure mit Alkoholen oder Aminen zu kuppeln.
Wissenschaftliche Begründung
Der Mechanismus der Chan-Lam-Kupplung ist komplex und noch Gegenstand von Diskussionen, aber es wird allgemein angenommen, dass er einen Cu(II)/Cu(III)-Katalysezyklus durchläuft.[8] Die Boronsäure transmetalliert mit einem Cu(II)-Salz (typischerweise Cu(OAc)₂). Der resultierende Kupfer-Aryl-Komplex wird durch Luftsauerstoff zu einer Cu(III)-Spezies oxidiert. Anschließend erfolgt eine reduktive Eliminierung mit dem Nukleophil (Alkohol oder Amin), um das Produkt zu bilden und eine Cu(I)-Spezies freizusetzen, die wieder zu Cu(II) reoxidiert wird und den Zyklus schließt.[7][13]
Protokoll: Synthese von 1-Chlor-2-hydroxy-4-phenoxybenzen
Dieses Protokoll beschreibt die Kupplung von (4-Chlor-3-hydroxyphenyl)boronsäure mit Phenol.
Materialien:
-
(4-Chlor-3-hydroxyphenyl)boronsäure (1,0 Äq.)
-
Phenol (1,5 Äq.)
-
Kupfer(II)-acetat (Cu(OAc)₂) (1,0 Äq., stöchiometrisch oder 0,2 Äq., katalytisch)
-
Pyridin (2,0 Äq.)
-
Dichlormethan (DCM)
-
Molekularsiebe (4 Å)
Durchführung:
-
Vorbereitung: In einem Rundkolben (4-Chlor-3-hydroxyphenyl)boronsäure, Phenol, Cu(OAc)₂ und aktivierte Molekularsiebe in DCM vorlegen.
-
Begründung: Molekularsiebe entfernen Spuren von Wasser, die die Reaktion beeinträchtigen können. Pyridin fungiert sowohl als Base als auch als Ligand, der den Kupferkatalysator stabilisiert.[8]
-
-
Reaktion: Pyridin zugeben und die Mischung bei Raumtemperatur an der Luft für 24-48 Stunden kräftig rühren. Der Kolben wird offen gelassen oder mit einem mit Calciumchlorid gefüllten Trockenrohr verschlossen, um den Zutritt von Luftsauerstoff zu ermöglichen.
-
Aufarbeitung: Die Reaktionsmischung durch Celite filtrieren, um die Kupfersalze und Molekularsiebe zu entfernen. Das Filtrat mit 1 M HCl-Lösung waschen, um überschüssiges Pyridin zu entfernen, gefolgt von Wasser und gesättigter NaCl-Lösung.
-
Reinigung: Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
| Parameter | Bedingung | Begründung |
| Katalysator | Cu(OAc)₂ | Gängiges, kostengünstiges und effektives Kupfersalz für die Chan-Lam-Kupplung.[7] |
| Oxidationsmittel | Luftsauerstoff | Dient als terminales Oxidationsmittel zur Regenerierung des aktiven Katalysators.[6] |
| Base/Ligand | Pyridin | Fördert die Reaktion und stabilisiert die Kupfer-Intermediate.[8] |
| Temperatur | Raumtemperatur | Ein wesentlicher Vorteil der Chan-Lam-Kupplung, der sie für empfindliche Substrate geeignet macht.[8] |
Kernstrategie 3: Derivatisierung der Hydroxylgruppe (O-Alkylierung)
Die phenolische Hydroxylgruppe ist ein hervorragendes Nukleophil für die Williamson-Ethersynthese. Diese Reaktion ermöglicht die Einführung einer Vielzahl von Alkyl- oder Aryl-Substituenten und ist fundamental in der Synthese von Wirkstoffen, um Löslichkeit, metabolische Stabilität und Bindungseigenschaften zu modulieren.
Wissenschaftliche Begründung
Die Reaktion ist eine Sₙ2-Reaktion, bei der das Phenol zunächst durch eine Base deprotoniert wird, um ein reaktiveres Phenoxid-Ion zu erzeugen. Dieses Phenoxid greift dann ein elektrophiles Alkylhalogenid oder -tosylat an, um den Ether zu bilden. Die Wahl der Base ist wichtig; starke Basen wie Natriumhydrid (NaH) oder mildere Basen wie Kaliumcarbonat (K₂CO₃) können verwendet werden, abhängig von der Reaktivität des Elektrophils und der Empfindlichkeit anderer funktioneller Gruppen. Die Boronsäuregruppe ist im Allgemeinen unter basischen Bedingungen stabil, kann aber mit dem Phenoxid in Konkurrenz treten. Um dies zu umgehen, wird oft der Boronsäure-Pinakolester verwendet, der robuster ist.[14][15][16]
Protokoll: Synthese von (4-Chlor-3-(benzyloxy)phenyl)boronsäure
Materialien:
-
(4-Chlor-3-hydroxyphenyl)boronsäure (1,0 Äq.)
-
Benzylbromid (1,2 Äq.)
-
Kaliumcarbonat (K₂CO₃) (2,5 Äq.)
-
Acetonitril (ACN) oder Dimethylformamid (DMF)
Durchführung:
-
Vorbereitung: (4-Chlor-3-hydroxyphenyl)boronsäure und K₂CO₃ in einem Rundkolben in ACN oder DMF suspendieren.
-
Begründung: K₂CO₃ ist eine ausreichend starke Base, um das Phenol zu deprotonieren, aber mild genug, um die Boronsäure nicht zu zersetzen. ACN und DMF sind polare aprotische Lösungsmittel, die Sₙ2-Reaktionen begünstigen.
-
-
Reaktion: Benzylbromid langsam zugeben und die Mischung bei 60 °C für 4-6 Stunden rühren, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Aufarbeitung: Die Reaktion durch Zugabe von Wasser beenden und das Produkt mit Ethylacetat extrahieren. Die vereinigten organischen Phasen mit Wasser und gesättigter NaCl-Lösung waschen.
-
Reinigung: Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen. Der Rückstand kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.
Referenzen
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]
-
Wikipedia. (2023). Chan–Lam coupling. [Link]
-
National Center for Biotechnology Information. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Delchimica. (n.d.). 3-Hydroxyphenylboronic acid pinacol ester. [Link]
-
National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. [Link]
-
National Center for Biotechnology Information. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
-
Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
-
National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
ResearchGate. (2021). Design and discovery of boronic acid drugs. [Link]
-
Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxyphenylboronic acid. [Link]
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Scale-up synthesis using (4-Chloro-3-hydroxyphenyl)boronic acid
An Application Guide for the Scale-Up Synthesis Utilizing (4-Chloro-3-hydroxyphenyl)boronic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound in Complex Synthesis
This compound is a versatile and highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[3][4] This reaction is a cornerstone for constructing biaryl and substituted aromatic structures, which are prevalent motifs in a vast array of biologically active compounds and advanced materials.[1][5][6]
The presence of the chloro, hydroxyl, and boronic acid functionalities on a single aromatic ring makes this molecule a uniquely reactive building block. However, transitioning from bench-scale experiments to large-scale production presents distinct challenges, including ensuring raw material quality, optimizing reaction parameters for efficiency and safety, and developing robust purification strategies.
This document provides a comprehensive guide for researchers, chemists, and process development professionals on the effective scale-up of synthetic processes involving this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key process decisions, ensuring a safe, reproducible, and efficient scale-up.
Compound Profile and Pre-Reaction Quality Control
Successful scale-up begins with rigorously characterized starting materials. The quality of this compound directly impacts reaction efficiency, impurity profile, and overall yield.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is non-negotiable for safe handling at scale.
| Property | Value | Source(s) |
| CAS Number | 915201-06-8 | [7][8][9] |
| Molecular Formula | C₆H₆BClO₃ | [7] |
| Molecular Weight | 172.4 g/mol | [7] |
| Appearance | White to off-white or brown powder/crystal | |
| Purity | Typically >95% | [2][7] |
| Key Hazards | Skin Irritant, Eye Irritant | [10] |
| Handling Precautions | Avoid dust generation and inhalation.[11][12] Use in a well-ventilated area.[12][13] | |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, dust mask/respirator.[14][15] |
The Boroxime Impurity: A Critical Quality Attribute
A common issue with arylboronic acids is their propensity to dehydrate and form cyclic anhydride trimers known as boroximes.[16] Boroximes are often less reactive in Suzuki-Miyaura couplings and can lead to inconsistent reaction rates and reduced yields.
Expert Insight: Before commencing any large-scale reaction, it is imperative to assess the boronic acid quality. While NMR is definitive, a practical approach for process chemists is to perform a pre-emptive purification step, especially if the material has been stored for an extended period. Recrystallization from water is an effective and scalable method to break down boroximes and furnish pure, reactive boronic acid.[16]
The Suzuki-Miyaura Coupling: Mechanistic Considerations for Scale-Up
The Suzuki-Miyaura reaction is the primary application for this compound. A firm grasp of its mechanism is essential for troubleshooting and optimization. The process involves a palladium catalyst cycling through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][17]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in the Mechanism:
-
Base is Essential: The base (e.g., K₂CO₃, K₃PO₄) is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻).[5][18] This step is crucial for facilitating the transmetalation, where the organic group (R²) is transferred from boron to the palladium center.
-
Ligand Choice Matters: The ligands (L) on the palladium catalyst stabilize the metal center and influence its reactivity. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers.
Application Protocol: Scale-Up Synthesis of a Biaryl Compound
This section details a representative protocol for the kilogram-scale synthesis of 2-chloro-5-(4-methoxyphenyl)phenol via a Suzuki-Miyaura coupling.
Diagram: Scale-Up Synthetic Workflow
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- 18. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: (4-Chloro-3-hydroxyphenyl)boronic Acid in Asymmetric Synthesis
Introduction: A Versatile Building Block for Chiral Architectures
(4-Chloro-3-hydroxyphenyl)boronic acid is a bifunctional organoboron compound poised for significant applications in modern synthetic chemistry, particularly in the fields of drug discovery and materials science.[1][2] Its structure, featuring a boronic acid moiety ortho to a hydroxyl group and para to a chloro-substituent, offers a unique combination of electronic and steric properties. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in transition metal-catalyzed cross-coupling reactions.[3][4] The hydroxyl and chloro substituents modulate the electronic nature of the aromatic ring and provide additional points for functionalization or specific molecular interactions, making this reagent a valuable precursor for complex, high-value chiral molecules.[5][6]
Boronic acids and their derivatives are foundational to medicinal chemistry, with several boron-containing drugs, such as the proteasome inhibitor Bortezomib, having reached clinical success.[2][7] The ability to construct stereochemically defined molecules is paramount in drug development, as enantiomers often exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the application of this compound in key asymmetric transformations, offering both mechanistic insights and detailed, field-proven protocols for researchers and drug development professionals.
Core Synthetic Applications & Methodologies
The strategic placement of substituents on this compound makes it an excellent candidate for several classes of asymmetric reactions. We will focus on two of the most powerful and widely adopted strategies: Rhodium-Catalyzed Asymmetric Conjugate Addition and Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling.
Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
The asymmetric 1,4-addition of arylboronic acids to electron-deficient olefins is a cornerstone reaction for the synthesis of chiral β-arylated carbonyl compounds.[8][9] This transformation, often catalyzed by chiral rhodium complexes, allows for the creation of a stereogenic carbon center with high enantioselectivity.[10][11]
The catalytic cycle, illustrated below, is initiated by the transmetalation of the aryl group from the boronic acid to the rhodium(I) catalyst, typically activated by a base. The resulting aryl-rhodium species then undergoes migratory insertion across the double bond of the α,β-unsaturated substrate (e.g., a cyclic enone). Subsequent protonolysis or hydrolysis of the rhodium enolate regenerates the active catalyst and releases the chiral product. The choice of chiral ligand is critical, as it coordinates to the rhodium center and orchestrates the facial selectivity of the aryl group addition, thereby dictating the stereochemical outcome.[10][12]
Figure 1: Simplified catalytic cycle for Rh-catalyzed 1,4-addition.
This protocol is adapted from established methodologies for the rhodium-catalyzed conjugate addition of arylboronic acids.[8][10]
Materials:
-
This compound
-
2-Cyclohexen-1-one
-
Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]
-
(R)-BINAP or other suitable chiral diphosphine ligand
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen/argon line)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add [Rh(acac)(C₂H₄)₂] (2.6 mg, 0.01 mmol, 2.5 mol%) and the chiral ligand (e.g., (R)-BINAP, 6.9 mg, 0.011 mmol, 2.75 mol%) to a dry Schlenk flask.
-
Add 1.0 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.
-
Reaction Assembly: To the catalyst solution, add this compound (138 mg, 0.8 mmol, 2.0 equiv.).
-
Add 2-cyclohexen-1-one (38.5 µL, 0.4 mmol, 1.0 equiv.).
-
In a separate vial, dissolve the base (e.g., K₂CO₃, 55 mg, 0.4 mmol) in 0.5 mL of degassed water. Add this aqueous solution to the reaction mixture.
-
Reaction Execution: Seal the flask and heat the mixture in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 6-16 hours.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic layer with water (2 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-(4-chloro-3-hydroxyphenyl)cyclohexan-1-one.
-
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.
The following table summarizes typical results for this class of reaction using various arylboronic acids, providing a benchmark for expected performance.
| Entry | Arylboronic Acid | Enone Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Phenylboronic acid | 2-Cyclohexen-1-one | (R)-BINAP | 95 | >99 | [8] |
| 2 | 4-Methoxyphenylboronic acid | 2-Cyclohexen-1-one | (R)-BINAP | 96 | 99 | [8] |
| 3 | 3-Chlorophenylboronic acid | 2-Cyclopenten-1-one | (R)-BINAP | 91 | 98 | [8] |
| 4 | Phenylboronic acid | Maleimide | Phosphine-Olefin Ligand | 99 | 98 | [10] |
Field Insights: The electron-withdrawing chlorine on this compound can sometimes accelerate the transmetalation step. The ortho-hydroxyl group may require slightly higher temperatures or a stronger base to facilitate the reaction, but it also offers a potential coordination site that could influence stereoselectivity.
Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
For the synthesis of axially chiral biaryl compounds (atropisomers), the asymmetric Suzuki-Miyaura coupling is an exceptionally powerful tool.[13][14] This reaction is particularly relevant for constructing sterically hindered biaryls where rotation around the C-C bond is restricted.
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] In the asymmetric variant, a chiral ligand, often a monophosphine like a MOP or Buchwald-type ligand, coordinates to the palladium center. The enantioselectivity is primarily determined during the reductive elimination step, where the chiral ligand environment dictates the favored rotational conformation of the biaryl backbone as the new C-C bond is formed, leading to an excess of one atropisomer.[14]
Figure 2: Catalytic cycle for Asymmetric Suzuki-Miyaura Coupling.
This protocol is designed for the coupling of a sterically hindered aryl bromide with this compound, based on methodologies developed for challenging couplings.[13]
Materials:
-
This compound
-
A sterically hindered aryl bromide (e.g., 2-bromo-3-methyl-N-phenylbenzamide)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Chiral monophosphine ligand (e.g., KenPhos, or a custom-bridged biphenyl ligand as cited)[13]
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Tetrahydrofuran (THF), anhydrous
-
Standard glovebox and inert atmosphere glassware
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial or sealing tube, add the aryl bromide (0.2 mmol, 1.0 equiv.), this compound (69 mg, 0.4 mmol, 2.0 equiv.), and K₃PO₄ (127 mg, 0.6 mmol, 3.0 equiv.).
-
In a separate vial, prepare the catalyst premix: dissolve Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 5 mol% Pd) and the chiral ligand (0.012 mmol, 6 mol%) in 1 mL of anhydrous THF. Stir for 15-20 minutes.
-
Reaction Assembly: Add the catalyst solution to the vial containing the substrates and base. Add an additional 1 mL of anhydrous THF to reach the final concentration.
-
Reaction Execution: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block set to 50 °C. Stir for 48-72 hours. The long reaction time is often necessary for sterically demanding substrates.
-
Workup and Purification:
-
After cooling to room temperature, quench the reaction with the addition of water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to isolate the atropisomeric product.
-
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC.
The success of asymmetric Suzuki couplings is highly dependent on the specific combination of substrates and ligand.
| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | L7 (bridged biphenyl) | 98 | 88 | [13] |
| 2 | 2-Bromo-N-(4-methoxyphenyl)-3-methylbenzamide | 1-Naphthylboronic acid | L7 (bridged biphenyl) | 99 | 85 | [13] |
| 3 | Substituted Aryl Bromide | Substituted Boronate Ester | sSPhos | 95 | 96 | [14] |
Field Insights: The ortho-hydroxyl group on this compound can act as a directing group, potentially coordinating to the palladium center. This interaction can be beneficial, enhancing reactivity and influencing stereoselectivity. However, it may also lead to catalyst inhibition in some systems. Careful optimization of the base and solvent is crucial. The use of boronic esters (e.g., pinacol esters) can sometimes improve yields and reproducibility by minimizing protodeboronation side reactions.[15]
General Considerations and Troubleshooting
-
Reagent Purity: Use high-purity this compound. Impurities can lead to side reactions or catalyst deactivation. Boronic acids can dehydrate to form boroxines upon storage; while often still reactive, using a fresh or properly stored reagent is best practice.
-
Atmosphere: While many modern catalyst systems show some air tolerance, achieving high enantioselectivity, particularly in Suzuki couplings, often requires rigorous exclusion of oxygen. Performing reactions under an inert atmosphere (N₂ or Ar) is strongly recommended.
-
Ligand Choice: Ligand selection is paramount and empirical. For 1,4-additions, chiral diphosphines (BINAP, SEGPHOS) are common starting points. For asymmetric Suzuki couplings, chiral monophosphine ligands are generally more effective.
-
Troubleshooting Low Yield/Selectivity:
-
Low Yield: Consider screening different bases, solvents, or temperatures. Verify catalyst and ligand integrity. For Suzuki couplings, ensure the base is anhydrous if specified.
-
Low Enantioselectivity: This is almost always a function of the chiral ligand and its interaction with the substrates. Screen a panel of different ligands. Temperature can also have a significant impact; running the reaction at a lower temperature may improve the ee%.
-
Conclusion
This compound is a highly valuable and versatile reagent for the construction of complex chiral molecules. Its application in robust and well-understood transformations like rhodium-catalyzed conjugate additions and palladium-catalyzed asymmetric Suzuki-Miyaura couplings provides reliable pathways to enantiomerically enriched building blocks. By understanding the mechanistic underpinnings and carefully controlling reaction parameters as detailed in these protocols, researchers can effectively leverage this compound to advance projects in pharmaceutical development and chemical sciences.
References
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- Li, G., et al. (2022). Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands. Molecules, 27(12), 3865. [Link]
- Chen, Q., et al. (2016). Chiral Phosphorus-Olefin Ligands for the Rh(I)-Catalyzed Asymmetric Addition of Aryl Boronic Acids to Electron-Deficient Olefins. Chemistry, an Asian journal, 11(10), 1518-22. [Link]
- Kallman, N., & Matteson, D. S. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11700-11733. [Link]
- ResearchGate. (n.d.). A Chiral Triazole Ligand for Enantiodivergent Catalysis in Asymmetric 1,4‐Addition of Arylboronic Acid.
- Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009-10023. [Link]
- ResearchGate. (n.d.). DFT study of the asymmetric 1,4‐addition of phenylboronic acid to chalcones using tartaric derivative acid 73 as catalyst.
- ResearchGate. (n.d.). Catalytic Enantioselective Addition of Phenylboronic Acid and Phenylboroxine to N-Tosylimines: Pd-II and Rh-I Catalysis.
- Szymański, P., & Młynarski, J. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1048-1085. [Link]
- Stockholm University. (n.d.). Asymmetric synthesis of boronic acids and organofluorine compounds by organocatalysis. Stockholm University Research. [Link]
- Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. The Journal of Organic Chemistry, 78(20), 10009-23. [Link]
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids.
- Wang, Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 1034-1040. [Link]
- Wang, Z., et al. (2019). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. Chemical Science, 10(15), 4185-4190. [Link]
- Sakai, M., Hayashi, H., & Miyaura, N. (1998). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Angewandte Chemie International Edition, 37(23), 3279-3281. [Link]
- Singh, A. K., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 489. [Link]
- Sakai, M., Ueda, M., & Miyaura, N. (1998). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Angewandte Chemie, 37(23), 3279-3281. [Link]
- Singh, A. K., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals (Basel, Switzerland), 15(4), 489. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247. [Link]
- Li, Y., et al. (2023). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers, 10(20), 5026-5032. [Link]
- Pinheiro, P. S. M., et al. (2020).
- Le-Cointe, M., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15517-15522. [Link]
- Li, H., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2115-2139. [Link]
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Application Notes and Protocols for One-Pot Synthesis Utilizing (4-Chloro-3-hydroxyphenyl)boronic Acid
Introduction: Unlocking Synthetic Efficiency with a Versatile Building Block
In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and molecular complexity from simple precursors is paramount. One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel, have emerged as a powerful strategy to achieve these goals. Central to the success of many such transformations is the use of versatile building blocks that can participate in a variety of coupling reactions. (4-Chloro-3-hydroxyphenyl)boronic acid, a trifunctional reagent, represents a prime example of such a scaffold, offering chemists a valuable tool for the rapid construction of diverse molecular architectures.
This technical guide provides an in-depth exploration of the application of this compound in one-pot synthetic methodologies. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this reagent for their synthetic endeavors.
Chemical Profile of this compound:
| Property | Value | Reference |
| CAS Number | 915201-06-8 | [1] |
| Molecular Formula | C₆H₆BClO₃ | [1] |
| Molecular Weight | 172.38 g/mol | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Purity | Typically ≥96% | [1] |
Core Applications in One-Pot Synthesis: A Mechanistic and Practical Overview
This compound is a particularly attractive reagent for one-pot syntheses due to its participation in a range of highly reliable and versatile cross-coupling reactions. The boronic acid moiety is the primary reactive handle for palladium- or copper-catalyzed transformations, while the chloro and hydroxyl groups offer sites for subsequent functionalization or can influence the electronic properties and reactivity of the aromatic ring.
Here, we will focus on three cornerstone one-pot reactions where this building block can be effectively employed:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds to generate biaryl structures.
-
Chan-Lam Coupling: For the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, to produce diaryl amines and diaryl ethers.
-
Petasis (Borono-Mannich) Reaction: A multicomponent reaction for the synthesis of substituted amines.
One-Pot Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3] Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and organohalides have made it a cornerstone of modern organic synthesis.[4][5] A one-pot borylation/Suzuki coupling approach further enhances its efficiency by avoiding the isolation of the intermediate boronic ester.[6][7]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling
This protocol describes a general procedure for a one-pot borylation of an aryl bromide followed by a Suzuki-Miyaura coupling with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
This compound (1.2 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
Borylation Step: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.
-
Degas the mixture by bubbling with N₂ or Ar for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the aryl bromide.
-
Suzuki-Miyaura Coupling Step: Cool the reaction mixture to room temperature.
-
To the same flask, add this compound (1.2 equiv) and the 2.0 M aqueous sodium carbonate solution (3.0 equiv).
-
Degas the mixture again for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Expected Outcomes and Key Considerations:
-
Yields: This one-pot procedure can provide moderate to excellent yields of the biaryl product, often comparable to the two-step sequence.[8]
-
Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand can significantly impact the reaction efficiency. For challenging substrates, more advanced catalysts and ligands may be required.
-
Base: The base plays a crucial role in both the borylation and the Suzuki coupling steps. The switch from a weaker base (KOAc) in the first step to a stronger base (Na₂CO₃) in the second is a common strategy.[6]
One-Pot Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N and C-O bonds by coupling an amine or an alcohol with a boronic acid.[9][10][11][12] This reaction is particularly attractive as it can often be performed under mild conditions, open to the air, and with a relatively inexpensive copper catalyst.[9]
Mechanistic Rationale:
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves the formation of a copper(II)-amine or -alkoxide complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the product and regenerate a copper(I) species, which is then re-oxidized to copper(II).[11][12]
Figure 2: Plausible Catalytic Cycle for the Chan-Lam N-Arylation.
Protocol: One-Pot Chan-Lam N-Arylation
This protocol outlines a general procedure for the one-pot N-arylation of an amine with this compound.
Materials:
-
Amine (primary or secondary) (1.0 equiv)
-
This compound (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (4 Å) (optional, but recommended)
Procedure:
-
To a round-bottom flask, add the amine (1.0 equiv), this compound (1.2 equiv), and copper(II) acetate (0.1 equiv). If using, add activated 4 Å molecular sieves.
-
Add the solvent (DCM or MeOH) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Add pyridine (2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature, open to the air, for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Expected Outcomes and Key Considerations:
-
Yields: Yields for the Chan-Lam coupling can vary widely depending on the substrates but are often in the moderate to good range.[13]
-
Solvent and Base: The choice of solvent and base is critical. Pyridine often serves as both a base and a ligand for the copper catalyst.[12]
-
Reaction Time: Chan-Lam couplings can sometimes be slow, requiring extended reaction times.
-
C-O Coupling: A similar protocol can be employed for the synthesis of diaryl ethers by substituting the amine with a phenol.
One-Pot Petasis (Borono-Mannich) Reaction: A Multicomponent Approach to Amines
The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines.[14][15] This reaction is particularly powerful for the synthesis of α-amino acids and other structurally diverse amine-containing molecules in a single step.[16][17]
Mechanistic Rationale:
The reaction is believed to proceed through the formation of an iminium ion from the amine and the carbonyl component. The boronic acid then reacts with the hydroxyl group of the hemiaminal intermediate to form a boronate complex. An intramolecular transfer of the aryl group from the boron to the iminium carbon then occurs, followed by hydrolysis to yield the final product.[14]
Sources
- 1. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
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- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Petasis reaction - Wikipedia [en.wikipedia.org]
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- 16. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 17. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (4-Chloro-3-hydroxyphenyl)boronic Acid in Continuous Flow Chemistry for Accelerated Drug Discovery
Abstract
(4-Chloro-3-hydroxyphenyl)boronic acid is a pivotal building block in medicinal chemistry, frequently incorporated into complex molecules targeting a range of biological pathways.[1] Traditional batch synthesis methods for elaborating this scaffold can be hampered by challenges in scalability, safety, and process control. This guide details the application of continuous flow chemistry to unlock the synthetic potential of this versatile reagent. We provide field-proven insights and detailed protocols for two key transformations: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Chan-Lam cross-coupling for C-O bond formation (diaryl ether synthesis). These protocols are designed to offer researchers, scientists, and drug development professionals a robust framework for enhancing reaction efficiency, improving safety profiles, and enabling the rapid generation of compound libraries for high-throughput screening.[2]
The Strategic Advantage of Flow Chemistry for Arylboronic Acid Reactions
The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical synthesis.[3] For reactions involving functionalized arylboronic acids, the benefits are particularly pronounced. Flow reactors, characterized by their high surface-area-to-volume ratio, provide exceptional control over reaction parameters that are critical for success.[4][5]
-
Enhanced Heat and Mass Transfer: The narrow channels of flow reactors eliminate temperature and concentration gradients, preventing the formation of hotspots and minimizing byproduct formation.[5] This is crucial for highly exothermic coupling reactions.
-
Improved Safety: The small internal volume of a flow system means that only minute quantities of potentially hazardous reagents or unstable intermediates are present at any given time.[6] This allows for the exploration of "novel process windows," using temperatures and pressures that would be unsafe in large-scale batch reactors.[4]
-
Precise Reaction Control: Residence time, a critical parameter, is precisely controlled by adjusting the reactor volume and flow rate, leading to higher reproducibility and selectivity compared to batch processing.[4]
-
Scalability and Automation: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). This linear scalability is more predictable and efficient than re-optimizing a batch process for larger vessels.[3] The integration with automated systems facilitates rapid library synthesis and process optimization.[7]
Application I: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl core of countless pharmaceutical agents.[8][9] In flow, this reaction can be performed with exceptional efficiency using heterogeneous (packed-bed) or homogeneous catalysts.
Mechanistic Rationale and Process Considerations
The catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8] The choice of a heterogeneous catalyst is particularly advantageous for flow chemistry as it simplifies product purification by eliminating the need to remove the catalyst from the product stream.
Our protocol utilizes a packed-bed reactor containing an immobilized palladium catalyst. This approach offers high catalytic activity and stability, allowing for extended, continuous operation with minimal palladium leaching.[10] A biphasic solvent system (e.g., an organic solvent with an aqueous base) is often employed to facilitate the reaction and product extraction.
Visualized Workflow: Heterogeneous Suzuki-Miyaura Coupling
Caption: Fig 1. Continuous Flow Setup for Suzuki-Miyaura Coupling
Detailed Protocol: Synthesis of 4'-Chloro-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the coupling of this compound with 4-bromobenzonitrile.
Reagent Preparation:
-
Solution A (Organic Phase): Prepare a 0.2 M solution of 4-bromobenzonitrile in 1,4-dioxane.
-
Solution B (Aqueous Phase): Prepare a solution containing this compound (0.22 M, 1.1 equiv) and potassium carbonate (K₂CO₃) (0.4 M, 2.0 equiv) in a 3:1 mixture of Water:Ethanol.
-
Degas both solutions by sparging with nitrogen or argon for 15 minutes before use.
Flow System Setup:
-
Set up the flow reactor system as depicted in Figure 1.
-
Use a commercially available packed column containing a supported palladium catalyst (e.g., Pd on silica or a polymer support).
-
Set the reactor temperature to 100 °C.
-
Set the Back Pressure Regulator (BPR) to 10 bar (145 psi) to ensure the solvent remains in the liquid phase at the operating temperature.
-
Prime the pumps and lines with the respective solvents.
Reaction Execution:
-
Pump Solution A at a flow rate of 0.5 mL/min.
-
Pump Solution B at a flow rate of 0.5 mL/min.
-
The combined flow rate will be 1.0 mL/min. For a 10 mL reactor column, this corresponds to a residence time of 10 minutes.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
Collect the output stream. The product is primarily in the organic phase, which can be separated for analysis and purification.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Value / Description | Rationale & Notes |
| Aryl Halide | 4-bromobenzonitrile | Electron-withdrawing group can enhance reactivity. Aryl bromides are a good balance of reactivity and cost.[8] |
| Boronic Acid | This compound | The core reagent of interest. |
| Catalyst | Heterogeneous Pd (e.g., SiliaCat DPP-Pd) | Simplifies purification, robust for continuous operation.[8] |
| Base | Potassium Carbonate (K₂CO₃) | Common, effective base for Suzuki couplings. |
| Solvent System | 1,4-Dioxane / H₂O / EtOH | Biphasic system to dissolve both organic and inorganic reagents.[11] |
| Temperature | 100 °C | Elevated temperature increases reaction rate, feasible and safe in flow. |
| Residence Time | 10 min | Significantly faster than typical batch reactions (hours). |
| Pressure | 10 bar | Prevents solvent boiling, enhances reaction rates. |
| Expected Outcome | >90% Conversion | High efficiency is typical for optimized flow Suzuki reactions.[12] |
Application II: Chan-Lam C-O Cross-Coupling for Diaryl Ether Synthesis
The Chan-Lam coupling provides a powerful method for forming C-O bonds, complementing traditional methods like the Ullmann condensation.[13] It involves the copper-catalyzed coupling of a boronic acid with an O-nucleophile (in this case, a phenol).[14] This is particularly relevant for our target molecule, which can couple with another phenol via its boronic acid moiety, or its own hydroxyl group can act as the nucleophile. This protocol focuses on the former. A key advantage is the ability to use air or pure oxygen as the terminal oxidant, a process made significantly safer and more efficient in flow.[13][15]
Mechanistic Rationale and Process Considerations
The generally accepted mechanism involves the formation of a Cu(II)-nucleophile complex, followed by transmetalation with the boronic acid to form a Cu(II) intermediate. Reductive elimination yields the diaryl ether product and a Cu(0) species. An oxidant, typically O₂, is required to regenerate the active Cu(II) catalyst.[16]
A "tube-in-tube" reactor is an elegant solution for introducing gases into a liquid flow stream.[13] It consists of a gas-permeable inner tube (e.g., Teflon AF-2400) housed within a larger, impermeable outer tube. The liquid phase flows through the inner tube, and the gas (oxygen/air) in the outer shell diffuses across the membrane, ensuring a controlled and safe gas-liquid interface without slug flow.
Visualized Workflow: Chan-Lam C-O Coupling with Gaseous Oxidant
Caption: Fig 2. Flow Setup for Catalytic Chan-Lam C-O Coupling
Detailed Protocol: Synthesis of 1-Chloro-2-(4-methoxyphenoxy)benzene
This protocol describes the coupling of this compound with 4-methoxyphenol. Note: For simplicity, this example uses the hydroxyl group of the boronic acid itself as the nucleophile, coupling with a different boronic acid. The principle is identical for coupling the title boronic acid with a phenol. Let's pivot to a more direct application: coupling This compound with 4-iodoanisole to form a diaryl ether via a modified Suzuki-type C-O coupling, which is mechanistically related and highly relevant. For a true Chan-Lam, we would couple it with a phenol. Let's describe the Chan-Lam coupling of phenylboronic acid with 4-chloro-3-hydroxyphenol (the corresponding phenol of our title compound) for clarity.
Protocol: Synthesis of 2-chloro-5-phenoxyphenol Reagent Preparation:
-
Solution A: Prepare a 0.3 M solution of phenylboronic acid, 4-chloro-3-hydroxyphenol (0.3 M, 1.0 equiv), Copper(II) acetate (Cu(OAc)₂ - 0.03 M, 10 mol%), and Pyridine (0.6 M, 2.0 equiv) in Dichloromethane (DCM).
-
Degas the solution by sparging with nitrogen for 15 minutes.
Flow System Setup:
-
Assemble the flow reactor as shown in Figure 2, using a tube-in-tube reactor module.
-
Set the reactor temperature to 60 °C.
-
Pressurize the outer shell of the tube-in-tube reactor with synthetic air or O₂ at 8 bar (~115 psi).
-
Set the BPR to 5 bar (~72 psi) to maintain a pressure differential that facilitates gas diffusion.
-
Prime the pump and liquid lines with DCM.
Reaction Execution:
-
Pump Solution A through the inner permeable tube of the reactor at a flow rate of 0.2 mL/min.
-
For a 5 mL internal reactor volume, this corresponds to a residence time of 25 minutes.
-
Allow the system to reach a steady state before collecting the product stream.
-
The collected solution can be worked up by washing with aqueous acid to remove pyridine and copper salts, followed by solvent evaporation.
Data Summary: Chan-Lam C-O Coupling
| Parameter | Value / Description | Rationale & Notes |
| Nucleophile | 4-chloro-3-hydroxyphenol | The phenol partner for the coupling. |
| Boronic Acid | Phenylboronic Acid | The arylating agent. |
| Catalyst | Copper(II) Acetate | A common and effective catalyst for Chan-Lam couplings.[13] |
| Base / Ligand | Pyridine | Acts as both a base and a ligand to facilitate the catalytic cycle. |
| Oxidant | O₂ (from Air) | The terminal oxidant to regenerate the Cu(II) catalyst, safely delivered via the tube-in-tube reactor.[13] |
| Solvent | Dichloromethane (DCM) | A common solvent for this transformation. |
| Temperature | 60 °C | Mild conditions are often sufficient for Chan-Lam reactions. |
| Residence Time | 25 min | Provides sufficient time for the catalytic cycle to proceed to completion. |
| Expected Outcome | 60-80% Yield | Good to excellent yields are achievable with this flow methodology.[13] |
Downstream Processing and In-line Analytics
A significant advantage of flow chemistry is the potential to integrate downstream processing and purification steps. The output from the reactor can be directly fed into a second module for continuous workup.
-
Liquid-Liquid Extraction: Using a membrane-based separator or a mixer-settler system, the product stream can be continuously washed with an aqueous solution to remove inorganic salts or bases.
-
Scavenger Resins: A column packed with a scavenger resin can be placed after the BPR to remove residual metal catalyst (e.g., palladium or copper), ensuring a high-purity product stream.
Process Analytical Technology (PAT), such as in-line FT-IR or UV-Vis spectroscopy, can be integrated to monitor the reaction in real-time, allowing for automated optimization and quality control.
Conclusion
This compound is a valuable synthon whose utility can be significantly enhanced through the adoption of continuous flow technology. The protocols detailed herein for Suzuki-Miyaura and Chan-Lam couplings demonstrate how flow chemistry provides superior control, enhanced safety, and rapid execution compared to traditional batch methods. By leveraging these advanced manufacturing techniques, researchers and drug development professionals can accelerate the synthesis of novel chemical entities, streamline process development, and ultimately shorten the timeline for bringing new therapeutics to fruition.
References
- Bannock, J. H., & deMello, J. C. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- Ley, S. V., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. PMC - NIH. [Link]
- Al-Zoubi, R. M., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online. [Link]
- Mori, A., et al. (2020). Readily Available Immobilized Pd Catalysts for Suzuki–Miyaura Coupling under Continuous‐flow Conditions.
- MDPI. (2017).
- Hartman, R. L., & Liu, Y. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- Britton, J., & Raston, C. L. (2017). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Wiley Online Library. [Link]
- Hafner, A., et al. (2021). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]
- Various Authors. (2025). Improved Synthesis of Bioactive Molecules Through Flow Chemistry.
- Nicolaou, K. C., et al. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. PubMed. [Link]
- Gutmann, B., & Kappe, C. O. (2017). Continuous flow set‐up for conversion of aryl bromides to boronic acids.
- Silva, F. A., et al. (2020).
- Jackson, W. R., & Scott, J. L. (2006). Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes. PubMed. [Link]
- The University of Melbourne. (Date not available). Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes. Find an Expert - The University of Melbourne. [Link]
- Bio, D. T., et al. (2019). Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling.
- Nagaki, A., et al. (2011). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. Royal Society of Chemistry. [Link]
- Organic Chemistry Portal. (Date not available). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
- Hafner, A., et al. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Chemistry Portal. [Link]
- Snead, D. R., & Jamison, T. F. (2020). How to approach flow chemistry. Royal Society of Chemistry. [Link]
- Gemo, M., et al. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries. MDPI. [Link]
- Liu, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH. [Link]
- Afonso, C. A. M., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC - PubMed Central. [Link]
- Syrris, V. (2024). Flow chemistry expands chemical diversity in drug discovery. Syrris. [Link]
- Plescia, C., & Moitessier, N. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Nagaki, A., & Yoshida, J. (2016). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis.
- Kumar, S., et al. (2023). Flow Chemistry and Their Applications: Enhancing Efficiency and Safety in Chemical Processes. IJPRA Journal. [Link]
- Mangion, I., & Raston, C. L. (2020). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI. [Link]
- NJ Bio, Inc. (Date not available). Flow Chemistry. NJ Bio, Inc.. [Link]
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- 2. Flow Synthesis of Biologically-Relevant Compound Libraries [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. njbio.com [njbio.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. mdpi.com [mdpi.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chan-Lam Coupling [organic-chemistry.org]
Application Note & Protocols: Bioconjugation with (4-Chloro-3-hydroxyphenyl)boronic acid
Abstract
Boronic acids have emerged as indispensable tools in chemical biology and drug development, primarily due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[1][2][3] This interaction is central to their application in bioconjugation, enabling the specific and controllable labeling of biomolecules such as glycoproteins, carbohydrates, and RNA. This application note provides a detailed technical guide on the use of a specialized boronic acid derivative, (4-Chloro-3-hydroxyphenyl)boronic acid, for bioconjugation. We will explore the underlying chemical principles, the strategic advantages conferred by its specific substituents, and provide detailed, field-tested protocols for its application, aimed at researchers, scientists, and drug development professionals.
The Principle of Boronic Acid-Mediated Bioconjugation
Bioconjugation techniques have traditionally relied on the formation of highly stable, often irreversible, covalent bonds.[1][2] However, the use of boronic acids introduces a paradigm of dynamic, reversible covalent chemistry, which is highly advantageous for creating stimuli-responsive systems, biosensors, and targeted drug delivery vehicles.[4][5]
Mechanism of Boronate Ester Formation
The core of this technology is the reaction between a boronic acid and a diol. Boronic acids are weak Lewis acids, characterized by an electron-deficient boron atom with a vacant p-orbital in its neutral, sp²-hybridized state.[6] This allows them to readily accept a pair of electrons from a nucleophile, such as a hydroxyl group. In an aqueous environment, they react with molecules containing cis-diol functionalities to form stable five- or six-membered cyclic boronate esters.[3][6]
This reaction exists as a pH-dependent equilibrium between the neutral trigonal boronic acid (R-B(OH)₂) and the more nucleophilic anionic tetrahedral boronate (R-B(OH)₃⁻).[6] While both forms can react with diols, the precise kinetic pathway is complex and can be influenced by buffer components.[6][7] Generally, the formation of the boronate ester is favored at pH values near or slightly above the pKa of the boronic acid, where a significant population of the reactive boronate species exists.[7]
Sources
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Boron enabled bioconjugation chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with (4-Chloro-3-hydroxyphenyl)boronic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (4-Chloro-3-hydroxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this reagent—featuring both an electron-withdrawing chloride and a potentially interfering hydroxyl group—presents specific challenges that require careful optimization. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in Suzuki coupling?
A1: The main difficulties arise from the electronic properties and functional groups on the aromatic ring. The acidic proton of the 3-hydroxyl group can interfere with the basic conditions required for the reaction, potentially deactivating the catalyst or consuming the base. Additionally, the electron-withdrawing nature of the 4-chloro substituent can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle.[1]
Q2: I'm observing significant amounts of a side product that appears to be 2-chlorophenol. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation, a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from the solvent or trace water.[2][3] This process is often accelerated under basic conditions, especially with electron-deficient arylboronic acids like the one you are using. To mitigate this, consider using milder bases (e.g., K₃PO₄, Cs₂CO₃), rigorously dried solvents, and ensuring your reaction is run under a strictly inert atmosphere.[4] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help compensate for this loss.
Q3: Should I protect the 3-hydroxyl group before performing the coupling reaction?
A3: While protecting the hydroxyl group (e.g., as a methyl or benzyl ether) is a valid strategy to prevent its interference, it adds extra steps to your synthesis (protection and deprotection). Many modern Suzuki-Miyaura protocols are robust enough to tolerate free hydroxyl groups.[5] It is often more efficient to first optimize the reaction conditions (base, catalyst, solvent) for the unprotected boronic acid. Protection should be considered a secondary strategy if optimization fails to provide the desired yield.
Q4: My reaction is sluggish and gives low conversion, even after extended reaction times. What catalyst system do you recommend?
A4: For challenging substrates, including those that are electron-deficient or sterically hindered, standard catalysts like Pd(PPh₃)₄ may be insufficient. We recommend using more advanced catalyst systems that employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6] These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps.[1] Excellent starting points include Buchwald-type ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, or using pre-formed precatalysts (e.g., XPhos Pd G3).[6][7]
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki-Miyaura coupling with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Catalyst Inactivity: The Pd(0) active species is not forming or is degrading. | • Use a precatalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species.[7]• Ensure rigorous degassing of solvents to remove oxygen, which can oxidize and deactivate the catalyst. |
| 2. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. | • The base is crucial for activating the boronic acid.[8] Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. • Ensure a small amount of water is present in the solvent system (e.g., Dioxane/H₂O 10:1), as this can facilitate the formation of the reactive boronate species.[4] | |
| 3. Poor Boronic Acid Quality: The boronic acid may have partially decomposed into its boroxine trimer or other impurities. | • Purify the boronic acid before use, for example, by recrystallization or by forming a diethanolamine adduct which can be easily purified and stored.[6] | |
| Significant Protodeboronation | 1. Harsh Basic Conditions: Strong bases or high temperatures can accelerate the cleavage of the C-B bond.[3] | • Use a milder base such as K₂CO₃ or KF.[9]• Lower the reaction temperature and monitor for longer reaction times. |
| 2. Presence of Protic Sources: Water or alcohol solvents can serve as a proton source. | • Use anhydrous solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen). | |
| Formation of Homocoupling Product (Biaryl of the coupling partner) | 1. Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid. | • Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| 2. Catalyst System: Certain palladium/ligand combinations may favor this side reaction. | • Screen different phosphine ligands. Sometimes, less electron-rich ligands can disfavor homocoupling. | |
| Dehalogenation of Aryl Halide | 1. Hydride Source: The base (if an alkoxide) or solvent (if an alcohol) can act as a hydride source. | • Avoid using alkoxide bases or alcohol solvents if dehalogenation is a major issue. Switch to carbonate or phosphate bases and aprotic solvents like dioxane or toluene.[4] |
Mechanistic Insights & Key Parameter Visualization
Understanding the underlying mechanism is critical for rational optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
When encountering a problematic reaction, a systematic approach to troubleshooting is most effective. The following workflow can guide your optimization process.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water at a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct
If the quality of your this compound is suspect, this procedure can be used to purify it.[6]
-
Dissolution: In a vial, dissolve the crude boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., a mixture of toluene and ethanol).
-
Adduct Formation: Add diethanolamine (1.0 equiv.) dropwise while stirring. A white precipitate of the boronate ester should form.
-
Isolation: Stir the slurry for 20-30 minutes. Isolate the white solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold solvent (e.g., cold toluene) and dry under vacuum.
-
Usage: This stable diethanolamine adduct can be used directly in the Suzuki coupling reaction, where the active boronic acid will be released under the reaction conditions.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(13), 3432-3446. (Note: Abstract viewed, full access may require subscription).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Liotta, C. L., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(2), 1373-1382.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
- Li, H., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 20(7), 11987–12002.
- Choshi, S., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 79(15), 7041–7053.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
- Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Chemistry Solution. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Cross-Coupling Reactions with (4-Chloro-3-hydroxyphenyl)boronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing (4-Chloro-3-hydroxyphenyl)boronic acid in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to not only solve common issues but also to understand the underlying chemical principles driving these solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues and questions in a direct, question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.
Question 1: I am observing significant formation of 3-chlorophenol in my reaction mixture. What is causing this, and how can I minimize it?
Answer:
The formation of 3-chlorophenol is a classic example of protodeboronation , a common side reaction in Suzuki-Miyaura couplings where the C-B bond is cleaved and replaced by a C-H bond.[1] For this compound, this is a particularly relevant issue due to the electronic properties of its substituents.
Causality:
The hydroxyl group (-OH) is an electron-donating group, which increases the electron density on the aromatic ring. This increased electron density makes the ipso-carbon (the carbon attached to the boron) more susceptible to protonolysis, especially under basic aqueous conditions.[2] The general mechanism involves the formation of a boronate anion, which then reacts with a proton source (often water) to yield the undesired protodeboronated product.[1]
Troubleshooting Workflow for Protodeboronation:
Detailed Protocol: Conversion to the Pinacol Ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by column chromatography.
Question 2: My reaction is producing a significant amount of a symmetrical biaryl byproduct, 4,4'-dichloro-3,3'-dihydroxybiphenyl. What is this side reaction, and how can I prevent it?
Answer:
The formation of 4,4'-dichloro-3,3'-dihydroxybiphenyl is due to homocoupling of the boronic acid. This side reaction is particularly prevalent when using Pd(II) precatalysts or if oxygen is present in the reaction mixture.[3]
Causality:
Homocoupling can occur through several pathways. One common mechanism involves the presence of Pd(II) species, which can arise from an incompletely reduced Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst by residual oxygen.[4] This Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to form the homocoupled product.[3] The presence of oxygen is known to promote this side reaction.[3]
Troubleshooting Strategies for Homocoupling:
| Strategy | Rationale | Recommended Action |
| Ensure Anaerobic Conditions | Oxygen promotes the oxidation of Pd(0) to Pd(II), which can initiate the homocoupling catalytic cycle.[3] | Thoroughly degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[5] |
| Use a Pd(0) Catalyst Source | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require in-situ reduction, which if incomplete, leaves residual Pd(II) that can drive homocoupling. | Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a small amount of a reducing agent or ensuring the ligand itself (like a phosphine) can act as a reductant. |
| Optimize Reagent Addition | Adding the boronic acid last to a pre-heated mixture of the other components can minimize its exposure to conditions that favor homocoupling before the cross-coupling reaction begins.[3] | Pre-heat the mixture of the aryl halide, base, and catalyst/ligand in the degassed solvent for 10-15 minutes at the reaction temperature before adding the boronic acid (dissolved in a small amount of degassed solvent). |
| Ligand Selection | Bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling cycle, making it more competitive with the homocoupling pathway. | Consider using Buchwald-type ligands (e.g., SPhos, XPhos) or other electron-rich phosphine ligands.[6] |
Experimental Protocol: Rigorous Degassing and Staged Reagent Addition
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, base, and ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Sparge the solution with argon for 15-20 minutes.
-
Pre-heating and Catalyst Addition: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100 °C). Once at temperature, add the palladium catalyst.
-
Boronic Acid Addition: After allowing the catalyst to dissolve and activate (typically 10-15 minutes), slowly add a solution of this compound in a minimal amount of degassed solvent via syringe.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Question 3: I am struggling with low yields and incomplete conversion, even with minimal side product formation. What factors could be hindering the reaction?
Answer:
Low yields with this compound, in the absence of significant side reactions, often point to issues with the transmetalation step of the Suzuki-Miyaura catalytic cycle. The electronic nature of this particular boronic acid presents a unique challenge.
Causality and Electronic Effects:
This compound has both an electron-withdrawing chloro group and an electron-donating hydroxyl group.
-
Electron-Withdrawing Group (EWG) Effect: The chloro group decreases the electron density on the phenyl ring. This can slow down the rate of transmetalation, as the organic group being transferred to the palladium center is less nucleophilic.[7]
-
Electron-Donating Group (EDG) Effect: The hydroxyl group increases the electron density, which should theoretically enhance the rate of transmetalation.
-
The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interact with the base, potentially complicating the reaction. Furthermore, the hydroxyl group can coordinate to the palladium center, which may either facilitate or inhibit the catalytic cycle depending on the specific conditions and ligands used.
Troubleshooting Workflow for Low Reactivity:
A Note on Oxidation:
The phenolic hydroxyl group also makes the boronic acid susceptible to oxidation, which can lead to the formation of polymeric byproducts and catalyst deactivation. While less common than protodeboronation and homocoupling, it is a potential issue. Ensuring a strictly anaerobic environment is the primary defense against oxidative side reactions.
By systematically addressing these common side reactions and understanding the electronic and structural nuances of this compound, researchers can significantly improve the success rate and efficiency of their cross-coupling experiments.
References
- Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... - ResearchGate.
- Optimization of conditions for the Suzuki-Miyaura coupling. [a] - ResearchGate.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Reactions for Suzuki-Miyaura cross coupling of 11a. - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal.
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchGate.
- Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Common strategies used for the synthesis of biaryls - ResearchGate.
- Suzuki-Miyaura Coupling - Organic Synthesis.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
- Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update - MDPI.
- Protodeboronation - Wikipedia.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed.
- Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing).
- Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory - PubMed.
- Click with a Boronic Acid Handle: A Neighboring Group-assisted Click Reaction that Allows Ready Secondary Functionalization - NIH.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - NIH.
- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH.
- Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and... - ResearchGate.
- How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate.
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - ResearchGate.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction a - ResearchGate.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed.
- Designing Functional and Responsive Molecules with Boronic Acids - ResearchGate.
- Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - NIH.
- Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides | The Journal of Organic Chemistry - ACS Publications.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - Research Explorer - The University of Manchester.
Sources
- 1. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (4-Chloro-3-hydroxyphenyl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Chloro-3-hydroxyphenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in purifying the products of reactions involving this versatile reagent. The unique electronic and steric properties of this molecule, combined with the inherent challenges of Suzuki-Miyaura cross-coupling and other boronic acid reactions, often necessitate tailored purification strategies.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your target compounds. Each problem is followed by a discussion of potential causes and a step-by-step protocol for resolution.
Issue 1: Co-elution of Product and Unreacted Boronic Acid in Column Chromatography
Scenario: You've performed a Suzuki-Miyaura coupling reaction between this compound and an aryl halide. After the reaction, you attempt to purify the crude product using silica gel column chromatography with a standard solvent system (e.g., hexane/ethyl acetate), but the desired product and the unreacted boronic acid elute together.
Probable Causes:
-
Similar Polarity: The phenolic hydroxyl group on both your product and the starting boronic acid can lead to similar polarities, making separation by normal-phase chromatography challenging.[1]
-
Tailing on Silica Gel: Boronic acids are known to be "sticky" on silica gel, often leading to broad peaks and poor separation.[2]
Solution: Acid-Base Extraction Prior to Chromatography
The key to separating the phenolic product from the acidic boronic acid is to exploit the difference in their acidity. The boronic acid moiety is significantly more acidic than the phenolic hydroxyl group.[3] This allows for selective extraction.
Protocol 1: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate and extract the more acidic boronic acid into the aqueous layer, while the less acidic phenolic product remains in the organic layer.[4][5]
-
Separation: Separate the aqueous layer. Repeat the wash with fresh NaHCO₃ solution to ensure complete removal of the boronic acid.
-
Neutralization and Back-Extraction (Optional but Recommended): To confirm the presence of the boronic acid in the aqueous layer, acidify it with 1M HCl until the pH is acidic. Then, extract the aqueous layer with ethyl acetate. Evaporation of this organic layer should yield the recovered boronic acid.
-
Final Wash and Drying: Wash the original organic layer (containing your product) with brine to remove any residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6][7]
-
Chromatography: The resulting crude product, now largely free of boronic acid, can be further purified by silica gel column chromatography.
Issue 2: Persistent Homocoupling Byproduct
Scenario: Your final product is contaminated with a biphenyl byproduct formed from the homocoupling of this compound. This impurity is often difficult to separate from the desired product due to very similar polarities.[1]
Probable Causes:
-
Presence of Oxygen: Oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[8][9]
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species can result in residual Pd(II) that catalyzes homocoupling.[7]
Solution: Optimizing Reaction Conditions and Purification Strategy
Preventing the formation of the homocoupling byproduct is the most effective strategy.
Protocol 2: Minimizing Homocoupling and Subsequent Purification
Reaction Optimization:
-
Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 10-15 minutes.[6][7] Maintain a positive pressure of inert gas throughout the reaction.
-
Use of a Pd(0) Source: Consider using a Pd(0) catalyst directly to avoid issues with incomplete precatalyst reduction.[7]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species.[8]
Purification Strategy:
If homocoupling still occurs, a multi-step purification approach may be necessary.
-
Initial Chromatography: Perform an initial column chromatography to remove the bulk of other impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique to separate the desired product from the structurally similar homocoupled byproduct.[10] Experiment with different solvent systems (e.g., ethanol/water, toluene, or chloroform) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.[11]
Issue 3: Difficulty in Removing Palladium Residues
Scenario: After purification, your product is still contaminated with palladium, which can be problematic for downstream applications, especially in drug development.
Probable Causes:
-
Complexation with Product: The palladium catalyst can sometimes form stable complexes with the product, making it difficult to remove by simple filtration or chromatography.
-
Inefficient Filtration: Standard filtration may not be sufficient to remove finely dispersed palladium particles.
Solution: Specialized Filtration and Scavenging Techniques
Protocol 3: Palladium Removal
-
Filtration through Celite®: After the reaction workup, filter the crude mixture through a pad of Celite®. Rinsing the pad with the reaction solvent can help to remove adsorbed palladium.[12]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for a few hours, then filter through Celite®. The activated carbon can adsorb residual palladium.
-
Use of Metal Scavengers: For very low levels of palladium contamination, consider using commercially available silica-based metal scavengers. These functionalized silica gels have a high affinity for palladium and can effectively remove it from solution.[13]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying products from Suzuki reactions with this compound?
A1: A combination of acid-base extraction followed by silica gel column chromatography is a robust starting point.[14] The initial extraction effectively removes the unreacted boronic acid, which is often the most problematic impurity to separate by chromatography alone.[4][15] If the product is a solid, a final recrystallization step can significantly enhance purity.[10]
Q2: My product is an oil. How can I effectively purify it?
A2: For oily products, column chromatography is the primary purification method.[16][17] If you are struggling with co-eluting impurities, consider trying a different stationary phase (e.g., alumina) or a different solvent system.[18] Sometimes, adding a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve separation.[19]
Q3: How can I monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[7] It allows you to quickly assess the separation of your product from impurities and to identify the fractions containing your pure compound during column chromatography. Staining with potassium permanganate can be useful for visualizing compounds that are not UV-active.[12]
Q4: Are there any stability concerns with this compound and its products?
A4: Boronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or at elevated temperatures for prolonged periods.[9] While generally stable, it's good practice to store this compound under an inert atmosphere at 2-8°C. During purification, avoid unnecessarily long exposure to strong acids or bases.
Q5: Can I use recrystallization to purify the crude reaction mixture directly?
A5: While possible, it is generally more effective to first perform a workup, including an acid-base extraction, to remove the bulk of inorganic salts and unreacted boronic acid.[20] This will give you a cleaner crude product that is more amenable to successful recrystallization.
Section 3: Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of products from reactions involving this compound.
Caption: A typical purification workflow for products derived from this compound.
References
- Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. (2015, February 3). ResearchGate.
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
- Acid-Base Extraction. (n.d.). University of Colorado Boulder.
- Acid–base extraction. (2023, December 2). In Wikipedia.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ResearchGate.
- Suzuki purification problem. (2018, November 5). Reddit.
- Can I remove boronic acid using Work up process?. (2016, December 28). ResearchGate.
- Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
- Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace.
- Purification of boronic acids?. (2017, December 19). Reddit.
- Problems with Suzuki coupling. (n.d.). Reddit.
- How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017, November 21). The Journal of Organic Chemistry.
- US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions. (n.d.). Google Patents.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011, May 1). PMC.
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2010). ResearchGate.
- Recrystallization. (2020, January 10). YouTube.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021, March 18). PMC.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 1). LCGC International.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. rose-hulman.edu [rose-hulman.edu]
Preventing protodeboronation of (4-Chloro-3-hydroxyphenyl)boronic acid.
A-Level Support for Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for troubleshooting and optimizing reactions involving (4-Chloro-3-hydroxyphenyl)boronic acid. This guide, curated by Senior Application Scientists, provides in-depth technical insights and practical solutions to common challenges, with a primary focus on preventing the undesired protodeboronation side reaction. Our goal is to ensure the integrity of your experiments and the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: I am observing significant formation of 3-chloro-phenol as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this?
A1: The formation of 3-chloro-phenol is a classic indicator of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source in the reaction medium.[1] For this compound, this is a particularly prevalent issue due to the presence of the electron-donating hydroxyl group, which increases the electron density on the aromatic ring and makes the ipso-carbon more susceptible to protonolysis.[2]
The reaction mechanism, especially under the basic conditions typical of Suzuki-Miyaura coupling, involves the formation of a more reactive boronate anion ([ArB(OH)₃]⁻). This intermediate can then be protonated by a proton source (like water), leading to the loss of the boronic acid moiety.[1]
Q2: How do the substituents on this compound specifically influence its stability?
A2: The electronic properties of the substituents play a crucial role. The hydroxyl (-OH) group at the meta-position is strongly electron-donating, which, as mentioned, increases the susceptibility to protodeboronation. The chloro (-Cl) group at the para-position is electron-withdrawing through induction but electron-donating through resonance. The net effect is a complex electronic environment that still renders the molecule prone to protodeboronation, especially under basic conditions that favor the formation of the reactive boronate species.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a structured approach to systematically address and mitigate protodeboronation in your experiments.
Issue 1: High Levels of Protodeboronation Detected by LC-MS/GC-MS.
This is the most common issue encountered with electron-rich boronic acids. The key is to make the desired Suzuki-Miyaura coupling reaction kinetically more favorable than the protodeboronation pathway.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting protodeboronation.
| Parameter | Problem | Solution & Rationale |
| Base | Strong bases (e.g., NaOH, KOH) in the presence of water create a high pH environment that significantly accelerates the rate of protodeboronation.[1][3] | Switch to milder inorganic bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or KF. These bases are effective at promoting the transmetalation step of the Suzuki coupling without creating an excessively harsh environment that favors protodeboronation. |
| Temperature | Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation. Often, the activation energy for protodeboronation is comparable to or lower than that of the productive coupling. | Operate at the lowest effective temperature. For many modern, highly active catalyst systems, reactions can often be run successfully at lower temperatures (e.g., 60-80 °C), which will significantly slow the rate of protodeboronation. |
| Solvent | The presence of a proton source, most commonly water in aqueous solvent mixtures, is a prerequisite for protodeboronation. | While many Suzuki couplings are robust in aqueous media, switching to anhydrous conditions can dramatically reduce protodeboronation. Use dry, degassed solvents like THF, 1,4-dioxane, or toluene. |
| Catalyst System | A slow or inefficient catalyst system allows more time for the boronic acid to decompose via protodeboronation before it can participate in the desired cross-coupling. | Employ a highly active catalyst system to ensure the rate of the Suzuki coupling is much faster than the rate of protodeboronation. Modern palladium pre-catalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are designed for rapid catalytic turnover.[4] |
Issue 2: Inconsistent Yields and Apparent Degradation of the Boronic Acid Stock.
This compound, like many of its counterparts, can be susceptible to degradation over time, especially if not stored under optimal conditions.
| Parameter | Problem | Solution & Rationale |
| Reagent Stability | The free boronic acid is often the least stable form and can be prone to oxidative degradation or trimerization to the boroxine upon storage, in addition to being highly susceptible to protodeboronation in solution. | Convert the boronic acid to a more stable derivative for use in the reaction. This is a highly effective strategy for mitigating decomposition. |
| Derivative Choice | Not all derivatives offer the same degree of protection. | Pinacol Esters: Generally more stable than the corresponding boronic acids and are a common first choice for mitigating instability. N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline, air-stable solids. They act as "slow-release" agents for the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing decomposition.[5] Organotrifluoroborates (R-BF₃K): These salts also offer increased stability and can be used in a "slow-release" strategy.[5] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound (Low Protodeboronation Conditions)
This protocol is designed to minimize protodeboronation by employing a milder base and a highly active catalyst system.
Materials:
-
This compound
-
Aryl bromide or iodide (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the XPhos Pd G3 catalyst (1-2 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the vessel in a pre-heated oil bath or heating block and stir vigorously at 80 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In-situ Formation of a More Stable Boronate Ester
For particularly challenging couplings where protodeboronation remains an issue, converting the boronic acid to a more stable ester in-situ or using a pre-formed ester is recommended.
Materials:
-
This compound pinacol ester
-
Aryl bromide or iodide (1.0 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, finely ground)
-
Pd(dppf)Cl₂ (2-3 mol%)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Follow the setup as described in Protocol 1, substituting the boronic acid with its pinacol ester (1.2 equiv) and using K₃PO₄ as the base.
-
The reaction can be run under completely anhydrous conditions.
-
Proceed with the reaction at 80-90 °C, monitoring as before. The workup and purification are analogous to Protocol 1.
Visualizing the Chemistry
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
References
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(38), 13432–13444. [Link]
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36563–36568. [Link]
- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17526–17543. [Link]
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1291. [Link]
- Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(16), 7671–7677. [Link]
- ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... ResearchGate.
- Wikipedia. (2023).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- Knapp, D. M., et al. (2012). The Slow-Release Strategy in Suzuki–Miyaura Coupling. European Journal of Organic Chemistry, 2012(21), 3943–3955. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Organic Reactions. (n.d.). Suzuki Reaction. Organic Reactions.
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(23), 4559-4567. [Link]
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- U.S. Patent No. US8822730B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. audreyli.com [audreyli.com]
- 2. researchgate.net [researchgate.net]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with (4-Chloro-3-hydroxyphenyl)boronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting for a common yet vexing issue in palladium-catalyzed cross-coupling reactions: catalyst deactivation when using (4-Chloro-3-hydroxyphenyl)boronic acid. This valuable building block, while useful, presents unique challenges due to its electronic and structural properties. This document will equip you with the foundational knowledge and practical steps to diagnose, prevent, and remedy catalyst deactivation, ensuring the success of your synthetic endeavors.
Section 1: Understanding the Culprit - Why Does My Catalyst Die?
Frequently asked questions about the fundamental reasons for catalyst deactivation when using this compound.
Q1: What are the primary mechanisms of palladium catalyst deactivation in reactions involving this compound?
A1: Catalyst deactivation in Suzuki-Miyaura reactions, a common application for this boronic acid, is a multifaceted issue.[1] The primary deactivation pathways for the palladium catalyst include:
-
Formation of Palladium Black: The active Pd(0) species can agglomerate and precipitate out of the solution as inactive palladium black.[2] This is often exacerbated by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.
-
Ligand Degradation: The phosphine ligands, crucial for stabilizing the palladium center and facilitating the catalytic cycle, can degrade under reaction conditions.[3][4] This can occur through oxidation or other side reactions, leading to the formation of inactive palladium complexes.
-
Formation of Off-Cycle Species: The catalyst can be sequestered in inactive or "dormant" complexes that do not participate in the desired catalytic cycle.[5] These off-cycle species can sometimes be reactivated under different conditions, but often lead to a stalled reaction.
Q2: How do the chloro and hydroxyl substituents on this compound influence catalyst stability?
A2: The substituents on the phenylboronic acid play a significant role in both the desired reaction and potential side reactions that lead to catalyst deactivation.
-
Electronic Effects: The chloro group is electron-withdrawing, which can influence the rate of transmetalation. While this can sometimes be beneficial for the reaction rate, it can also make the boronic acid more susceptible to certain decomposition pathways.
-
Coordinating Effects: The hydroxyl group can coordinate to the palladium center. This coordination can sometimes be beneficial by bringing the reactants into proximity, but it can also lead to the formation of stable, inactive palladium complexes, effectively taking the catalyst out of the cycle. The acidity of the hydroxyl group can also influence the reaction by interacting with the base.
Q3: Can the this compound itself be the source of the problem?
A3: Absolutely. The boronic acid is not always an innocent bystander. A critical side reaction to consider is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This undesired reaction consumes your starting material and can be influenced by the reaction conditions, especially the presence of water and the strength of the base.[6][7][8] For boronic acids with electron-withdrawing groups, like the chloro-substituted one , the propensity for protodeboronation can be heightened under certain pH conditions.[9] Furthermore, impurities in the boronic acid can act as catalyst poisons, leading to rapid deactivation.
Section 2: Proactive Measures - Preventing Catalyst Deactivation Before It Starts
A troubleshooting guide with preventative steps to minimize catalyst deactivation from the outset.
Q4: How do I choose the right palladium catalyst and ligand for my reaction with this compound?
A4: The choice of catalyst and ligand is paramount for a successful reaction, especially with a potentially challenging substrate.
-
Palladium Precatalyst: Modern palladium precatalysts, such as those developed by Buchwald, are often superior to traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.[10] These precatalysts are designed for rapid and clean generation of the active Pd(0) species, which can minimize the formation of inactive palladium black.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally the best choice for Suzuki-Miyaura couplings.[11][12] Ligands like SPhos, XPhos, and RuPhos are known to promote the key steps of oxidative addition and reductive elimination while stabilizing the palladium center against deactivation.[10] The steric bulk of these ligands helps to prevent the formation of inactive palladium dimers and slows down ligand degradation pathways.[4]
Q5: What are the best practices for setting up my reaction to minimize catalyst deactivation?
A5: Careful experimental setup is crucial for preserving your catalyst's activity.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[10] It is essential to thoroughly degas your solvents and reaction mixture and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[7]
-
Solvent Choice: Anhydrous, degassed solvents such as dioxane, toluene, or CPME are recommended.[7][10] The choice of solvent can also affect the solubility of the reagents and the stability of the catalytic species.
-
Purity of Reagents: Use high-purity this compound. Impurities can poison the catalyst and lead to side reactions.
Q6: What is the optimal base to use, and how does it impact catalyst lifetime?
A6: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and can significantly impact catalyst stability.
-
Base Strength: A base that is too strong can promote protodeboronation and other side reactions.[7][8] A base that is too weak may result in slow or incomplete reaction.
-
Recommended Bases: For challenging substrates, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often good choices.[10] The physical form of the base can also matter; finely powdered bases often provide better results due to increased surface area. It's important to note that alkali hydroxides and excessive water can deactivate some nickel catalysts, and similar effects can be seen with palladium.[13]
Section 3: Reactive Solutions - What to Do When Deactivation Occurs
A troubleshooting guide for addressing catalyst deactivation in ongoing reactions.
Q7: My reaction has stalled. How can I determine if catalyst deactivation is the cause?
A7: A stalled reaction is a common sign of catalyst deactivation. To diagnose the issue:
-
Visual Observation: The formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.[2]
-
Reaction Monitoring: If you are monitoring the reaction by techniques like TLC, GC, or LC-MS, a plateau in product formation while starting materials are still present suggests a loss of catalytic activity.
-
Small-Scale Test: In a separate, small-scale reaction under identical conditions, try adding a fresh portion of the catalyst and ligand. If the reaction proceeds, it confirms that the original catalyst was deactivated.
Q8: Can I "rescue" a stalled reaction by adding more catalyst or ligand?
A8: In some cases, yes. If the deactivation is due to the gradual decomposition of the catalyst or ligand over time, adding a fresh charge of both can sometimes restart the reaction. However, this is not always effective, especially if the deactivation is caused by an impurity that is still present in the reaction mixture. It is generally better to optimize the reaction conditions to prevent deactivation in the first place. Some studies have explored catalyst reactivation, for example, by using an oxidizing agent like benzoquinone to convert inactive Pd(0) back to active Pd(II) species, but this is not a universally applicable solution for Suzuki couplings.[14][15]
Q9: Are there any additives that can help stabilize the catalyst during the reaction?
A9: The use of additives is an area of ongoing research. Some studies have shown that certain olefins, like cyclohexene or cyclooctene, can have a promotional effect in some Suzuki reactions.[16] However, the effect of additives is highly dependent on the specific reaction system, and their use should be approached with careful experimentation. In some cases, additives can have a negative impact on the reaction.
Section 4: Experimental Protocols & Workflows
Protocol 1: A Robust Suzuki-Miyaura Coupling with this compound
This protocol is designed to minimize catalyst deactivation and maximize yield.
-
Reagent Preparation:
-
Ensure this compound is of high purity (>98%).
-
Use an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Use a finely powdered base (e.g., K₃PO₄).
-
Select a modern palladium precatalyst (e.g., XPhos Pd G3) and the corresponding ligand (XPhos).
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%) and ligand (e.g., 0.024 mmol, 2.4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.[17]
-
-
Reaction Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Workflow Diagram: Troubleshooting Catalyst Deactivation
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing (4-Chloro-3-hydroxyphenyl)boronic acid Couplings
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with (4-Chloro-3-hydroxyphenyl)boronic acid. This particular substrate, while valuable, presents a unique combination of electronic and steric factors that can lead to common issues like low yields and competing side reactions. This document provides in-depth, cause-and-effect explanations and validated protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling with this compound is resulting in very low or no yield. What are the most critical parameters I should investigate first?
A1: Low conversion is a common issue stemming from several interdependent factors in the catalytic cycle. The electronic nature of this compound—possessing both an electron-donating hydroxyl group and an electron-withdrawing chloro group—requires careful tuning of the reaction conditions.
Core Areas for Initial Investigation:
-
Catalyst System (Palladium Source & Ligand): The combination of the palladium precatalyst and the ligand is paramount. The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination. For a substrate like this, which can be considered moderately challenging, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
-
Expert Insight: The key is to facilitate the rate-limiting oxidative addition step, especially if your coupling partner is an unreactive aryl chloride, and to ensure the final reductive elimination is faster than competing side reactions. Modern biaryl phosphine ligands (Buchwald ligands) are designed to do exactly this.[2]
-
-
Base Selection and Activation: The base is not merely a pH adjuster; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4]
-
Causality: An inadequate base (too weak or poor solubility) will result in a low concentration of the active boronate, stalling the catalytic cycle after the initial oxidative addition.
-
-
Solvent Environment: The solvent system must dissolve the reagents and, crucially, the base. Aprotic solvents like dioxane or THF are common, often with a small amount of water to help solubilize inorganic bases like K₃PO₄ or K₂CO₃.[5][6]
-
Atmosphere Control: Palladium(0), the active catalytic species, is highly sensitive to atmospheric oxygen. Inadequate degassing can lead to catalyst oxidation and the formation of homocoupling byproducts.[7]
The following workflow provides a logical progression for troubleshooting low-yield issues.
Caption: A logical troubleshooting workflow for low-yield Suzuki couplings.
Q2: I'm seeing a significant amount of 2-chlorophenol in my crude reaction mixture. What is this side reaction, and how can I prevent it?
A2: The formation of 2-chlorophenol is a definitive sign of protodeboronation , an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[8] Arylboronic acids with electron-donating groups, like the hydroxyl group on your substrate, are particularly susceptible to this process, as this functionality increases the electron density on the aromatic ring, making it more prone to protonolysis.[9][10]
Mechanism of Protodeboronation: This side reaction is often accelerated by harsh basic conditions, the presence of water, and elevated temperatures.[5] It directly competes with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.
Strategies to Mitigate Protodeboronation:
-
Modify the Base/Solvent System:
-
Switch to a Milder Base: If you are using a strong base like K₃PO₄ or Cs₂CO₃, consider switching to a milder base like K₂CO₃ or KF.[5]
-
Employ Anhydrous Conditions: Protodeboronation often involves a proton source, typically water. Running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective for highly sensitive substrates.[5]
-
-
Use a More Stable Boron Reagent:
-
Accelerate the Desired Reaction:
-
Use a High-Activity Catalyst: The most effective strategy is often to make the Suzuki coupling kinetically much faster than protodeboronation. Using a highly active palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos) can achieve high conversion at lower temperatures and in shorter times, before significant protodeboronation can occur.[12]
-
| Strategy | Recommended Conditions | Rationale |
| Milder Base | Base: K₂CO₃ or KF (3 equiv.)Solvent: Dioxane/H₂O (10:1) | Reduces the rate of base-mediated protodeboronation.[5] |
| Stable Boron Reagent | Reagent: this compound pinacol esterBase: K₃PO₄ (3 equiv.) | The BPin group protects the C-B bond from premature cleavage.[11] |
| Fast Catalysis | Catalyst: XPhos Pd G3 (1-2 mol%)Base: K₃PO₄ (3 equiv.)Temp: 40-80 °C | The rapid formation of the active Pd(0) species drives the coupling to completion before the boronic acid can decompose.[12] |
Q3: My main impurity is a symmetrical biaryl, 4,4'-dichloro-3,3'-dihydroxybiphenyl. What causes this homocoupling, and how can I suppress it?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is primarily caused by two pathways:
-
Oxygen-Mediated Coupling: The presence of trace oxygen can oxidize the Pd(0) catalyst and promote the oxidative homocoupling of the boronic acid.[7][11]
-
Reductive Activation of Pd(II): When using a Pd(II) precatalyst (like Pd(OAc)₂), the boronic acid itself can act as a reductant to generate the active Pd(0) species. This process consumes two equivalents of the boronic acid to form one molecule of the homocoupled product.[11]
Strategies to Minimize Homocoupling:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. The reaction vessel should be purged and maintained under a positive pressure of inert gas throughout the experiment.[7]
-
Choice of Palladium Source:
-
Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. However, these can be air-sensitive.
-
A better approach is to use modern, air-stable Pd(II) precatalysts (e.g., Buchwald G2, G3, or G4 palladacycles). These are designed for controlled, rapid activation to the Pd(0) state in situ, which minimizes side reactions like homocoupling that can occur during a slow or inefficient reduction of simpler Pd(II) salts.[2][7]
-
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can also help suppress homocoupling by sterically disfavoring the formation of the bis-aryl palladium intermediate required for this side reaction.[13]
Experimental Protocols & Methodologies
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound, especially when protodeboronation or low reactivity is a concern.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (or its pinacol ester) (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, finely powdered) (3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Degassed Solvent (e.g., Dioxane/H₂O, 10:1, to achieve ~0.1 M concentration)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To the oven-dried Schlenk flask, add the aryl halide, the boronic acid reagent, and the finely powdered base.
-
Inerting the Vessel: Seal the flask with a septum and purge with inert gas for 15-20 minutes. If using a Schlenk line, evacuate and backfill with inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.
-
Solvent Addition: Add the previously degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 80 °C and adjust as needed).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][2]
References
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. (2017).
- Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... ResearchGate.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Protodeboronation. Wikipedia.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (2013).
- Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- How to approach choosing reaction conditions for Suzuki? Reddit. (2024).
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Technical Support Center: (4-Chloro-3-hydroxyphenyl)boronic acid
Welcome to the technical support guide for (4-Chloro-3-hydroxyphenyl)boronic acid (CAS No. 915201-06-8). This resource is designed for our valued partners in research, discovery, and development. As a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the integrity of this reagent is paramount to achieving reproducible and successful experimental outcomes.[1][2] This guide provides in-depth answers to common questions and troubleshooting advice based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. The primary concerns are moisture, temperature, and air exposure.
-
Temperature: The recommended storage temperature is refrigerated, between 2-8°C.[1][3] Storing at room temperature for short periods is generally acceptable, but long-term storage should be in a refrigerator to minimize the rate of potential decomposition pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[3] Boronic acids can be sensitive to oxidation over time.
-
Moisture: The compound is hygroscopic, meaning it can absorb moisture from the air.[4] This is critically important because water can facilitate decomposition. Always store it in a tightly sealed container.[5] For added protection in humid environments, consider placing the sealed container inside a desiccator.
Q2: My this compound has turned from off-white to a pale yellow/brown. What does this mean?
A2: The product is typically a white to pale yellow powder.[1] A noticeable color change, especially darkening, is often an indicator of degradation. This can be caused by oxidation or exposure to light and moisture over time. While a slight color change may not always impact reactivity in robust reactions, it signals that the compound's purity is compromised. For sensitive applications, we recommend using a fresh, uncolored lot or re-purifying the material if possible.
Q3: What are the primary degradation pathways for this compound?
A3: Like many arylboronic acids, this compound is susceptible to two main degradation pathways: protodeboronation and oxidation.
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to yield 4-chloro-3-hydroxyphenol. This reaction is often facilitated by water (Ar-B(OH)₂ + H₂O → ArH + B(OH)₃) and can be accelerated under certain pH conditions.[6][7] Both strongly acidic and basic conditions can increase the rate of protodeboronation.[8][9]
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or certain metal catalysts.[10][11] This can lead to the formation of the corresponding phenol, but also more complex polymeric byproducts. The phenolic hydroxyl group on the ring can also be sensitive to oxidation.
Below is a diagram illustrating these degradation pathways.
Caption: Key degradation pathways for arylboronic acids.
Q4: How should I prepare a stock solution? Is it stable in solution?
A4: Stock solutions should ideally be prepared fresh for each experiment. The stability of boronic acids in solution is significantly lower than in their solid state.
-
Solvent Choice: Common solvents include methanol, ethanol, DMSO, and DMF. The choice will depend on your reaction conditions. Ensure the solvent is anhydrous, as residual water can promote protodeboronation.
-
Preparation: Prepare the solution under an inert atmosphere if possible. Use standard laboratory safety practices, including wearing gloves, safety glasses, and working in a well-ventilated area or fume hood.[12][13]
-
Storage of Solution: If a solution must be stored, even for a short period (e.g., overnight), it should be tightly sealed, protected from light, and stored at a low temperature (2-8°C or colder). However, be aware that degradation will still occur over time. We do not recommend storing solutions for more than 24-48 hours for sensitive applications.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
Caption: Troubleshooting workflow for experiments.
Experimental Protocols
Protocol 1: Proper Handling and Weighing of Solid Reagent
The objective is to handle and weigh the hygroscopic solid while minimizing exposure to atmospheric moisture and air.
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Perform weighing in a well-ventilated area.[12] If the compound is a fine powder, consider using a fume hood to avoid inhalation.[14]
-
Handling: Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[13]
-
Weighing: Open the container for the minimum time required. Weigh the desired amount of powder quickly and efficiently. For highly sensitive reactions, weighing can be performed inside a glovebox under an inert atmosphere.
-
Resealing: Immediately and tightly reseal the container after weighing. If the cap has a liner, ensure it is seated correctly. Wrap the cap/lid junction with paraffin film for an extra barrier against moisture.
-
Storage: Promptly return the sealed container to the recommended storage condition (2-8°C).[1]
Protocol 2: Preparation of a Standardized Stock Solution (e.g., 0.5 M in Anhydrous DMSO)
This protocol details the steps for preparing a solution for immediate use in a chemical reaction.
-
Glassware Preparation: Ensure all glassware (e.g., volumetric flask, vial) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled to room temperature in a desiccator.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO or a properly stored bottle from which solvent is drawn using a dry syringe/needle technique.
-
Weighing: Following Protocol 1, accurately weigh the required mass of this compound. (For 10 mL of a 0.5 M solution, this would be 861.9 mg, based on a MW of 172.37 g/mol ).[1]
-
Dissolution: Transfer the weighed solid to the dry volumetric flask. Under a gentle stream of inert gas (if available), add approximately half the final volume of anhydrous DMSO. Swirl gently or sonicate briefly to dissolve the solid.
-
Final Volume: Once fully dissolved, carefully add anhydrous DMSO to the calibration mark on the flask. Cap the flask and invert several times to ensure homogeneity.
-
Immediate Use: Use the solution immediately in your experiment. Do not store. If there is a delay, keep the flask tightly capped and protected from light.
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Physical Form | Solid (White to Pale Yellow Powder)[1] | Monitor for color change, which may indicate degradation. |
| Storage Temp. | 2–8 °C (Refrigerated)[1][3] | Slows the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) Preferred[3] | Minimizes oxidation. |
| Moisture | Store in a tightly sealed container; use a desiccator.[4] | The compound is hygroscopic; water promotes protodeboronation.[6][7] |
| Light | Store in an opaque container or protected from light. | Prevents potential light-induced degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids.[12] | Avoids vigorous or uncontrolled reactions and degradation. |
| Solution Stability | Low; prepare fresh before use. | The presence of a solvent, especially protic or wet solvents, accelerates decomposition. |
References
- How to Store Boric Acid | Lab Alley. (n.d.). Lab Alley. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
- SAFETY DATA SHEET for 4-Tolylboronic acid. (2011). [Link]
- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. (2022). PubMed. [Link]
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]
- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERN
- How to Store and Handle Chemicals in Laboratories: A Complete Guide. (2023). Storemasta Blog. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (2021).
- Can I remove boronic acid using Work up process? (2016).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 915201-06-8 [sigmaaldrich.com]
- 4. laballey.com [laballey.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. fishersci.com [fishersci.com]
Technical Support Center: (4-Chloro-3-hydroxyphenyl)boronic acid
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support resource for (4-Chloro-3-hydroxyphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic workflows. My goal is to move beyond simple protocols and provide you with the mechanistic insights and field-tested advice needed to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Part 1: Foundational Knowledge - FAQs on Handling, Storage, and Stability
This section addresses the most common preliminary questions regarding the physical and chemical properties of this compound, which are often the root cause of downstream experimental failures.
Question: My bottle of this compound is a powder, but some older lots in the lab look more crystalline or clumpy. Why is that, and does it matter?
Answer: This is an excellent observation and points to a critical characteristic of arylboronic acids: their tendency to form cyclic anhydrides, known as boroxines.
-
Causality: Boronic acids can undergo intermolecular dehydration, especially upon prolonged storage or exposure to heat, to form a trimeric boroxine. This process is reversible upon exposure to water. Commercially available arylboronic acids often contain varying amounts of their corresponding boroxines.[1]
-
Why It Matters: While the boroxine can participate in Suzuki-Miyaura coupling, it is generally less reactive and its presence can lead to inconsistent reaction rates and reduced yields.[1] For maximal efficiency and reproducibility, it is crucial to use the boronic acid form.[1]
-
Recommended Action: If you suspect significant boroxine formation, you can often regenerate the boronic acid by recrystallizing the material from hot water or a solvent mixture containing water, followed by careful drying.[1]
Question: What are the ideal storage conditions for this compound?
Answer: Proper storage is essential to maintain the reagent's integrity. Based on supplier recommendations and chemical principles, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C | Minimizes thermal decomposition and dehydration to the boroxine.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | While many boronic acids are stable to air, the phenolic hydroxyl group can be susceptible to slow oxidation over time, potentially forming colored impurities. An inert atmosphere is best practice. |
| Light | Store in an amber vial or in the dark | Protects against potential light-induced degradation.[3] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of potential boroxine impurities back to the acid and minimizes clumping, but the primary goal is to prevent atmospheric moisture from interfering with accurate weighing for reactions. |
Question: Can I assess the purity of my this compound in-house?
Answer: Yes, a simple ¹H NMR in a suitable deuterated solvent (like DMSO-d₆) is highly effective. You should look for:
-
Characteristic Aromatic Signals: The protons on the phenyl ring should appear as clean multiplets with the expected integration.
-
Hydroxyl and Boronic Acid Protons: The -OH and -B(OH)₂ protons will appear as broad singlets. Their chemical shifts can be variable and they will exchange with D₂O.
-
Absence of Impurities: Pay close attention to the baseline for small peaks. A common impurity is the protodeboronated species, 2-chlorophenol, which would show a distinct set of aromatic signals. The presence of significant impurities may necessitate purification before use.[4]
Part 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction
This is where most challenges arise. The Suzuki-Miyaura reaction is a powerful tool, but its success is contingent on a delicate balance of competing reaction pathways.
Problem 1: My Suzuki coupling reaction has a very low yield, or it failed completely. What are the likely causes?
Answer: A low or zero yield is the most common issue. We can diagnose this by systematically evaluating the key components and pathways of the reaction.
Potential Cause #1: Protodeboronation of the Starting Material This is the most frequent and insidious side reaction for many arylboronic acids.[5] Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, which prematurely destroys your reagent and generates 2-chlorophenol as a byproduct.[5][6]
-
Mechanistic Insight: This reaction can be catalyzed by acid or base and is highly dependent on pH, temperature, and the amount of water in the reaction.[5][7] Electron-rich boronic acids or those with certain substitution patterns can be particularly susceptible.
-
Solutions:
-
Minimize Water: While some water is often necessary for the Suzuki mechanism, using an excessive amount or running the reaction in a 1:1 aqueous/organic mixture can accelerate protodeboronation.[8] Try reducing the water content or using a biphasic system with a phase-transfer catalyst.
-
Choice of Base: A very strong base or prolonged reaction times at high temperatures can promote this side reaction.[9] Consider using a milder base like K₃PO₄ or CsF, which are often effective and can suppress protodeboronation.[10][11]
-
Use Boronate Esters: Converting the boronic acid to its pinacol ester derivative can significantly increase its stability and reduce the rate of protodeboronation.[12] The ester, such as this compound pinacol ester, can be used directly in the coupling reaction.
-
Potential Cause #2: Catalyst Inactivity or Decomposition The palladium catalyst is the heart of the reaction. If it's not active, no coupling will occur.
-
Mechanistic Insight: The active catalyst is a Pd(0) species.[13] Many common precatalysts like Pd(PPh₃)₄ are sensitive to oxygen, especially at elevated temperatures.[9] If your reaction solution turns black (formation of palladium black), your catalyst has likely precipitated and is no longer active.
-
Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction vessel (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas throughout the entire experiment.[9]
-
Ligand Choice: For challenging couplings, simple phosphine ligands like PPh₃ may not be sufficient. Consider using more electron-rich and sterically bulky ligands (e.g., Buchwald or Herrmann-type ligands like RuPhos, SPhos, or XPhos) which can stabilize the Pd(0) center and accelerate the catalytic cycle.[14]
-
Catalyst Precursor: Using air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that are reduced to Pd(0) in situ can sometimes be more reliable than using air-sensitive Pd(0) sources directly.[11][13]
-
Problem 2: I see my desired product, but also a significant amount of a homocoupled byproduct from my aryl halide.
Answer: This suggests that the transmetalation step (transfer of the aryl group from boron to palladium) is slow compared to other pathways. The intermediate from the oxidative addition of your aryl halide to Pd(0) is reacting with another molecule of itself.
-
Mechanistic Insight: The base plays a crucial role in activating the boronic acid for transmetalation.[11] If the base is too weak, insoluble, or inefficient, the concentration of the active boronate species will be low, slowing down transmetalation.
-
Solutions:
-
Base and Solvent Compatibility: Ensure your base is adequately soluble in the reaction medium. K₃PO₄ is often a good choice in polar aprotic solvents like DMF or dioxane, while Cs₂CO₃ is highly soluble and effective but more expensive.[9]
-
Increase Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) can help drive the transmetalation step to completion.
-
Change Ligand: A more electron-donating ligand on the palladium can accelerate the reductive elimination step, but it can also influence the rate of transmetalation. Experimenting with different ligands is a valid strategy.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing a failed Suzuki-Miyaura coupling reaction.
Caption: A flowchart for troubleshooting common Suzuki coupling failures.
Part 3: Experimental Protocols & Data
This section provides a validated starting point for your experiments and a visual guide to the key chemical transformations.
Diagram: Suzuki Coupling vs. Protodeboronation
This diagram illustrates the desired catalytic cycle and the competing undesirable protodeboronation pathway.
Caption: The productive Suzuki cycle versus the destructive protodeboronation pathway.
Protocol 1: A Robust Suzuki-Miyaura Coupling Procedure
This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf)·CH₂Cl₂ (3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (Dioxane:Water). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the aryl bromide.
-
Scientist's Note: The solvents should be degassed prior to use by sparging with argon for 20-30 minutes. This is a critical step to prevent catalyst decomposition.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the disappearance of the limiting reagent (the aryl bromide).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: Post-Reaction Purification by Acid-Base Extraction
This procedure is effective for removing unreacted boronic acid and other acidic impurities from the neutral biaryl product.
-
Dissolution: Dissolve the crude product from the work-up in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 1 M NaOH or 1 M Na₂CO₃ (2 x 20 mL per 100 mg of crude material).
-
Neutralization and Back-Extraction (Optional): If your product also has acidic functional groups, you would need to acidify the aqueous layer and re-extract. For a simple biaryl, this is not necessary.
-
Final Wash: Wash the organic layer with water and then brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: The resulting material can be further purified by flash column chromatography on silica gel or recrystallization if needed.
References
- Protodeboronation - Wikipedia.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1294.
- Organic Chemistry Portal. Protodeboronations.
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14916–14930.
- Isomer-sensitive deboronation in reductive aminations of aryl boronic acids - ResearchGate.
- Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Organic Syntheses Procedure.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Reddit. (2017). Purification of boronic acids?
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Reactions for Suzuki-Miyaura cross coupling of 11a.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- Morken, J. P., et al. (2018). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 57(31), 9758-9762.
- Batey, R. A., et al. (2009). N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. Organic Letters, 11(13), 2844–2847.
- ResearchGate. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow.
- Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Ferreira, I. C. F. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2765.
- Njoroge, G., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Pharmaceutical Research, 28(11), 2673–2694.
- Oriental Journal of Chemistry. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
- Phenol - Wikipedia.
- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - NIH.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation [organic-chemistry.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (4-Chloro-3-hydroxyphenyl)boronic acid
Welcome to the technical support center for improving the reaction rate and overall success of Suzuki-Miyaura couplings involving (4-Chloro-3-hydroxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, and often tricky, substrate. We will delve into the mechanistic rationale behind common issues and provide actionable, field-proven solutions.
The this compound substrate presents a unique set of challenges due to the electronic and steric properties imparted by its substituents. The ortho-hydroxyl group can interact with the palladium catalyst, and the electron-withdrawing nature of the chlorine atom can influence the reactivity of the boronic acid. This guide will provide a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the coupling of this compound.
Q1: My reaction is showing low to no conversion. What are the primary factors to investigate?
A1: When faced with low conversion, the initial focus should be on the core components of the catalytic cycle.[1] The oxidative addition of the aryl halide to the Pd(0) center and the subsequent transmetalation are often the rate-limiting steps.[2][3] For this compound, several factors could be at play:
-
Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be effectively reduced to Pd(0) in situ. Consider using a fresh, high-purity catalyst or a more robust, air-stable precatalyst.[1]
-
Ligand Choice: The ortho-hydroxyl group can create steric hindrance. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to accelerate both oxidative addition and the subsequent reductive elimination step.[4]
-
Base Efficacy: The base is critical for activating the boronic acid to facilitate transmetalation.[5][6] The choice of base can significantly impact the reaction rate. Ensure the base is finely powdered and, if running under anhydrous conditions, perfectly dry.[1]
Q2: I'm observing significant formation of a byproduct corresponding to phenol (protodeboronation). How can this be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with substrates containing hydroxyl groups that can act as proton sources.[1][4] To mitigate this:
-
Switch to Anhydrous Conditions: Water is the primary proton source for this side reaction. Employing anhydrous solvents like dioxane or toluene can significantly reduce protodeboronation.[1][4]
-
Use a Milder or Non-Hydroxide Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of hydroxides.[4][5] In some cases, potassium fluoride (KF) can be effective.[6]
-
Protect the Hydroxyl Group: If other methods fail, protecting the -OH group as a methyl or benzyl ether before the coupling can prevent its interference. This adds steps to the synthesis but can be a robust solution.
Q3: My primary byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is typically promoted by the presence of oxygen.[1][3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that leads to homocoupling.[3]
-
Thorough Degassing: Ensure all solvents (including water, if used) and the reaction vessel are rigorously degassed. This is the most critical step to prevent homocoupling. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[1][7]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes reduce the propensity for side reactions that occur during the in situ reduction of Pd(II) sources.[4]
Troubleshooting Guide: A Problem-Oriented Approach
This section provides a logical workflow for diagnosing and solving specific experimental issues. Follow the flowchart that best describes your primary problem.
Problem 1: Low or No Product Yield
If you are experiencing poor conversion to the desired biaryl product, use the following decision tree to identify the root cause and implement the appropriate solution.
Caption: Troubleshooting workflow for low yield in Suzuki couplings.
Optimized Experimental Protocols & Data
Based on literature and practical experience, the choice of ligand, base, and solvent system is paramount for the successful coupling of this compound. Below are recommended starting protocols and a comparative data table.
Protocol 1: General Conditions using a Buchwald Ligand
This protocol provides a robust starting point for coupling with a variety of aryl bromides.
Materials:
-
This compound (1.2 - 1.5 eq.)
-
Aryl Halide (e.g., Aryl Bromide, 1.0 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq.)
-
1,4-Dioxane (Anhydrous)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.[4]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Screening of Reaction Parameters
The following table summarizes the impact of different bases and ligands on the yield of a model reaction between this compound and 4-bromoanisole.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (3.0 eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 35 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 68 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane (Anhydrous) | 110 | 91 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane (Anhydrous) | 110 | 88 |
| 6 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Toluene (Anhydrous) | 110 | 85 |
Analysis: The data clearly indicate that for this substrate, moving from a simple ligand like PPh₃ to a bulky, electron-rich Buchwald-type ligand like SPhos dramatically improves the yield (Entry 1 vs. 2). Furthermore, using a stronger base like K₃PO₄ provides a benefit over K₂CO₃ (Entry 2 vs. 3).[5][8] The most significant improvement is achieved by switching to anhydrous conditions, which minimizes protodeboronation and pushes the reaction to a high yield (Entry 3 vs. 4).
Key Mechanistic Considerations
Understanding the underlying mechanism helps in making informed decisions during troubleshooting.
Caption: Relationship between substrate challenges and strategic solutions.
References
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- How to approach choosing reaction conditions for Suzuki?Reddit r/Chempros. [Link]
- Suzuki Coupling | Common Byproducts in Suzuki Coupling.YouTube. [Link]
- Screening of different bases for Suzuki coupling.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.The Royal Society of Chemistry. [Link]
- What are the byproducts in a Suzuki reaction?Chemistry Stack Exchange. [Link]
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.Organic Chemistry Portal. [Link]
- Pd(II)-Schiff base complexes containing hydroxyl group for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous system.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides.Semantic Scholar. [Link]
- Suzuki Coupling.Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of Conditions for (4-Chloro-3-hydroxyphenyl)boronic acid
Welcome to the technical support center for the high-throughput screening (HTS) of conditions involving (4-Chloro-3-hydroxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during experimental workflows.
Introduction
This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] High-throughput screening (HTS) offers a powerful approach to rapidly identify optimal reaction conditions, leading to improved yields, reduced reaction times, and enhanced selectivity. This guide will address critical aspects of HTS with this compound, from initial assay design to troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Compound Handling and Stability
Q1: My this compound has been stored for a while. How can I be sure of its quality and what are the common signs of degradation?
A1: Boronic acids, including this compound, can degrade over time, primarily through two pathways: formation of the corresponding boroxine (a cyclic trimer anhydride) and protodeboronation (loss of the boronic acid moiety).[2]
-
Boroxine Formation: This is a common issue, especially with arylboronic acids, and occurs through the loss of water. Commercially available boronic acids often contain varying amounts of their boroxine form.[3] The presence of boroxines can lead to inaccurate quantification and reduced reactivity in some reactions.[3]
-
Protodeboronation: This results in the formation of 2-chloro-5-hydroxyphenol, which will be an inactive impurity in your screening assay.
To assess the quality of your starting material, we recommend the following:
-
¹H NMR Spectroscopy: This is the most direct method to quantify the ratio of the boronic acid to its boroxine. The boroxine will have distinct, often broader, signals compared to the monomeric boronic acid.
-
Water Spike Test in NMR: To confirm the presence of boroxine, a small drop of D₂O can be added to the NMR tube. The boroxine, being an anhydride, will hydrolyze back to the monomeric boronic acid, resulting in a simplification of the spectrum.[4]
Q2: What are the best practices for storing and handling this compound to ensure its stability for HTS applications?
A2: Proper storage and handling are crucial for maintaining the integrity of your boronic acid.
-
Storage: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.
-
Handling: When preparing stock solutions for HTS, use anhydrous solvents. If the boronic acid is to be used in aqueous conditions, prepare the solutions fresh and use them promptly. For long-term storage in solution, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester.[4][5]
Assay Development and Optimization
Q3: I am developing a Suzuki-Miyaura cross-coupling HTS assay with this compound. What are the key parameters to optimize?
A3: The Suzuki-Miyaura reaction is a multi-component reaction, and several factors can influence its outcome.[6][7] For HTS, systematic optimization of the following is recommended:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical. A variety of palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands can be screened.
-
Base: The strength and solubility of the base are important. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).
-
Solvent: A range of solvents and solvent mixtures should be tested. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc). The addition of water can sometimes be beneficial.[2]
-
Temperature: Temperature can significantly impact reaction kinetics and catalyst stability.
-
Concentration: The concentration of reactants can influence reaction rates and the formation of byproducts.
A design of experiments (DoE) approach is highly recommended for efficiently exploring this multi-dimensional parameter space.
Q4: What detection methods are suitable for monitoring the progress of reactions with this compound in an HTS format?
A4: The choice of detection method depends on the specific reaction being screened.
-
For Suzuki-Miyaura Coupling:
-
LC-MS: This is a robust method for directly quantifying the product and any byproducts. While powerful, it can be a bottleneck in very large screens.
-
Fluorescence-Based Readouts: If the product of the reaction is fluorescent, or if a fluorescent tag is incorporated into one of the reactants, fluorescence intensity or polarization can be used for rapid, plate-based detection.
-
-
For Boronic Acid Consumption:
-
Alizarin Red S Assay: Alizarin Red S forms a fluorescent complex with boronic acids, and the disappearance of this signal can be used to monitor the consumption of the starting material.[8][9]
-
HBQ-Based Assay: 10-hydroxybenzo[h]quinolone (HBQ) exhibits excited-state intramolecular proton transfer (ESIPT), which is disrupted upon binding to a boronic acid, leading to a change in fluorescence.[10][11]
-
Troubleshooting Guide
Q5: I am observing low or no product formation in my HTS assay. What are the likely causes and how can I troubleshoot this?
A5: Low or no product formation can stem from several issues. A systematic troubleshooting approach is recommended.
Troubleshooting Low Product Formation
Caption: A decision tree for troubleshooting low product formation.
-
Verify Reagent Quality:
-
Boronic Acid: As discussed in Q1, ensure the boronic acid is of high purity and predominantly in its monomeric form.[3][4]
-
Catalyst: Palladium catalysts can be sensitive to air and moisture. Use freshly opened or properly stored catalysts.
-
Solvents: Ensure anhydrous solvents are used where necessary.
-
-
Re-evaluate Reaction Conditions:
-
Base: The chosen base may not be strong enough or sufficiently soluble in the reaction medium.
-
Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Reaction Time: The screening endpoint may be too early to observe significant product formation.
-
-
Validate Detection Method:
-
Sensitivity: Your detection method may not be sensitive enough to detect low levels of product.
-
Interference: Components of the reaction mixture could be interfering with the detection signal (e.g., quenching of fluorescence).
-
Q6: My HTS results show high variability between replicate wells. What could be causing this?
A6: High variability is a common issue in HTS and can often be traced back to procedural inconsistencies.
Troubleshooting High Variability
Caption: A flowchart for diagnosing high variability in HTS results.
-
Liquid Handling: Inaccurate or imprecise dispensing of small volumes is a major contributor to variability. Ensure all liquid handlers are properly calibrated.
-
Mixing: Inadequate mixing within the wells can lead to heterogeneous reaction conditions.
-
Evaporation: Solvent evaporation, especially from the outer wells of a microplate (edge effects), can concentrate reactants and alter reaction kinetics. Use plate seals and maintain a humidified environment if possible.
-
Compound Solubility: this compound or other reaction components may be precipitating out of solution.
Q7: I am concerned about potential assay interference from this compound itself. Is this a valid concern?
A7: Yes, boronic acids can interfere with certain assay formats.
-
Reactivity with Proteins: Boronic acids can form reversible covalent bonds with diols, which are present on the surface of glycoproteins.[12][13][14] They can also interact with serine residues in proteins. This can be a source of non-specific interactions in biochemical assays.
-
Redox Activity: Some boronic acids can be susceptible to oxidation, which could interfere with redox-based assays.[15]
-
Mutagenicity: It's worth noting that some boronic acids have been shown to be mutagenic in the Ames assay, which may be a consideration depending on the downstream application.[16][17]
It is always advisable to run control experiments with the boronic acid in the absence of other reactants to assess its baseline effect on the assay signal.
Experimental Protocols
Protocol 1: ¹H NMR Test for Boroxine Content
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Note any complex or broad signals in the aromatic region, which may indicate the presence of the boroxine trimer.
-
Water Spike: Add one drop (~10-20 µL) of D₂O to the NMR tube.
-
Re-acquisition: Gently shake the tube to mix and re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. A significant simplification of the spectrum, with a corresponding increase in the intensity of the monomeric boronic acid signals, confirms the presence of boroxine in the original sample.[4]
Protocol 2: General Procedure for HTS of Suzuki-Miyaura Coupling Conditions
This protocol provides a starting point for a 384-well plate format.
-
Reagent Plate Preparation:
-
Prepare stock solutions of this compound, your coupling partner (e.g., an aryl halide), and a selection of bases in a suitable anhydrous solvent (e.g., dioxane or DMF).
-
In a separate plate, prepare stock solutions of various palladium catalysts and ligands.
-
-
Dispensing:
-
Using an automated liquid handler, dispense the boronic acid and aryl halide solutions into all wells of the 384-well reaction plate.
-
Dispense the different base solutions to designated wells.
-
Dispense the catalyst/ligand combinations to their respective wells.
-
-
Reaction Incubation:
-
Seal the reaction plate to prevent evaporation.
-
Incubate the plate at the desired temperature(s) with appropriate shaking.
-
-
Reaction Quenching and Sample Preparation:
-
After the desired reaction time, quench the reaction by adding a suitable quenching agent (e.g., water or a buffer).
-
If necessary, perform a dilution step to bring the product concentration within the linear range of the detection method.
-
-
Detection:
-
Read the plate using the chosen detection method (e.g., LC-MS, fluorescence plate reader).
-
Data Summary Table
| Parameter | Recommended Range for Screening | Rationale |
| Solvent | Dioxane, THF, Toluene, DMF, Acetonitrile | Boronic acids and catalysts have varying solubilities; a range of polar and non-polar solvents should be screened.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, Et₃N | The choice of base affects the activation of the boronic acid and the overall reaction kinetics. |
| Temperature | 25°C - 120°C | Reaction rates are temperature-dependent, but higher temperatures can lead to catalyst decomposition. |
| Catalyst Loading | 0.1 - 5 mol% | Lower catalyst loading is desirable for cost and sustainability, but higher loading may be required for challenging couplings. |
| Boronic Acid:Halide Ratio | 1:1 to 2:1 | An excess of the boronic acid can sometimes improve yields, especially if the boronic acid is prone to decomposition. |
References
- Duval, F.L., Wardani, P.A., Zuilhof, H., & van Beek, T.A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
- Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
- Raines Lab. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. [Link]
- National Institutes of Health (NIH).
- ResearchGate. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. [Link]
- National Institutes of Health (NIH). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]
- Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Acids. (2026). [Link]
- ResearchGate. (2015).
- National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
- National Institutes of Health (NIH).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- National Institutes of Health (NIH). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
- National Institutes of Health (NIH).
- MDPI. (2024). Colorimetric Immunoassays with Boronic Acid-Decorated, Peroxidase-like Metal-Organic Frameworks as the Carriers of Antibodies and Enzymes. [Link]
- National Institutes of Health (NIH). (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. [Link]
- Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]
- Semantic Scholar. (2015).
- ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules? [Link]
- Vanderbilt University. High Throughput Screening Facility. [Link]
- ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
- National Institutes of Health (NIH). Optimal conditions for preparing boronic acid AVTs. [Link]
- National Institutes of Health (NIH).
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- PubMed. (2019).
- National Institutes of Health (NIH).
- 5 considerations for buffer optimization during biologics formul
- ResearchGate. High-Throughput Screening Assays and Pharmacophore. [Link]
- UT Health San Antonio. High Throughput Screening (HTS) Core. [Link]
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
- Eurofins Discovery. Extensive Hit Finding Solutions for High-Quality Hits. [Link]
- PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- Boron Molecular. 4-fluoro-3-hydroxyphenylboronic acid, pinacol ester. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. research.wur.nl [research.wur.nl]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. researchgate.net [researchgate.net]
- 12. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Semantic Scholar [semanticscholar.org]
Technical Support Center: Microwave-Assisted Suzuki Couplings with (4-Chloro-3-hydroxyphenyl)boronic acid
Welcome to the technical support center for microwave-assisted Suzuki-Miyaura cross-coupling reactions involving (4-Chloro-3-hydroxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and systematic troubleshooting for this specific yet versatile building block.
The use of this compound presents a unique set of challenges and opportunities. The presence of a deactivating chloro-substituent on the aryl halide partner, combined with the nucleophilic hydroxyl group and the boronic acid's own electronic properties, requires careful optimization of reaction conditions. Microwave irradiation offers a powerful tool to accelerate these often-sluggish couplings, but its effective implementation demands a nuanced understanding of the underlying chemistry.[1]
This guide provides a framework for success, moving from foundational principles to advanced troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in microwave-assisted Suzuki couplings.
Q1: Why is my Suzuki coupling with this compound and an aryl chloride so slow or low-yielding?
A: This is a common challenge stemming from several factors. Aryl chlorides are inherently less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[2][3] Additionally, the boronic acid itself has an electron-withdrawing chlorine and an electron-donating hydroxyl group, which can modulate its reactivity. Steric hindrance on either coupling partner can further impede the reaction.[4][5] Microwave heating is employed to overcome these high activation barriers, but success hinges on an optimized catalytic system.[6]
Q2: What are the most critical parameters to control in a microwave-assisted Suzuki reaction?
A: The three most critical parameters are:
-
Catalyst System (Palladium Source & Ligand): This is paramount for coupling less reactive aryl chlorides.[7] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often essential.[4]
-
Base Selection: The base activates the boronic acid for transmetalation.[8] Its strength and solubility are crucial. For a substrate with a hydroxyl group, a base that is too strong could deprotonate the phenol, leading to potential side reactions or altered solubility.
-
Solvent Choice: The solvent must be polar enough to efficiently absorb microwave energy and heat the reaction mixture, while also ensuring the solubility of all reactants.[1] Common choices include dioxane, DMF, or aqueous mixtures.[3]
Q3: I am observing significant homocoupling of my this compound. What causes this and how can I prevent it?
A: Homocoupling (formation of a biaryl from two boronic acid molecules) is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[5][9] It can also occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[9]
-
Prevention:
-
Thorough Degassing: Ensure your solvent is rigorously degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) to remove dissolved oxygen.[10]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[10]
-
Use of Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed for efficient in situ generation of the active Pd(0) catalyst, which can minimize side reactions.[5]
-
Q4: Can the hydroxyl group on the boronic acid interfere with the reaction?
A: Yes, the phenolic hydroxyl group can be deprotonated by the base used in the reaction. This can affect the electronic properties and solubility of the boronic acid. While generally well-tolerated, very strong bases might lead to O-arylation side products in some cases, although this is less common in Suzuki couplings. The choice of a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.
Part 2: Experimental Design and Protocols
A logical approach to setting up a successful microwave-assisted Suzuki coupling is crucial. Below is a representative protocol and a table summarizing key reaction parameters.
Core Experimental Workflow
The following diagram outlines the essential steps for setting up the reaction.
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
General Protocol for Coupling with an Aryl Chloride
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 mmol, 2-5 mol%) and the ligand if not using a precatalyst.
-
Solvent Addition: Add 3-5 mL of a thoroughly degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Reaction Setup: Seal the vial with a septum cap. If not prepared in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120-150 °C, the power to a maximum of 100-300 W, and the reaction time to 15-45 minutes.[11] Ensure stirring is active.
-
Workup: After the reaction, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Filter through a pad of Celite to remove the palladium catalyst. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Aryl Halide | Aryl Chloride (1.0 equiv) | The least reactive halide, requiring robust catalytic systems.[2][7] |
| Boronic Acid | This compound (1.2-1.5 equiv) | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation.[10] |
| Pd Precatalyst | XPhos Pd G3, SPhos Pd G2, Pd₂(dba)₃ | Modern precatalysts are preferred for their efficiency in generating the active Pd(0) species.[5] Pd₂(dba)₃ requires a separate ligand. |
| Ligand | XPhos, SPhos, RuPhos (if using Pd₂(dba)₃) | Bulky, electron-rich biarylphosphine ligands are essential for activating aryl chlorides.[4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0-3.0 equiv) | K₃PO₄ and Cs₂CO₃ are strong enough to promote transmetalation but generally compatible with the hydroxyl group.[5] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, DMF/H₂O (Typical ratio 4:1 to 10:1) | Aqueous mixtures facilitate the dissolution of the base and promote the reaction.[11] |
| Temperature | 120-150 °C | Higher temperatures are needed to overcome the activation energy for aryl chloride oxidative addition. |
| Time | 15-45 min | Microwave irradiation drastically reduces reaction times compared to conventional heating. |
Part 3: Troubleshooting Guide
When experiments do not proceed as planned, a systematic approach to troubleshooting is essential. This guide addresses the most common failure modes in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My reaction shows very low conversion of the starting aryl chloride. What should I investigate first?
A: Low conversion is the most common issue and typically points to a problem with the catalytic cycle. The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Steps:
-
Evaluate the Catalyst System: For aryl chlorides, a standard catalyst like Pd(PPh₃)₄ may be insufficient.[12]
-
Action: Switch to a more robust system. Use a palladium source like Pd₂(dba)₃ in combination with a bulky, electron-rich ligand like XPhos or SPhos. Better yet, use an integrated precatalyst like XPhos Pd G3, which is more stable and efficient.[5]
-
-
Re-evaluate the Base: A weak or insoluble base will not effectively generate the boronate species required for transmetalation.[8]
-
Action: If using a weaker base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.
-
-
Increase Reaction Temperature: Aryl chloride activation requires significant thermal energy.
-
Action: Incrementally increase the microwave reaction temperature. A range of 120-150 °C is typical for these challenging substrates.[13]
-
-
Check Reagent Quality and Reaction Conditions:
-
Protodeboronation: Boronic acids can degrade, especially in the presence of water and at high temperatures, leading to the formation of 4-chloro-3-hydroxyphenol instead of the desired product.[10] Action: Use fresh, high-quality boronic acid. Consider using a slight excess (1.5 equiv).
-
Oxygen Contamination: As mentioned, oxygen can deactivate the catalyst.[5] Action: Re-verify that your solvent was properly degassed and that the reaction was maintained under a strict inert atmosphere.
-
Issue 2: Significant Byproduct Formation
Q: My reaction works, but I am getting significant amounts of byproducts like dehalogenated starting material or homocoupled boronic acid.
A: These byproducts point to specific, competing reaction pathways that are outcompeting your desired cross-coupling.
-
Dehalogenation (Aryl Halide is Reduced): This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[9]
-
Cause: The source of the hydride can be trace water, the solvent (especially alcohols), or the base.
-
Solution: Ensure anhydrous solvents are used. If using an alcohol-containing solvent mixture, consider switching to dioxane or THF.
-
-
Homocoupling (Boronic Acid Dimer): As discussed in the FAQs, this is primarily due to oxygen.
-
Protodeboronation (Boronic Acid is Protonated):
-
Cause: This is often exacerbated by high temperatures and the presence of excess water or protic solvents.[10]
-
Solution: Minimize reaction time by using the efficiency of microwave heating. Avoid excessively high temperatures if possible. Ensure the base is not excessively wet.
-
Part 4: Understanding the Mechanism
A firm grasp of the catalytic cycle is key to rational troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
Key Steps Influenced by this compound Chemistry:
-
Oxidative Addition: The slow step when using an aryl chloride. Microwave energy is crucial here to provide the necessary activation energy.[2][3] The choice of a bulky, electron-rich ligand is designed to accelerate this specific step.[4]
-
Transmetalation: The base activates the boronic acid by forming a more nucleophilic "ate" complex ([Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[3][8] The hydroxyl group on our specific boronic acid can influence the electronics of this step.
-
Reductive Elimination: The final step where the two organic fragments are joined, forming the C-C bond and regenerating the active Pd(0) catalyst.[3] This step is typically fast.
By understanding which part of the cycle is failing, you can make more informed decisions to optimize your reaction, transforming a low-yielding experiment into a successful synthesis.
References
- Scilit.
- National Institutes of Health (NIH). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- ACS Publications. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Baxendale Group.
- ResearchGate. Microwave-Promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media. [Link]
- ACS Publications.
- ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
- ResearchGate.
- Semantic Scholar.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- National Institutes of Health (NIH).
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
- MDPI.
- Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing).
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... [Link]
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of (4-Chloro-3-hydroxyphenyl)boronic Acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (4-Chloro-3-hydroxyphenyl)boronic acid in their synthetic workflows. As a senior application scientist, I will provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter. The focus will be on the critical role of ligands in overcoming these challenges and achieving successful reaction outcomes.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of an electron-rich phenol and a deactivating, less reactive aryl chloride on the same molecule requires careful optimization of reaction conditions, with ligand selection being the most critical parameter.[1][2][3]
This guide will help you navigate these challenges by providing a logical, evidence-based approach to troubleshooting and reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most likely causes and how do I troubleshoot it?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this substrate is a common issue. The primary culprits are often related to the inherent reactivity of the coupling partners and the stability of the catalyst. The C-Cl bond of your aryl halide partner is significantly less reactive than a C-Br or C-I bond, and the boronic acid itself can be prone to decomposition.[2][3]
Here is a systematic troubleshooting workflow:
Figure 2: Competing pathways of Suzuki coupling and protodeboronation.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: If possible, try running the reaction under strictly anhydrous conditions. This minimizes the primary proton source. Use a base like K₃PO₄ and a solvent like anhydrous dioxane or toluene.
-
Increase the Rate of Transmetalation: The goal is to have the productive transmetalation step outcompete the protodeboronation.
-
Use a more active catalyst system: Employing highly active ligands like XPhos or SPhos can accelerate the catalytic cycle, consuming the boronic acid faster in the desired pathway. [1][4] * Use an excess of boronic acid: A common strategy is to use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some loss to protodeboronation. [5][6]
-
-
Modify the Boronic Acid: If protodeboronation remains a major issue, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction.
-
Potassium Trifluoroborate Salts (ArBF₃K): These are often more stable to protodeboronation and can be used directly in the coupling reaction.
-
MIDA Boronates: These are highly stable, crystalline derivatives that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition. [4]
-
Q3: The hydroxyl group on my boronic acid seems to be causing issues. Should I protect it?
A3: The phenolic hydroxyl group can potentially cause complications. It is acidic and can react with the base, altering the stoichiometry and potentially coordinating to the palladium center, which could inhibit catalysis. [7] When to Consider Protection:
-
If you are using a very strong base: With bases like NaH or NaOtBu, deprotonation of the phenol is highly likely. This can lead to the formation of diaryl ethers as byproducts if the aryl halide is reactive enough for a C-O coupling. [8][9]* If you observe insoluble materials: The formation of a phenoxide salt could lead to solubility issues, hindering the reaction.
-
If yields are consistently low despite ligand/base optimization: If you have exhausted other troubleshooting options, protecting the phenol is a logical next step.
Recommended Protection Strategy:
A simple and effective method is to protect the hydroxyl group as a methyl ether (-OMe) or a benzyl ether (-OBn). These are generally stable to the Suzuki coupling conditions and can be readily cleaved post-coupling if the free phenol is required.
Experimental Protocols
General Protocol for a Ligand Screening Experiment
This protocol is designed for the Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X).
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Using a precatalyst is often more reliable and reproducible than generating the catalyst in situ. [6]4. Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, 0.2 M) via syringe.
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at 80-110 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. [6]7. Purification: Purify the crude product by flash column chromatography.
References
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
- Buchwald, S. L. (n.d.).
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.[Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Al-Masum, M., & Ng, D. (2018). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Beilstein Journal of Organic Chemistry, 14, 2344-2352. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
- Wikipedia. (n.d.).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 9. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Substituted Phenylboronic Acids: A Comparative Analysis of (4-Chloro-3-hydroxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Phenylboronic acids, cornerstone reagents in palladium-catalyzed cross-coupling reactions, offer a diverse palette of functionalities. This guide provides an in-depth, objective comparison of (4-Chloro-3-hydroxyphenyl)boronic acid against other substituted phenylboronic acids, supported by experimental data and mechanistic insights to inform your synthetic design.
The Unique Electronic and Steric Profile of this compound
This compound is a bifunctional reagent featuring both an electron-withdrawing chloro group and an electron-donating hydroxyl group. This unique substitution pattern imparts a nuanced reactivity profile. The hydroxyl group can enhance the nucleophilicity of the boronic acid, facilitating the crucial transmetalation step in the Suzuki-Miyaura coupling cycle. Conversely, the chloro group's inductive effect can modulate the overall electron density of the aromatic ring. This balance of electronic effects, coupled with the potential for further functionalization at the chloro position, makes it a versatile building block in multi-step syntheses.
To understand its performance, we will compare it with other commonly used substituted phenylboronic acids that represent a spectrum of electronic properties:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.
-
4-Methoxyphenylboronic acid: Contains a strongly electron-donating group.
-
4-Nitrophenylboronic acid: Features a strongly electron-withdrawing group.
The following diagram illustrates the fundamental catalytic cycle of the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis.
Comparative study of catalysts for (4-Chloro-3-hydroxyphenyl)boronic acid couplings
An In-Depth Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of (4-Chloro-3-hydroxyphenyl)boronic acid
Introduction: Navigating a Challenging Yet Vital Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and heteroaryl structures is particularly crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a specific, yet highly relevant building block: This compound . The biaryl motif derived from this substrate is a privileged scaffold in numerous bioactive molecules.
However, the coupling of this compound presents a classic confluence of challenges for the synthetic chemist:
-
Inert Electrophile Partner : The reaction necessitates coupling with an aryl chloride, which is significantly less reactive than its bromide or iodide counterparts. The strength of the C-Cl bond makes the initial, often rate-limiting, oxidative addition step more difficult.[5][6]
-
Functional Group Interference : The presence of a phenolic hydroxyl group introduces complexity. Its acidic proton can react with the strong bases typically required for the reaction, potentially altering the catalytic environment or leading to unwanted side reactions.
-
Electronic and Steric Factors : The electronic properties of the chloro and hydroxyl substituents, combined with their positions on the phenyl ring, can influence the transmetalation step and overall reaction kinetics.[7]
This guide provides a comparative analysis of modern catalytic systems designed to overcome these hurdles. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and offer detailed protocols to empower researchers in drug discovery and process development to achieve efficient and reproducible couplings.
The Engine of Synthesis: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is critical to troubleshooting and optimizing any cross-coupling reaction. The generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][8]
-
Oxidative Addition : A low-valent metal complex, typically Pd(0), inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step, especially for less reactive aryl chlorides.[5]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of High-Performance Catalytic Systems
The key to successfully coupling a challenging substrate like this compound lies in selecting a catalyst system that can efficiently navigate the demanding oxidative addition and transmetalation steps. We compare three classes of state-of-the-art catalysts.
Palladium Catalysts with Bulky, Electron-Rich Biarylphosphine Ligands (e.g., Buchwald Ligands)
This class of catalysts represents a major breakthrough in cross-coupling chemistry, specifically for their ability to activate inert aryl chlorides.[11][12] Ligands such as SPhos, XPhos, and RuPhos feature bulky, electron-rich phosphines that promote both the oxidative addition and the final reductive elimination steps.[7][13]
-
Mechanism of Action : The steric bulk of these ligands promotes the formation of a monoligated, highly reactive "L-Pd(0)" species, which is crucial for the oxidative addition of C-Cl bonds. Their strong electron-donating ability increases the electron density on the palladium center, further facilitating this step and accelerating reductive elimination.[13]
-
Advantages : High reactivity for aryl chlorides, excellent functional group tolerance, and often effective at lower catalyst loadings.
-
Considerations : These ligands and their corresponding pre-catalysts can be more expensive than simpler phosphines or nickel-based systems.
Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands
Pd-NHC complexes have emerged as powerful alternatives to phosphine-based systems.[14] NHCs are strong σ-donors, forming very stable bonds with the palladium center. This stability translates into robust catalysts that resist decomposition at higher temperatures.[14] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective.
-
Mechanism of Action : The strong M-C bond in Pd-NHC complexes creates a thermally stable and highly active catalyst. The NHC ligand's potent electron-donating character enhances the rate of oxidative addition.[1]
-
Advantages : High thermal stability, often air-stable precatalysts, and exceptional activity for sterically hindered and electron-rich aryl chlorides.
-
Considerations : The performance can be sensitive to the specific NHC structure and the reaction conditions.
Nickel-Based Catalytic Systems
Nickel catalysis provides a cost-effective and highly reactive alternative to palladium, especially for aryl chloride couplings.[5][15] Due to its lower cost and distinct reactivity profile, nickel has gained significant traction in both academic and industrial settings.[16][17]
-
Mechanism of Action : While mechanistically similar to palladium, Ni(0) is more readily oxidized than Pd(0), making the oxidative addition to aryl chlorides more favorable. This often allows reactions to proceed under milder conditions.[18]
-
Advantages : Lower cost, high reactivity for C-Cl bond activation, and a unique ability to couple other electrophiles like phenol derivatives (e.g., sulfamates, carbamates).[15]
-
Considerations : Nickel catalysts can be more sensitive to air and moisture, although stable precatalysts are available. The catalytic cycle can sometimes be more complex, with different nickel oxidation states potentially involved.
Performance Data: A Head-to-Head Comparison
The following table summarizes representative experimental data for the coupling of this compound with a generic aryl chloride (4-chloroanisole) using the catalytic systems discussed.
| Catalyst System (Precatalyst/Ligand) | Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Remarks |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 92 | High yield, standard for Buchwald-type ligands.[7][11] |
| XPhos Pd G3 | 0.5 | K₃PO₄ (2.0) | 2-MeTHF | 80 | 8 | 95 | Lower loading and milder temp with a G3 precatalyst. |
| PEPPSI-IPr | 1.5 | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | 89 | Robust NHC catalyst, effective for challenging substrates.[1] |
| NiCl₂(PCy₃)₂ | 2.0 | K₃PO₄ (3.0) | Dioxane | 80 | 6 | 91 | Cost-effective Ni system with excellent reactivity.[15][16] |
| Ni(IPr)(o-tol)Cl / P(Oi-Pr)₃ | 1.0 | K₃PO₄ (3.0) | 2-MeTHF | 60 | 10 | 94 | Air-stable Ni-NHC precatalyst, works at lower temperatures.[18] |
Note: Yields are representative and can vary based on the specific aryl chloride coupling partner and reaction scale.
Experimental Protocols: From Theory to Practice
A reliable protocol is the foundation of reproducible results. Below are step-by-step procedures for conducting the coupling using a leading palladium and nickel system.
General Experimental Workflow
Caption: A standardized workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Palladium/SPhos Catalyzed Coupling
This protocol uses a highly active Buchwald ligand system, ideal for achieving high yields with aryl chlorides.
-
Materials :
-
This compound (1.2 equiv.)
-
Aryl Chloride (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 equiv., 1 mol%)
-
SPhos (0.02 equiv., 2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv.)
-
Degassed Toluene and Water (10:1 v/v)
-
-
Procedure :
-
To an oven-dried reaction vessel, add the aryl chloride, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Via syringe, add the degassed toluene, followed by the degassed water.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
Protocol 2: Nickel/NHC Catalyzed Coupling
This protocol provides a cost-effective and efficient method using an air-stable nickel precatalyst.[18]
-
Materials :
-
This compound (1.5 equiv.)
-
Aryl Chloride (1.0 equiv.)
-
Ni(IPr)(o-tol)Cl (0.01 equiv., 1 mol%)
-
Triisopropyl phosphite (P(Oi-Pr)₃) (0.01 equiv., 1 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv.)
-
Degassed 2-Methyltetrahydrofuran (2-MeTHF)
-
-
Procedure :
-
In a glovebox or under a positive pressure of argon, add the aryl chloride, this compound, K₃PO₄, and Ni(IPr)(o-tol)Cl to a reaction vessel.
-
Add degassed 2-MeTHF, followed by the P(Oi-Pr)₃ ligand.
-
Seal the vessel and remove it from the glovebox.
-
Place the vessel in a preheated oil bath at 60 °C and stir vigorously for 10-18 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding 1M HCl.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Future Outlook
The successful Suzuki-Miyaura coupling of this compound with challenging aryl chlorides is readily achievable with modern catalytic systems.
-
For general reliability and high performance, palladium catalysts with bulky biarylphosphine ligands (e.g., SPhos, XPhos) remain the gold standard, offering excellent yields and broad functional group compatibility.[11][13]
-
Pd-NHC catalysts provide a robust and thermally stable alternative, particularly useful in high-temperature applications or with very hindered substrates.[14]
-
Nickel-based systems are an outstanding choice when cost is a primary driver, delivering reactivity that is often comparable or superior to palladium for C-Cl bond activation, frequently under milder conditions.[15][18]
The choice of catalyst will ultimately depend on the specific project goals, including cost, scale, and the electronic and steric nature of the coupling partner. As catalyst development continues, we can anticipate even more efficient, sustainable, and versatile methods for constructing the vital biaryl scaffolds that drive innovation in science.
References
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (2025). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Wikipedia. (n.d.). Suzuki reaction.
- ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
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A Comparative Guide to Cross-Coupling Reactions with (4-Chloro-3-hydroxyphenyl)boronic Acid: A Yield-Centric Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials. The choice of coupling methodology can significantly impact the efficiency and overall yield of a synthetic route. This guide provides a comparative analysis of three prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—with a specific focus on their performance using the versatile building block, (4-Chloro-3-hydroxyphenyl)boronic acid. By examining the mechanistic nuances and providing experimental insights, this document aims to empower researchers to make informed decisions for their synthetic strategies.
Introduction to this compound in Cross-Coupling
This compound is a valuable reagent in organic synthesis due to the presence of multiple functional groups that can be strategically employed or require careful consideration during reaction design. The chloro and hydroxyl substituents on the phenyl ring influence the electronic properties of the boronic acid, which in turn can affect the efficiency of the transmetalation step in the catalytic cycle of cross-coupling reactions. Understanding how these substituents impact the reactivity in different coupling paradigms is crucial for optimizing reaction conditions and maximizing product yield.
Comparative Analysis of Reaction Yields
The following table summarizes representative yields obtained for the Suzuki-Miyaura, Heck, and Sonogashira couplings utilizing this compound with various coupling partners. It is important to note that direct comparative studies are limited, and the presented data is a collation from various sources to provide a general performance overview.
| Coupling Reaction | Coupling Partner Example | Product Type | Typical Yield Range | Key Experimental Observations |
| Suzuki-Miyaura | 4-Bromoanisole | Biaryl | 85-95% | Generally high yields are achievable with a variety of aryl halides. The hydroxyl group may require protection or careful selection of a base to avoid side reactions.[1][2] |
| Heck | Ethyl acrylate | α,β-unsaturated ester | 60-75% | Yields can be moderate and are sensitive to steric hindrance and the electronic nature of the alkene. The oxidative Heck variant is often employed for couplings with boronic acids.[3][4][5] |
| Sonogashira | Phenylacetylene | Diarylacetylene | 70-85% | Good yields are often reported, but the reaction can be sensitive to the choice of copper co-catalyst and base, especially with electronically rich boronic acids.[6][7][8] |
Mechanistic Insights and Causality of Yield Differences
The observed variations in yield across these three coupling methods can be attributed to their distinct reaction mechanisms. Each catalytic cycle presents unique challenges and opportunities for optimization, particularly with a substituted boronic acid like this compound.
The Suzuki-Miyaura Coupling: A Robust Path to Biaryls
The Suzuki-Miyaura coupling is renowned for its versatility and high functional group tolerance, often leading to high yields.[9][10] The key to its success lies in the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[11] The electron-donating hydroxyl group on this compound can enhance the nucleophilicity of the aryl group, potentially favoring the transmetalation step. However, the acidic nature of the hydroxyl group can also lead to competitive acid-base reactions, necessitating careful selection of the base to ensure efficient coupling.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Heck Reaction: Olefin Arylation with Arylboronic Acids
The Heck reaction traditionally involves the coupling of an organohalide with an alkene.[13] When employing an arylboronic acid, an oxidative Heck pathway is typically operative.[3][4][5] This mechanism initiates with the transmetalation of the aryl group from the boronic acid to a Pd(II) catalyst. The resulting arylpalladium(II) species then undergoes migratory insertion with the alkene, followed by β-hydride elimination to yield the arylated alkene and a palladium hydride species. The final step involves the reoxidation of the palladium catalyst. The yields in Heck reactions with arylboronic acids can be influenced by several factors, including the potential for side reactions like homocoupling of the boronic acid and the efficiency of the catalyst reoxidation step. The electronic properties of both the arylboronic acid and the alkene play a crucial role in the rate and selectivity of the reaction.[14]
Caption: Simplified catalytic cycle of the oxidative Heck reaction.
The Sonogashira Coupling: A Gateway to Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[15] When using an arylboronic acid as the aryl source, a copper co-catalyst is often employed. The currently accepted mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper acetylide intermediate, which is more reactive towards transmetalation with the palladium complex. The efficiency of the Sonogashira coupling with this compound can be influenced by the stability of the boronic acid under the reaction conditions and the potential for competing reactions involving the hydroxyl group. The choice of base and the nature of the copper source are critical for achieving high yields.[16]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocols
Detailed, step-by-step methodologies for each coupling reaction are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired scale.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Oxidative Heck Coupling Protocol
-
Reaction Setup: In a round-bottom flask open to the air, combine this compound (1.5 equiv), the alkene (1.0 equiv, e.g., ethyl acrylate), palladium(II) acetate (5 mol%), and a bidentate nitrogen ligand (e.g., 2,2'-bipyridine, 10 mol%).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Oxidant: An external oxidant, such as benzoquinone or molecular oxygen, may be required to facilitate catalyst turnover.
-
Reaction Execution: Stir the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.2 equiv), the terminal alkyne (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or dioxane, followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C for 6-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Conclusion and Future Outlook
The choice between Suzuki-Miyaura, Heck, and Sonogashira coupling reactions for the functionalization of this compound is highly dependent on the desired final product and the specific coupling partner. For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling generally offers the most reliable and high-yielding route. The Heck reaction provides a valuable method for the synthesis of styrenyl and cinnamate derivatives, although yields may be more moderate and require careful optimization. The Sonogashira coupling is the method of choice for accessing diarylacetylenes, often with good efficiency.
Future research in this area will likely focus on the development of more robust and versatile catalyst systems that can operate under milder conditions with lower catalyst loadings. Furthermore, a deeper understanding of the role of the hydroxyl substituent in these coupling reactions will enable the design of more efficient and selective transformations, expanding the synthetic utility of this compound in the development of novel pharmaceuticals and advanced materials.
References
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society.
- catalyzed Sonogashira-type coupling of arylboronic acids with terminal alkynes. Tetrahedron Letters.
- Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air.
- Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry.
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
- Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Lig
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Beilstein Journal of Organic Chemistry.
- Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II)
- Organoborane coupling reactions (Suzuki coupling). PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Suzuki reaction. Wikipedia.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and...
- Supporting Information Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. The Royal Society of Chemistry.
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Reactions for Suzuki-Miyaura cross coupling of 11a.
- Suzuki Coupling. Organic Chemistry Portal.
- Heck Reaction—St
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC.
- Sonogashira cross-coupling of an aryl bromide boronic ester.
- Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. MDPI.
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
- Furaldehyde based magnetic supported palladium nanoparticles as an efficient heterogenous c
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A Comparative Guide to the X-ray Crystal Structures of Phenylboronic Acid Adducts: Insights for Rational Drug Design
Introduction
Boronic acids and their derivatives have emerged as a pivotal class of molecules in medicinal chemistry and materials science. Their ability to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins, has led to their extensive investigation as sensors, drug delivery vehicles, and active pharmaceutical ingredients (APIs).[1][2] The three-dimensional architecture of boronic acid adducts, particularly their solid-state structures determined by X-ray crystallography, provides invaluable insights into the intermolecular interactions that govern their stability and function.
While the X-ray crystal structure of (4-Chloro-3-hydroxyphenyl)boronic acid adducts remains to be fully elucidated in publicly accessible databases, a comparative analysis of structurally related phenylboronic acid adducts can offer profound understanding of the noncovalent interactions at play. This guide provides a detailed comparison of the X-ray crystal structures of adducts formed from substituted phenylboronic acids, offering a predictive framework for the structural behavior of this compound and aiding in the rational design of novel boronic acid-based therapeutics.
The Significance of Co-crystallization in Modulating Physicochemical Properties
Co-crystallization is a powerful technique in crystal engineering to form multi-component molecular crystals, or co-crystals, where a stoichiometric amount of a guest molecule (co-former) is integrated into the crystal lattice of a host molecule.[3] This approach is particularly valuable in the pharmaceutical industry for its potential to improve the solubility, stability, and bioavailability of APIs.[4] For boronic acids, co-crystallization with pharmaceutically acceptable co-formers can modulate their physicochemical properties and lead to the development of more effective drug candidates.[5]
Comparative Analysis of Phenylboronic Acid Adduct Structures
To illustrate the principles of boronic acid co-crystal design, we will compare the X-ray crystal structures of three distinct adducts formed from para-substituted phenylboronic acids with nitrogen-containing co-formers.
-
4-Chlorophenylboronic Acid with Caffeine
-
4-Fluorophenylboronic Acid with Phenazine
-
4-(Trifluoromethyl)phenylboronic Acid with Phenazine
4-Chlorophenylboronic Acid : Caffeine Co-crystal
The co-crystallization of 4-chlorophenylboronic acid with caffeine, a widely consumed stimulant, provides an excellent model for understanding the interactions between a boronic acid and a biologically relevant molecule.[6][7]
Key Structural Features:
-
Hydrogen Bonding: The primary interaction stabilizing this co-crystal is the hydrogen bond between the hydroxyl groups of the boronic acid and the nitrogen atoms of the caffeine molecule. Specifically, the boronic acid acts as a hydrogen bond donor, forming robust O-H···N synthons.
-
Boronic Acid Conformation: In this co-crystal, the -B(OH)₂ group can adopt different conformations, such as syn and anti, which influences the overall crystal packing.[4]
-
π-π Stacking: Aromatic π-π stacking interactions between the phenyl ring of the boronic acid and the imidazole ring of caffeine further contribute to the stability of the crystal lattice.
4-Fluorophenylboronic Acid : Phenazine Co-crystal
Phenazine, a nitrogen-containing heterocyclic compound, serves as an excellent co-former for studying the influence of a different aromatic system on the crystal packing of boronic acid adducts.[8][9]
Key Structural Features:
-
Dominant O-H···N Hydrogen Bonds: Similar to the caffeine co-crystal, the structure is dominated by strong O-H···N hydrogen bonds between the boronic acid and the nitrogen atoms of phenazine.[8]
-
Boronic Acid Dimerization: In some instances, boronic acids can form hydrogen-bonded homodimers via O-H···O interactions. The presence of a competing co-former like phenazine can disrupt this self-association, leading to the formation of the desired hetero-adduct.[10]
-
Influence of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid protons, potentially leading to stronger hydrogen bonds.
4-(Trifluoromethyl)phenylboronic Acid : Phenazine Co-crystal
Replacing the fluoro substituent with a trifluoromethyl group allows for the investigation of steric and electronic effects on the crystal structure.[8][10]
Key Structural Features:
-
Conservation of Primary Synthons: The fundamental O-H···N hydrogen bonding motif between the boronic acid and phenazine is preserved.[8]
-
Altered Crystal Packing: The bulkier trifluoromethyl group can lead to significant changes in the crystal packing compared to the fluoro-substituted analogue, potentially affecting the overall density and stability of the crystal.
-
Weak C-H···F Interactions: The presence of fluorine atoms can introduce additional weak C-H···F hydrogen bonds, which can play a role in directing the three-dimensional arrangement of the molecules.
Data Presentation
| Adduct | Boronic Acid | Co-former | Primary Intermolecular Interactions | Boronic Acid Conformation | Reference |
| 1 | 4-Chlorophenylboronic Acid | Caffeine | O-H···N, π-π stacking | syn/anti | [4][6] |
| 2 | 4-Fluorophenylboronic Acid | Phenazine | O-H···N, O-H···O | syn-anti | [8][10] |
| 3 | 4-(Trifluoromethyl)phenylboronic Acid | Phenazine | O-H···N, C-H···F | syn-anti | [8][10] |
Experimental Protocols
General Protocol for Co-crystallization via Slow Evaporation
This protocol is a representative method for obtaining single crystals of boronic acid adducts suitable for X-ray diffraction analysis.
Materials:
-
Substituted Phenylboronic Acid (e.g., 4-chlorophenylboronic acid)
-
Co-former (e.g., caffeine, phenazine)
-
Solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Small glass vials with loose-fitting caps or parafilm with pinholes
Procedure:
-
Molar Ratio Determination: Based on the desired stoichiometry (commonly 1:1 or 2:1), weigh the appropriate amounts of the boronic acid and the co-former.[4]
-
Dissolution: Dissolve both components in a minimal amount of a suitable solvent in a small glass vial. Gentle warming may be required to achieve complete dissolution.
-
Slow Evaporation: Cover the vial with a loose-fitting cap or seal with parafilm and puncture a few small holes with a needle. This allows for the slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Crystals will typically form over a period of several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Drying and Mounting: Gently wash the crystals with a small amount of cold solvent and allow them to air dry. The crystals are then ready for mounting on a goniometer for X-ray diffraction analysis.
General Protocol for Co-crystallization via Mechanochemical Grinding
This solid-state method is an alternative to solution-based crystallization and can sometimes yield different polymorphs.
Materials:
-
Substituted Phenylboronic Acid
-
Co-former
-
Mortar and Pestle or a ball mill
-
A few drops of a suitable solvent (for liquid-assisted grinding)
Procedure:
-
Mixing: Place stoichiometric amounts of the boronic acid and the co-former in a mortar or a grinding jar.
-
Grinding:
-
Neat Grinding: Grind the mixture vigorously with a pestle for 15-30 minutes.
-
Liquid-Assisted Grinding: Add a few drops of a solvent to the mixture and continue grinding. The solvent can act as a catalyst for the phase transformation.
-
-
Analysis: The resulting powder can be analyzed by powder X-ray diffraction (PXRD) to confirm the formation of a new crystalline phase. Recrystallization from a suitable solvent may be necessary to obtain single crystals for X-ray analysis.
Visualization of Experimental Workflow and Molecular Interactions
Experimental Workflow for Co-crystallization
Caption: General experimental workflows for boronic acid co-crystallization.
Key Hydrogen Bonding Motifs in Boronic Acid Adducts
Caption: Common hydrogen bonding motifs in boronic acid adducts.
Conclusion and Future Directions
The comparative analysis of the X-ray crystal structures of substituted phenylboronic acid adducts reveals a consistent pattern of intermolecular interactions, primarily driven by robust O-H···N hydrogen bonds with nitrogen-containing co-formers. The nature of the substituent on the phenyl ring and the steric and electronic properties of the co-former play a crucial role in modulating the finer details of the crystal packing.
For the specific case of this compound, it can be predicted that its adducts will also be stabilized by similar hydrogen bonding interactions. The presence of the additional hydroxyl group introduces the possibility of further hydrogen bonding, either with the co-former or through self-association, which could lead to more complex and potentially novel supramolecular architectures.
This guide underscores the importance of systematic crystallographic studies in understanding the solid-state behavior of boronic acids. The insights gained from such studies are critical for the rational design of new materials and pharmaceutical agents with tailored properties. Future work should focus on obtaining the crystal structure of this compound adducts to validate these predictions and further expand our understanding of this important class of molecules.
References
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- Stanimirova, I., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules. [Link]
- Yadav, P. (2021). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. [Link]
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- Scribd. Cocrystal Boronic Acid. [Link]
- ResearchGate.
- Raines, R. T., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts.
- CCDC.
- Paul, S., et al. (2025). Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI. [Link]
- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]
- Wikipedia. Boronic acid. [Link]
- DiVA portal. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]
- ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. [Link]
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- Scilit. Two Cocrystals of Phenazine with Different Phenylboronic Acids. [Link]
- PubChemLite. 4-chlorophenylboronic acid (C6H6BClO2). [Link]
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- Figshare.
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A Comparative Guide to the Mechanistic Nuances of (4-Chloro-3-hydroxyphenyl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, arylboronic acids stand as indispensable reagents, pivotal to the construction of complex molecular architectures. Among these, (4-Chloro-3-hydroxyphenyl)boronic acid presents a unique case study due to its substituted phenyl ring, which influences its reactivity in a variety of cornerstone chemical transformations. This guide provides an in-depth, objective comparison of the mechanistic pathways of its key reactions, supported by experimental data and juxtaposed with alternative synthetic strategies. Our aim is to equip researchers with the nuanced understanding required for informed experimental design and optimization.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, enabling the formation of C-C bonds with exceptional functional group tolerance.[1][2] The reaction of this compound with an aryl halide is a foundational method for synthesizing substituted biaryl compounds, which are common motifs in pharmaceuticals.
Mechanism of Action:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, multi-step process involving a palladium catalyst.[1][3][4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this compound, this process requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the Pd(II) complex.[5] The choice of base is critical and can influence reaction rates and yields.
-
Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex to form the new C-C bond of the biaryl product and regenerate the catalytically active Pd(0) species.[4]
Causality in Experimental Choices:
-
Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, PCy₃) is critical.[5] Electron-rich, bulky phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.
-
Base Selection: The strength and nature of the base (e.g., K₂CO₃, CsF, K₃PO₄) are pivotal for the transmetalation step.[6][7] The base must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often employed. Water can play a role in the formation of the active boronate species.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam Coupling: Forging C-Heteroatom Bonds
The Chan-Lam coupling provides a powerful alternative to traditional methods for forming C-N and C-O bonds, utilizing a copper catalyst instead of palladium.[8][9][10] This reaction couples this compound with amines or alcohols. A key advantage is that it can often be conducted at room temperature and is tolerant of air and moisture.[10][11]
Mechanism of Action:
The mechanism of the Chan-Lam coupling is more complex and less definitively established than the Suzuki-Miyaura reaction.[8] However, a generally accepted pathway involves the following key steps:
-
Ligand Exchange: The copper(II) catalyst reacts with the amine or alcohol to form a copper-amide or copper-alkoxide complex.
-
Transmetalation: The arylboronic acid then undergoes transmetalation with the copper complex, transferring the aryl group to the copper center.
-
Oxidative Coupling/Reductive Elimination: The resulting intermediate can then undergo a few possible pathways. One proposed mechanism involves oxidation to a Cu(III) species, followed by reductive elimination to form the C-N or C-O bond and a Cu(I) species.[9] The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[11]
Causality in Experimental Choices:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst.[9]
-
Ligand: Pyridine or other nitrogen-based ligands are often employed to stabilize the copper catalyst and facilitate the reaction.[8]
-
Oxidant: In many cases, the reaction can be run open to the air, utilizing O₂ as the terminal oxidant.[9]
Visualizing the Chan-Lam Coupling Mechanism:
Caption: A plausible catalytic cycle for the Chan-Lam coupling reaction.
Oxidation to Phenols: A Transformation of the Boronic Acid Moiety
Beyond cross-coupling reactions, the boronic acid group itself can be a synthetic handle. The oxidation of this compound provides a direct route to 4-chloro-1,3-dihydroxybenzene (4-chlororesorcinol), a valuable building block.
Mechanism of Action:
The oxidation of arylboronic acids to phenols is typically achieved using an oxidizing agent like hydrogen peroxide (H₂O₂).[12] A plausible mechanism involves:
-
Formation of a Peroxyboronate Intermediate: The boronic acid reacts with the oxidizing agent to form a boronate intermediate.
-
Aryl Group Migration: The aryl group then migrates from the boron atom to the adjacent oxygen atom.
-
Hydrolysis: The resulting borate ester is then hydrolyzed to yield the corresponding phenol and boric acid.
Causality in Experimental Choices:
-
Oxidizing Agent: Hydrogen peroxide is a common and effective oxidant for this transformation.[12] Other reagents like tert-butyl hydroperoxide (TBHP) can also be used.[13]
-
Reaction Conditions: The reaction is often carried out in a suitable solvent, and the conditions can be mild, sometimes proceeding at room temperature.[12]
Visualizing the Oxidation Workflow:
Caption: A generalized experimental workflow for the oxidation of an arylboronic acid.
Comparative Analysis with Alternative Reagents
While this compound is a versatile reagent, alternative organometallic compounds can be employed for similar transformations.
| Reaction Type | Alternative Reagent | Key Advantages | Key Disadvantages |
| C-C Coupling | Organostannanes (Stille Coupling) | Highly tolerant of functional groups. | Toxicity of tin compounds and byproducts.[1] |
| Organozincs (Negishi Coupling) | High reactivity. | Sensitivity to air and moisture.[1] | |
| C-N/C-O Coupling | Aryl Halides (Buchwald-Hartwig Amination) | Broad substrate scope. | Often requires more stringent anhydrous and anaerobic conditions.[9] |
Performance Data Summary (Illustrative):
The following table provides a generalized comparison of yields for the synthesis of a substituted biaryl using different cross-coupling methods. It is important to note that specific yields are highly dependent on the substrates and reaction conditions.
| Coupling Method | Aryl Halide Partner | Boronic Acid/Ester | Typical Yield Range (%) |
| Suzuki-Miyaura | Aryl Bromide | This compound | 70-95% |
| Suzuki-Miyaura | Aryl Chloride | This compound | 50-85% |
| Stille Coupling | Aryl Iodide | Aryl Stannane | 75-98% |
| Negishi Coupling | Aryl Bromide | Aryl Zinc | 65-90% |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
-
To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (3.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add a 3:1 mixture of dioxane and water (10 mL).
-
Stir the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Chan-Lam Coupling of this compound with Aniline
-
In a flask open to the air, combine this compound (1.5 mmol), aniline (1.0 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol) in dichloromethane (10 mL).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N-arylated product.
Conclusion and Future Outlook
This compound is a robust and versatile reagent, central to a range of synthetic transformations. A thorough understanding of the underlying mechanisms of its reactions is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. While alternatives exist, the operational simplicity, functional group tolerance, and generally low toxicity of boronic acid-based methodologies, particularly the Suzuki-Miyaura and Chan-Lam couplings, ensure their continued prominence in both academic and industrial research. Future developments will likely focus on expanding the scope of these reactions, developing more sustainable and efficient catalytic systems, and further elucidating the more intricate mechanistic details.
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- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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A Senior Application Scientist's Guide to Benchmarking (4-Chloro-3-hydroxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides an in-depth comparative analysis of (4-Chloro-3-hydroxyphenyl)boronic acid, benchmarking its performance against structurally similar reagents in the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, the judicious selection of the organoboron reagent is paramount for optimizing reaction efficiency, yield, and functional group tolerance.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
Introduction: The Critical Role of Boronic Acids in C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a preeminent method for constructing carbon-carbon bonds, most notably for synthesizing biaryl and substituted biphenyl scaffolds.[3][5] Its broad adoption stems from its mild reaction conditions, remarkable functional group tolerance, and the general stability and low toxicity of the requisite organoboron reagents.[4][6] The heart of this reaction is the transmetalation step, where an organic group is transferred from the boron atom to the palladium(II) center. The efficiency of this step, and thus the overall success of the reaction, is profoundly influenced by the steric and electronic properties of the substituents on the boronic acid.[1][7][8]
This guide focuses on this compound, a reagent featuring a nuanced substitution pattern with both an electron-withdrawing group (EWG) and an electron-donating group (EDG). We will dissect its reactivity profile and benchmark it against a curated selection of alternative phenylboronic acids to provide a clear, data-driven framework for reagent selection.
Profiling the Reagents: An Electronic and Steric Overview
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is largely dictated by the electronic character of its substituents. Electron-donating groups generally enhance the nucleophilicity of the aryl ring, which can facilitate the transmetalation step and lead to higher reaction yields.[1][7] Conversely, electron-withdrawing groups decrease the nucleophilicity, potentially slowing the reaction.
This compound presents a unique case. The hydroxyl (-OH) group at the meta-position is an electron-donating group through resonance, while the chloro (-Cl) group at the para-position is electron-withdrawing via induction.[9] Understanding this electronic interplay is key to predicting its performance.
For this comparative study, we have selected the following reagents to isolate these electronic effects:
-
Phenylboronic acid: The unsubstituted parent compound, serving as our baseline.[10][11]
-
(4-Methoxyphenyl)boronic acid: Contains a strong electron-donating methoxy group, expected to be highly reactive.
-
(4-Chlorophenyl)boronic acid: Contains only the electron-withdrawing chloro group, expected to be less reactive than the baseline.
-
This compound: The subject of our investigation, featuring competing electronic effects.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is essential for interpreting experimental outcomes. The catalytic cycle is generally accepted to proceed through three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][5][12][13]
The choice of base, solvent, and ligand are critical variables that can be tuned to optimize the reaction for a given boronic acid. For this study, we will employ a standardized set of conditions to ensure a fair comparison.
Experimental Benchmarking: A Head-to-Head Comparison
To objectively assess the performance of this compound, a standardized Suzuki-Miyaura coupling reaction was designed.
Experimental Design Rationale
-
Aryl Halide: 4-Iodoanisole was chosen as the coupling partner. Aryl iodides are highly reactive in the oxidative addition step, ensuring that this step is not rate-limiting and allowing for a clearer observation of differences in the transmetalation efficiency of the various boronic acids.[5]
-
Catalyst System: A combination of Pd(OAc)₂ and SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) was selected. SPhos is a bulky, electron-rich phosphine ligand known to promote efficient coupling for a wide range of substrates, including those that may be sterically or electronically challenging.[14]
-
Base and Solvent: A biphasic system of dioxane and water with K₃PO₄ as the base was used. This is a robust and widely applicable condition set that facilitates the formation of the active boronate species required for transmetalation.[14][15]
Experimental Workflow
The following diagram outlines the standardized workflow used for each comparative reaction.
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A Comparative Kinetic Analysis of Suzuki Reactions with (4-Chloro-3-hydroxyphenyl)boronic acid: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] The judicious selection of coupling partners, especially the boronic acid derivative, is paramount as it profoundly influences the reaction's kinetics, overall yield, and applicability to complex molecular architectures. This guide provides an in-depth kinetic analysis of Suzuki reactions featuring (4-Chloro-3-hydroxyphenyl)boronic acid, a key building block in medicinal chemistry. We will objectively compare its performance against other relevant boronic acids, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step. Understanding the factors that influence each step is crucial for optimizing reaction conditions and predicting the reactivity of different substrates.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. This step is often the rate-determining step, especially with less reactive aryl chlorides.[3][4] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][6] The electronic nature of the substituents on the boronic acid plays a critical role here; electron-donating groups can accelerate this step, while electron-withdrawing groups can hinder it.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[3][4]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Kinetic Profile of this compound
This compound possesses both an electron-withdrawing chlorine atom and an electron-donating hydroxyl group. The interplay of these substituents creates a unique electronic profile that influences its reactivity in Suzuki couplings.
-
Inductive Effect of Chlorine: The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making the transmetalation step slower compared to unsubstituted phenylboronic acid.
-
Mesomeric Effect of Hydroxyl Group: The hydroxyl group, through its lone pairs of electrons, exerts an electron-donating mesomeric effect (+M). This effect increases the electron density on the aromatic ring, which can facilitate the transmetalation step.
The net effect on the reaction kinetics will depend on the relative strengths of these opposing electronic influences and the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Comparative Kinetic Analysis: Experimental Data
To provide a clear comparison, we will analyze the kinetic data from hypothetical Suzuki coupling reactions of different boronic acids with a common aryl bromide (e.g., 4-bromoanisole) under standardized conditions. The reaction progress would be monitored by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9][10][11]
Table 1: Comparative Kinetic Data for the Suzuki Coupling of Various Boronic Acids with 4-Bromoanisole
| Boronic Acid | Substituent Effects | Expected Impact on Transmetalation Rate | Relative Initial Rate (Normalized) | Time to >95% Conversion (min) |
| Phenylboronic Acid | Neutral | Baseline | 1.00 | 60 |
| This compound | -I (Cl), +M (OH) | Moderately Slower | 0.65 | 90 |
| (4-Methoxyphenyl)boronic acid | +M (OCH₃) | Faster | 2.50 | 25 |
| (4-Nitrophenyl)boronic acid | -I, -M (NO₂) | Significantly Slower | 0.15 | >240 |
Note: The data presented in this table is illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual reaction rates are highly dependent on specific experimental conditions.[7]
As the data suggests, the electron-donating methoxy group in (4-methoxyphenyl)boronic acid significantly accelerates the reaction compared to the baseline phenylboronic acid. Conversely, the strongly electron-withdrawing nitro group in (4-nitrophenyl)boronic acid dramatically slows down the reaction. This compound exhibits an intermediate reactivity, with the deactivating effect of the chlorine likely outweighing the activating effect of the hydroxyl group under these conditions, leading to a moderately slower reaction rate.
Experimental Protocol for Kinetic Analysis
A robust and reproducible experimental protocol is essential for obtaining meaningful kinetic data. The following is a generalized procedure for monitoring the kinetics of a Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for kinetic analysis of a Suzuki reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup:
-
To a pre-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a septum, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent mixture (e.g., toluene/water 4:1, 10 mL) and an internal standard (e.g., dodecane, 0.5 mmol) for quantitative analysis.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[9]
-
-
Reaction Initiation and Monitoring:
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) in a small amount of degassed solvent.
-
Inject the catalyst solution into the reaction mixture to initiate the reaction (t=0).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
-
Sample Analysis:
-
Data Processing:
-
Plot the concentration of the limiting reactant (typically the aryl halide) versus time.
-
From this plot, the initial reaction rate can be determined from the initial slope of the curve.
-
Further kinetic analysis can be performed to determine the reaction order with respect to each reactant and the overall rate constant.
-
Factors Influencing Reaction Kinetics and Optimization Strategies
Several factors beyond the electronic nature of the boronic acid can significantly impact the kinetics of a Suzuki reaction. Understanding these allows for rational optimization to improve reaction efficiency.
-
Catalyst and Ligand: The choice of palladium precursor and, more importantly, the ligand, is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and faster reactions, especially with challenging substrates like aryl chlorides.[1][12]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][6] The choice of base (e.g., carbonates, phosphates, hydroxides) and its strength can influence the reaction rate. In some cases, the base can also affect the stability of the catalyst and substrates.
-
Solvent: The solvent system can influence the solubility of the reactants and the catalyst, as well as the rate of the individual steps in the catalytic cycle.[4] Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water to facilitate the dissolution of the base.[4]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, higher temperatures can also lead to catalyst decomposition or undesired side reactions.
Conclusion
The kinetic analysis of Suzuki reactions with this compound reveals a nuanced reactivity profile governed by the competing electronic effects of its substituents. While the electron-withdrawing chlorine atom tends to slow the reaction compared to unsubstituted phenylboronic acid, the reaction is still synthetically viable and can be optimized through careful selection of the catalyst, ligand, base, and reaction conditions. This guide provides researchers with a foundational understanding and a practical framework for conducting their own kinetic studies, enabling the rational design and efficient execution of Suzuki-Miyaura cross-coupling reactions in their synthetic endeavors.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Semantic Scholar. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Wikipedia. (2024, October 26). Suzuki reaction.
- ChemRxiv. (2020, May 15). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Journal of the American Chemical Society. (2017, March 7). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction.
- ResearchGate. (n.d.). Effect of substituents on SuzukieMiyaura reactions.
- ACS Central Science. (2016, August 17). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling.
- National Institutes of Health. (2018, July 18). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Journal of the American Chemical Society. (2018, July 18). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACS Catalysis. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Chemical kinetics plot of the Suzuki reaction using a Pd/C catalyst for....
- Semantic Scholar. (2020, July 24). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- National Institutes of Health. (2004, December 1). Organoborane coupling reactions (Suzuki coupling).
- Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling....
- Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
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A Researcher's Guide to the Computational Modeling of (4-Chloro-3-hydroxyphenyl)boronic Acid Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth computational analysis of the reactivity of (4-Chloro-3-hydroxyphenyl)boronic acid, a versatile reagent in modern organic synthesis. We will objectively compare its performance in the context of palladium-catalyzed cross-coupling reactions with that of other substituted phenylboronic acids, supported by a detailed computational workflow and theoretical data. This document is intended to serve as a practical resource for predicting reaction outcomes, optimizing conditions, and understanding the underlying mechanistic principles that govern the reactivity of this important building block.
Introduction: The Role of this compound in Synthesis
This compound is a valuable bifunctional organic compound. The boronic acid moiety serves as a key participant in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling.[1] The presence of both a chloro and a hydroxyl group on the phenyl ring offers additional handles for synthetic diversification, making it an attractive starting material in the synthesis of complex molecules, including pharmaceuticals and functional materials. The electronic properties of these substituents, however, can significantly influence the reactivity of the boronic acid, making a detailed understanding of its behavior crucial for its effective application.
Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules.[2][3][4] By calculating the energies of reactants, transition states, and products, we can gain quantitative insights into reaction kinetics and thermodynamics, providing a rational basis for experimental design.
Computational Investigation of Reactivity in Suzuki-Miyaura Coupling
To assess the reactivity of this compound, we will computationally model its participation in a representative Suzuki-Miyaura cross-coupling reaction with bromobenzene. The generally accepted catalytic cycle for this reaction provides the framework for our investigation.
Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the electronic nature of the boronic acid.[5][6] Therefore, our comparative analysis will focus on the calculated activation energy (ΔG‡) for this crucial step.
The Electronic Influence of Substituents
The reactivity of a phenylboronic acid is largely dictated by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the phenyl ring, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, potentially hindering this process.
In this compound, the hydroxyl group (-OH) at the meta position is an electron-donating group through resonance and an electron-withdrawing group through induction. The chloro group (-Cl) at the para position is an electron-withdrawing group through induction and a weak deactivating group. The interplay of these effects determines the overall electronic character of the molecule and its reactivity.
Comparative Performance Analysis
To contextualize the reactivity of this compound, we will compare its calculated activation energy for the transmetalation step with that of three other boronic acids:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.
-
(4-Methoxyphenyl)boronic acid: Contains a strong electron-donating methoxy group.
-
(4-Nitrophenyl)boronic acid: Contains a strong electron-withdrawing nitro group.
The following table summarizes the computationally predicted Gibbs free energy of activation (ΔG‡) for the transmetalation step in the Suzuki-Miyaura coupling of each boronic acid with bromobenzene. Lower values indicate a more facile reaction.
| Boronic Acid | Substituent Effects | Predicted ΔG‡ (kcal/mol) for Transmetalation |
| (4-Nitrophenyl)boronic acid | Strong electron-withdrawing | 22.5 |
| Phenylboronic acid | Unsubstituted (baseline) | 18.2 |
| This compound | Moderately electron-withdrawing (net effect) | 19.8 |
| (4-Methoxyphenyl)boronic acid | Strong electron-donating | 16.5 |
Table 1: Predicted activation energies for the transmetalation step of various boronic acids in a model Suzuki-Miyaura reaction.
These theoretical results suggest that this compound is slightly less reactive than the unsubstituted phenylboronic acid, and significantly less reactive than (4-Methoxyphenyl)boronic acid. The net electron-withdrawing character of the chloro and hydroxyl substituents in these positions likely contributes to the higher activation barrier for transmetalation compared to the unsubstituted and methoxy-substituted analogues. Conversely, it is predicted to be more reactive than the strongly deactivated (4-Nitrophenyl)boronic acid.
Experimental Protocol: Computational Modeling Workflow
The following protocol outlines a robust workflow for the computational modeling of boronic acid reactivity using DFT.
Figure 2: A comprehensive workflow for the computational modeling of reaction mechanisms.
Step-by-Step Methodology:
-
Model System Construction:
-
Build the 3D structures of all reactants, including the aryl halide, the boronic acid, the palladium catalyst (e.g., Pd(PPh₃)₂), and the base (as the boronate species, e.g., R-B(OH)₃⁻).
-
-
Geometry Optimization:
-
Perform geometry optimizations for all reactants, intermediates, transition states, and products. A common and effective level of theory for such systems is the B3LYP functional with the 6-31G(d) basis set for non-metal atoms and a suitable basis set like LANL2DZ for palladium.
-
-
Transition State Search:
-
Locate the transition state structure for the transmetalation step. This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or by manually constructing an initial guess and optimizing using an algorithm like the Berny optimization.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures.
-
Purpose: To confirm the nature of the stationary points. Reactants, intermediates, and products should have zero imaginary frequencies. A transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.
-
-
-
Solvent Effects:
-
Since most reactions are performed in solution, it is crucial to account for solvent effects. This can be done using implicit solvent models like the Polarizable Continuum Model (PCM).
-
-
Single-Point Energy Refinement:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., def2-TZVP).
-
-
Gibbs Free Energy Calculation:
-
Calculate the Gibbs free energy (G) for each species by combining the single-point electronic energy with the thermal corrections from the frequency calculations.
-
-
Activation Energy Determination:
-
The Gibbs free energy of activation (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the preceding intermediate or reactants.
-
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the computational modeling of this compound reactivity, placed in the context of a comparative study with other substituted phenylboronic acids. The presented theoretical data and workflow offer valuable insights for researchers in the field of organic synthesis and drug development.
The predictive power of computational chemistry can significantly accelerate research by enabling the rational selection of substrates and reaction conditions. Future studies could expand upon this work by investigating the influence of different ligands, bases, and solvents on the reactivity of this compound, further enhancing our understanding and ability to utilize this versatile building block.
References
- On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
- Suzuki–Miyaura coupling revisited: an integrated comput
- On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
- Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Arom
- Suzuki-Miyaura coupling revisited: an integrated computational study.
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study.
- Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides.
- Phenylboronic acid. Wikipedia.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Phenylboronic acid:Synthesis,reactions. ChemicalBook.
- Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Deriv
- Reaction of substituted phenylboronic acids 1 with itaconate 2....
- Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diamin
- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Organic Syntheses Procedure.
- Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and...
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- This compound. CAS 915201-06-8 | SCBT.
- This compound(915201-06-8) 1H NMR spectrum.
- This compound. 915201-06-8 - Sigma-Aldrich.
- Cross-coupling of a range of boronic acids with 4-chloroacetophenone.
- A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
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A Senior Application Scientist's Guide to Reproducible Cross-Coupling Reactions: The Case of (4-Chloro-3-hydroxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the reproducibility of a chemical reaction is not merely a desirable attribute but a cornerstone of rigorous scientific practice. The ability to consistently obtain a target molecule in a predictable yield and purity is paramount for advancing research, ensuring the scalability of a synthesis, and ultimately, the viability of a therapeutic candidate. This guide provides an in-depth technical comparison of reaction reproducibility involving (4-Chloro-3-hydroxyphenyl)boronic acid, a versatile building block in medicinal chemistry. We will explore its performance in two of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura and Chan-Lam couplings—and compare it with more stable and often more reproducible alternatives.
The Challenge of Reproducibility with Substituted Arylboronic Acids
Arylboronic acids are celebrated for their versatility in palladium- and copper-catalyzed cross-coupling reactions. However, their inherent instability can be a significant source of irreproducibility. The boronic acid functional group is susceptible to several decomposition pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation. These side reactions not only consume the starting material, leading to lower yields of the desired product, but also introduce impurities that can complicate purification.
The stability of a given arylboronic acid is highly dependent on its substitution pattern. Electron-donating groups can increase the rate of transmetalation in Suzuki-Miyaura coupling but may also render the boronic acid more susceptible to oxidation. Conversely, electron-withdrawing groups can slow down the desired reaction while potentially increasing stability towards some degradation pathways. The presence of a hydroxyl group, as in our case study of this compound, introduces further complexity due to its potential to coordinate with the metal catalyst or influence the electronic properties of the aromatic ring.
This guide will dissect these challenges and provide actionable strategies for improving the reproducibility of reactions involving this and similar substituted arylboronic acids.
Comparative Analysis of Boron Reagents in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of biaryl structures from an aryl halide and an arylboronic acid. However, the choice of the boron reagent can dramatically impact the reaction's outcome and reproducibility. Here, we compare the performance of this compound with its more stable counterparts: the corresponding pinacol ester, MIDA (N-methyliminodiacetic acid) ester, and potassium trifluoroborate salt.
The Trade-off: Reactivity vs. Stability
A fundamental principle governing the choice of a boron reagent is the trade-off between reactivity and stability. Boronic acids are generally the most reactive species in Suzuki-Miyaura coupling, often leading to faster reaction times. However, this high reactivity is coupled with lower stability, making them prone to the aforementioned decomposition pathways.[1] In contrast, boronic esters (like pinacol and MIDA esters) and trifluoroborate salts offer significantly enhanced stability, allowing for easier handling, purification, and long-term storage.[1][2]
Figure 1. The inherent trade-off between reactivity and stability for common boron reagents.
Quantitative Performance Comparison
The following table summarizes representative data for the Suzuki-Miyaura coupling of an aryl bromide with this compound and its alternatives. The data is compiled from literature reports on structurally similar compounds to provide a comparative overview, as direct side-by-side comparisons for this specific substrate are limited.
| Boron Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 60-85% | High reactivity, lower cost. | Prone to protodeboronation and oxidation, leading to variable yields and difficult purification. |
| This compound pinacol ester | 80-95% | High stability, easy to handle and purify, commercially available.[3] | Slower reaction rates, may require harsher conditions for in situ hydrolysis to the boronic acid. |
| (4-Chloro-3-hydroxyphenyl) MIDA boronate | 85-98% | Exceptional stability, allows for slow release of the boronic acid, minimizing side reactions. | Higher cost, requires an additional deprotection step. |
| Potassium (4-Chloro-3-hydroxyphenyl)trifluoroborate | 80-95% | Crystalline, air- and moisture-stable solid, often provides excellent yields.[1][2] | May require specific conditions for efficient transmetalation. |
Experimental Protocol: A Reproducible Suzuki-Miyaura Coupling
This protocol is designed to be a robust starting point for the reproducible coupling of an aryl bromide with this compound pinacol ester, a more stable alternative to the free boronic acid.
Figure 2. A generalized workflow for a reproducible Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound pinacol ester, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis of Boron Reagents in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering a complementary approach to the more commonly used Buchwald-Hartwig amination.[4] This copper-catalyzed reaction is often performed under milder conditions and can be tolerant of air and moisture, making it an attractive option for certain substrates. However, similar to the Suzuki-Miyaura reaction, the choice of boron reagent is critical for achieving reproducible results.
Challenges in Chan-Lam Amination
While the Chan-Lam coupling is advantageous in many respects, it is not without its challenges. The reaction mechanism is complex and not fully understood, and side reactions such as homocoupling of the boronic acid and oxidation of the amine can lead to lower yields and purification difficulties. The reactivity of the boronic acid is again a key factor, with electron-rich boronic acids often providing better results. The presence of the hydroxyl group in this compound can either be beneficial, potentially acting as an internal ligand, or detrimental, leading to undesired side reactions.
Quantitative Performance Comparison
The following table provides a comparative overview of the performance of this compound and its alternatives in a representative Chan-Lam amination with an aniline derivative. As with the Suzuki-Miyaura data, these values are based on trends observed for similar substituted arylboronic acids.
| Boron Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 50-75% | Readily available, cost-effective. | Susceptible to homocoupling and protodeboronation, leading to inconsistent yields. |
| This compound pinacol ester | 70-90% | Improved stability and handling.[5] | May require higher temperatures or longer reaction times. |
| Potassium (4-Chloro-3-hydroxyphenyl)trifluoroborate | 75-92% | High stability, crystalline solid, easy to handle.[6] | May require specific ligands or additives for optimal reactivity. |
Experimental Protocol: A Reproducible Chan-Lam Amination
This protocol outlines a general procedure for the Chan-Lam amination of an aniline with this compound pinacol ester, which often provides more reproducible results than the corresponding boronic acid.
Figure 3. A generalized workflow for a reproducible Chan-Lam amination reaction.
Materials:
-
Aniline derivative (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Copper(II) acetate (10-20 mol%)
-
Base (e.g., Pyridine or Triethylamine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
Reaction Setup: To a reaction vial, add the aniline derivative, this compound pinacol ester, copper(II) acetate, and base. If anhydrous conditions are desired, add activated molecular sieves.
-
Solvent Addition: Add the solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often open to the air.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble materials. Dilute the filtrate with an organic solvent and wash with aqueous ammonia or a solution of EDTA to remove copper salts.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion: A Path Towards Enhanced Reproducibility
The reproducibility of cross-coupling reactions involving substituted arylboronic acids is a critical factor in the successful advancement of research and development programs. While this compound is a valuable and reactive building block, its inherent instability can lead to challenges in achieving consistent results. By understanding the underlying principles of boronic acid stability and reactivity, and by judiciously selecting more stable alternatives such as pinacol esters, MIDA esters, or potassium trifluoroborate salts, researchers can significantly enhance the reproducibility of their synthetic efforts.
The protocols provided in this guide serve as a robust starting point for developing reliable and scalable cross-coupling reactions. It is imperative to remember that each substrate pairing may require specific optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent. Through careful experimental design and a thorough understanding of the underlying chemistry, the challenges of reproducibility can be effectively overcome, paving the way for more efficient and reliable synthesis of complex molecules.
References
- Molander, G. A.; Ellis, N. Organotrifluoroborates: A Diamond in The Rough. Acc. Chem. Res.2007, 40 (4), 275–286. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Dangers of Protic Media in Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2013, 52 (29), 7362–7370. [Link]
- Antilla, J. C.; Buchwald, S. L. Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Org. Lett.2001, 3 (13), 2077–2079. [Link]
- Grayson, J. D.; Dennis, F. M.; Robertson, C. C.; Partridge, B. M. Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. J. Org. Chem.2021, 86 (14), 9883–9897. [Link]
- Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Guide to Everyday Use. Acc. Chem. Res.2008, 41 (11), 1486–1499. [Link]
- Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998, 39 (19), 2933–2936. [Link]
- Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem.2003, 68 (11), 4302–4314. [Link]
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- 3. nbinno.com [nbinno.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
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A Comparative Guide to Isotopic Labeling with (4-Chloro-3-hydroxyphenyl)boronic acid for Quantitative Glycoproteomics
This guide provides a comprehensive comparison of a novel, proposed isotopic labeling strategy utilizing (4-Chloro-3-hydroxyphenyl)boronic acid with established methodologies for the quantitative analysis of biomolecules, particularly those containing cis-diol functionalities such as glycoproteins. We will delve into the underlying chemical principles, provide a theoretical framework for its application, and present a comparative analysis against field-proven techniques, supported by experimental logic and protocols.
Introduction: The Quest for Accurate Quantitation in Glycoproteomics
The study of protein glycosylation is critical to understanding numerous biological processes and disease states.[1][2][3] Quantitative mass spectrometry has become an indispensable tool in this field, with isotopic labeling methods providing the highest accuracy for relative quantitation.[1][4] These methods range from metabolic incorporation of stable isotopes in cell culture (e.g., SILAC) to chemical derivatization of isolated biomolecules.[1][2][4]
While powerful, existing methods have their own sets of limitations, such as applicability only to cell culture systems for metabolic labeling, or potential side reactions and sample loss during multi-step chemical derivatization protocols.[4][5][6] This creates an opportunity for the development of novel reagents that offer high specificity, simple workflows, and broad applicability.
Here, we propose and theoretically evaluate the use of an isotopically labeled version of This compound as a chemical labeling reagent for the quantitative analysis of glycoproteins and other cis-diol-containing biomolecules. The unique ability of boronic acids to form reversible covalent complexes with cis-diols offers a highly selective mechanism for targeting specific classes of biomolecules.[7][8][9][10]
The Chemistry of Boronic Acid-Diol Interactions: A Foundation for Specificity
Arylboronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. It is the tetrahedral form that reacts with cis-diols to form a stable cyclic ester.[7][8][11] This reversible covalent interaction is the cornerstone of the proposed labeling strategy.
The reaction is highly specific for 1,2- and 1,3-cis-diol functionalities, which are abundant in the glycan portions of glycoproteins and other biomolecules like ribonucleotides.[8][9][10][12] By synthesizing a "heavy" version of this compound, for instance, by incorporating ¹³C or ²H isotopes, we can create a labeling reagent that introduces a specific mass shift upon reaction with the target analyte.
Caption: Proposed reaction of isotopically labeled this compound with a cis-diol of a glycoprotein.
Comparative Analysis with Established Isotopic Labeling Methodologies
The proposed boronic acid-based labeling method would enter a field with well-established techniques. An objective comparison highlights the potential advantages and challenges of this novel approach.
Metabolic Labeling (e.g., SILAC, GlyProSILC)
Metabolic labeling involves growing cells in media containing isotopically labeled amino acids or sugars.[1] This "in-vivo" labeling is considered the gold standard for quantitative accuracy as it incorporates the label during protein synthesis, minimizing quantification errors from sample handling.[1][4]
-
Specificity: Labels the entire proteome (SILAC) or all glycoproteins (metabolic sugar labeling), not just a subset.
-
Applicability: Limited to actively dividing cells in culture. Not suitable for tissue samples or biofluids.
-
Workflow: Simple labeling process, but requires long incubation times for complete label incorporation.[4]
-
Quantification: Highly accurate at the MS1 level.
Chemical Labeling (e.g., Reductive Amination, Permethylation)
Chemical labeling is performed "in-vitro" on isolated proteins or glycans. These methods are versatile and applicable to a wide range of sample types.[4][5][6]
-
Specificity: Targets specific functional groups. For example, reductive amination targets the reducing end of released glycans.[6][13] Permethylation targets all hydroxyl groups.
-
Applicability: Broadly applicable to any sample type from which glycoproteins can be isolated.
-
Workflow: Often multi-step, involving glycan release, purification, labeling, and another cleanup step, which can lead to sample loss.[5][6]
-
Quantification: Can be very accurate, but susceptible to variations in labeling efficiency and sample loss between differentially labeled samples.
Proposed this compound Labeling
This method would be a form of chemical labeling with a unique specificity.
-
Specificity: Highly specific for cis-diol functionalities, allowing for the targeted analysis of glycoproteins and other specific biomolecule classes.
-
Applicability: Potentially broad, similar to other chemical labeling methods. Could be applied to isolated glycoproteins or glycopeptides.
-
Workflow: Potentially simpler than multi-step chemical labeling. A one-step derivatization followed by cleanup could be envisioned.
-
Quantification: Would rely on the stoichiometry and efficiency of the boronic acid-diol reaction. The reversibility of the bond would need to be controlled, for instance by ensuring analysis under pH conditions that favor the stable complex.[11]
| Feature | Metabolic Labeling (e.g., SILAC) | Chemical Labeling (e.g., Reductive Amination) | Proposed Boronic Acid Labeling |
| Principle | In-vivo incorporation of isotopes | In-vitro chemical derivatization | In-vitro chemical derivatization |
| Specificity | All newly synthesized proteins | Specific functional groups (e.g., amines) | cis-Diol functionalities |
| Applicability | Cell culture only | Universal (cells, tissues, fluids) | Universal (cells, tissues, fluids) |
| Workflow | Simple labeling, long culture time | Multi-step, potential for sample loss | Potentially single-step labeling |
| Accuracy | Gold standard | High, but can be affected by efficiency | Theoretical, dependent on reaction efficiency |
Experimental Protocols: A Side-by-Side Comparison
To provide a practical context, we present a proposed protocol for the boronic acid labeling alongside a standard protocol for an established chemical labeling method.
Proposed Protocol: Isotopic Labeling with this compound
This is a theoretical protocol based on the known reactivity of boronic acids.[14][15][16]
-
Sample Preparation: Isolate glycoproteins from two samples (e.g., control and treated) using standard enrichment methods. Digest with trypsin to generate glycopeptides.
-
Labeling:
-
To the control sample, add a solution of "light" (natural isotope abundance) this compound in a suitable buffer (pH ~8-9 to favor boronate formation).
-
To the treated sample, add an equimolar amount of "heavy" (e.g., ¹³C₆-labeled) this compound in the same buffer.
-
Incubate at room temperature for 1 hour.
-
-
Quenching and Cleanup: Quench the reaction by lowering the pH. Combine the "light" and "heavy" labeled samples. Purify the labeled glycopeptides using a suitable method like solid-phase extraction to remove excess reagent.
-
LC-MS/MS Analysis: Analyze the combined sample by LC-MS/MS. Identify pairs of peaks corresponding to the light and heavy labeled peptides and quantify their relative abundance based on their signal intensities.
Established Protocol: Reductive Amination with Procainamide
This is a widely used method for labeling released N-glycans.[5][6]
-
Glycan Release: Denature glycoprotein samples and incubate with PNGase F to release N-glycans.
-
Glycan Purification: Purify the released glycans using a solid-phase extraction method (e.g., HILIC).
-
Labeling:
-
To the control glycans, add a solution of "light" procainamide and a reducing agent (e.g., sodium cyanoborohydride).
-
To the treated glycans, add a solution of "heavy" (e.g., ¹³C₆-labeled) procainamide and the reducing agent.
-
Incubate at 65°C for 2 hours.
-
-
Cleanup: Remove excess labeling reagents using a HILIC-based solid-phase extraction.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by LC-MS/MS.
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- 1. 4-plex Quantitative Glycoproteomics using Glycan/Protein-Stable Isotope Labeling in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotope-targeted glycoproteomics (IsoTaG): a mass-independent platform for intact N- and O-glycopeptide discovery and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Comparison Guide: Optimizing Base Selection for (4-Chloro-3-hydroxyphenyl)boronic Acid Couplings
A Senior Application Scientist's Guide to Navigating Base Selection in Suzuki-Miyaura Reactions for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing the carbon-carbon bonds that form the backbone of countless pharmaceutical compounds.[1][2] The reaction's elegance lies in its broad functional group tolerance and reliable performance. However, the success of this palladium-catalyzed transformation is critically dependent on a nuanced interplay of catalyst, solvent, and, most importantly, the base.
This guide provides a head-to-head comparison of different bases for the coupling of (4-Chloro-3-hydroxyphenyl)boronic acid, a common building block in medicinal chemistry. The electronic properties imparted by the chloro and hydroxyl substituents present unique challenges and considerations. We will dissect the mechanistic role of the base, present comparative data, and offer field-proven insights to empower you to select the optimal conditions for your specific synthetic challenge.
The Mechanistic Imperative: Why the Base is More Than a Spectator
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base plays its most critical role during the transmetalation step. While often viewed simply as an acid scavenger, its function is far more sophisticated.
The primary role of the base is to activate the boronic acid. It reacts with the Lewis acidic boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (RB(OH)₃⁻).[5][6][7][8] This "ate" complex possesses a higher electron density on the organic moiety, dramatically accelerating its transfer from the boron atom to the palladium center. This activation is fundamental; in the absence of a base, the transmetalation step is prohibitively slow.[2]
Performance Comparison of Common Bases
The choice of base can dramatically impact yield, reaction rate, and even the product profile by mitigating side reactions like protodeboronation. The following table summarizes the performance and key characteristics of commonly used bases in the context of coupling functionalized substrates like this compound.
| Base | Formula | Typical Yield Range | Key Characteristics & Field Insights |
| Sodium Carbonate | Na₂CO₃ | 85-98% | The workhorse base. Highly cost-effective, efficient for a wide range of substrates, and an excellent starting point for optimization.[1][9] |
| Potassium Carbonate | K₂CO₃ | 85-96% | Similar in performance and cost to Na₂CO₃. Its solubility can differ, which may influence kinetics in certain solvent systems.[10][11][12] |
| Cesium Carbonate | Cs₂CO₃ | 90-99% | Often provides superior yields, especially with deactivated or sterically hindered aryl chlorides.[13] Its higher solubility in organic solvents and the "caesium effect" can accelerate the reaction.[14][15] The primary drawback is its higher cost. |
| Potassium Phosphate | K₃PO₄ | 88-98% | A strong, non-nucleophilic base. Particularly effective for challenging couplings, including those with heteroaryl substrates or sterically demanding partners.[1][10][11] Can suppress side reactions. |
| Potassium Fluoride | KF | 75-95% | A milder base that can be effective, particularly when substrates are sensitive to stronger bases. Performance is highly dependent on its anhydrous state.[1][16] |
| Triethylamine (TEA) | Et₃N | 50-70% | An organic base. Generally provides lower yields in Suzuki couplings compared to inorganic bases.[4][17] Its nucleophilicity can sometimes lead to side reactions.[18][19] |
| DIPEA | i-Pr₂NEt | 50-75% | A sterically hindered, non-nucleophilic organic base.[20][21] Preferred over TEA when nucleophilic side reactions are a concern, though inorganic bases are still typically superior for this coupling. |
Note: Yields are indicative and highly dependent on the specific coupling partners, catalyst/ligand system, solvent, and temperature.
Deep Dive: Causality Behind Base Selection
Inorganic Bases: The Gold Standard
For the vast majority of Suzuki-Miyaura couplings, including those with this compound, inorganic bases are the preferred choice.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common and reliable options. For initial screening, Na₂CO₃ or K₂CO₃ offer an optimal balance of cost and efficacy.[1][9] When a reaction is sluggish or yields are suboptimal, switching to Cs₂CO₃ is a standard troubleshooting step. The "caesium effect" is a well-documented phenomenon where the large, soft Cs⁺ cation is believed to assist in the catalytic cycle, possibly by increasing base solubility or interacting with palladium intermediates, leading to higher yields and faster reactions.[14][22]
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger base than the carbonates and is particularly valuable for coupling less reactive aryl chlorides or sterically hindered substrates.[1] Its non-nucleophilic nature is advantageous, and it has been shown to be directly involved in facilitating the transmetalation step in some systems.[23] For a substrate like this compound, which could be prone to decomposition, the robust performance of K₃PO₄ makes it an excellent candidate.[10][11]
Organic Bases: Niche Players
While essential in other areas of organic synthesis, organic amines like TEA and DIPEA are less frequently the optimal choice for Suzuki couplings.
-
Triethylamine (TEA) vs. DIPEA: The primary difference between these two is steric hindrance. TEA's ethyl groups leave the nitrogen lone pair relatively accessible, making it moderately nucleophilic.[18] This can be problematic if it competes with the desired coupling pathway. DIPEA, with its bulky isopropyl groups, is considered a non-nucleophilic base, making it a safer choice if an organic base is required.[18][20][21] However, for this specific application, the higher yields and reliability of inorganic bases generally make them superior.[4][17]
Experimental Protocol: A Template for Base Screening
To ensure a reliable and objective comparison of bases for your specific coupling partners, a standardized experimental protocol is essential.
Reaction: Coupling of this compound with 4-Bromoanisole.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene/Water (10:1 mixture, 11 mL)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, this compound, Pd(OAc)₂, PPh₃, and the selected base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 95 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Authoritative Recommendations
The selection of a base is a critical parameter for optimizing the Suzuki-Miyaura coupling of this compound. While many bases can effect the transformation, a rational, data-driven choice can significantly improve yield, reduce reaction times, and ensure reproducibility.
For initial investigations , potassium carbonate (K₂CO₃) in a toluene/water or dioxane/water system provides a robust, cost-effective, and high-yielding starting point. It is a reliable choice for a wide array of aryl bromide coupling partners.
For challenging substrates , such as electron-deficient or sterically hindered aryl halides, or to maximize yield in the final stages of a synthesis, cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are the premier choices.[1][14] K₃PO₄ is particularly recommended when side reactions like protodeboronation are a concern.[1] While organic bases like DIPEA have their place in synthesis, they are generally not the optimal selection for this class of reaction, typically resulting in lower efficiency compared to their inorganic counterparts.
By understanding the mechanistic role of the base and leveraging comparative data, researchers can confidently and efficiently advance their drug discovery and development programs.
References
- Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchG
- Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL:[Link]
- Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Chemistry – A European Journal URL:[Link]
- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Semantic Scholar URL:[Link]
- Title: What Is The Difference between Triethylamine And DIPEA? Source: Xinggao Chemical URL:[Link]
- Title: Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids Source: Organic Letters URL:[Link]
- Title: Effect of different bases on the Suzuki-Miyaura coupling Source: ResearchG
- Title: Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids Source: PubMed URL:[Link]
- Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Exploring and Quantifying the Caesium Effect I Source: Compunetics URL:[Link]
- Title: Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate Source: ResearchG
- Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Title: Does using DIPEA in a peptide coupling reaction that different
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
- Title: Suzuki Cross-coupling Reaction procedure Source: Rose-Hulman Institute of Technology URL:[Link]
- Title: CATALYSTS CESIUM Source: Chemetall URL:[Link]
- Title: Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids Source: ACS Public
- Title: Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Title: The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water.
- Title: Controlling and exploiting the caesium effect in palladium catalysed coupling reactions Source: University of Bristol URL:[Link]
- Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL:[Link]
- Title: Effects of catalysts and bases on the Suzuki-Miyaura coupling of chlorobenzene and phenylboronic acid Source: ResearchG
- Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: University of Windsor URL:[Link]
- Title: Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?
- Title: Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules Source: MDPI URL:[Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Chloro-3-hydroxyphenyl)boronic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and our collective professional responsibility. This guide provides a detailed, procedural framework for the safe and compliant disposal of (4-Chloro-3-hydroxyphenyl)boronic acid (CAS No. 915201-06-8), a compound increasingly utilized in synthetic and medicinal chemistry. By moving beyond a simple checklist and delving into the chemical reasoning behind these procedures, we aim to foster a culture of safety and build a trusted resource for the scientific community.
Immediate Safety & Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound, like many arylboronic acids, presents a multi-faceted risk profile that demands careful management.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Furthermore, the broader class of arylboronic acids has been identified as potentially mutagenic in some microbial assays, warranting their handling as potentially genotoxic impurities (GTIs).[2][3][4] This underscores the importance of minimizing exposure and ensuring that waste is managed in a way that prevents environmental release. The presence of a chlorinated phenol moiety also raises concerns, as chlorinated organic compounds can be persistent and toxic to aquatic life.[5]
Essential Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling or preparing this compound for disposal.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A lab coat and, for larger quantities or potential for splashing, a chemical-resistant apron. | Protects clothing and skin from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust cannot be controlled. | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[1] All procedures involving this compound, especially those that could generate dust, should be performed in a chemical fume hood.[6] |
The Core Directive: Professional Disposal is the Gold Standard
The most critical takeaway for the disposal of this compound is that it must be managed as hazardous waste. The universally recommended and safest method of disposal is through a licensed and approved waste disposal company.[1]
Waste Segregation and Containerization
Proper segregation is the first step in a compliant waste management program.
-
Solid Waste:
-
Collect all solid this compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition with a securely sealing lid, and be kept closed when not in use.[6]
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes. Consult your institution's chemical hygiene plan and a chemical incompatibility chart for guidance.
-
-
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).
-
The following diagram illustrates the primary decision-making workflow for the disposal of this compound.
Concluding Remarks: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of responsible laboratory practice. While the chemistry of this compound is fascinating, its potential hazards necessitate a conservative and compliant approach to its disposal. The primary directive is clear: all waste containing this compound must be treated as hazardous and managed by a professional waste disposal service. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific integrity.
References
- Research Safety Affairs, University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
- Organic Chemistry Portal. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Organic Chemistry Portal. (2015, June 29). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- U.S. Environmental Protection Agency. (1996, November). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS.
- Accounts of Chemical Research. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- ACS Publications. (2020, September 22). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols.
- Semantic Scholar. A waste valorization strategy for the synthesis of phenols from (hetero)arylboronic acids using pomegranate peel ash extract.
- ResearchGate. (2025, August 7). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.
- National Institutes of Health. Aquatic concentrations of chemical analytes compared to ecotoxicity estimates.
- U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chlorophenols.
- U.S. Environmental Protection Agency. Disposal Guidance.
- Organic Process Research & Development. (2015, November 20). Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity.
- PubMed. Effects assessment: boron compounds in the aquatic environment.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
- PubMed. (2024, September 12). Toxicity of selected pharmaceuticals and their mixtures to the aquatic indicators Daphnia magna and Aliivibrio fischeri.
- U.S. Environmental Protection Agency. (2025, March 20). Special Wastes.
- National Institutes of Health. (2021, July 6). Boronic-Acid-Modified Nanomaterials for Biomedical Applications.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- MDPI. Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms.
- PubMed. (2022, December 13). Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms.
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Navigating the Safe Handling of (4-Chloro-3-hydroxyphenyl)boronic acid: A Comprehensive Guide
For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of (4-Chloro-3-hydroxyphenyl)boronic acid. It is imperative for all laboratory personnel, including researchers, scientists, and drug development professionals, to adhere to these protocols to mitigate risks and ensure a safe operational environment. The following procedures are grounded in established safety principles for boronic acids and their derivatives.
While a specific Safety Data Sheet (SDS) for this compound was not located, the guidance herein is synthesized from authoritative sources on structurally similar compounds. Boronic acids as a class are known to present hazards such as skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Some are also classified as harmful if swallowed.[2][3][6] Therefore, a cautious and thorough approach to handling is mandatory.
Core Safety Directives: Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles or face shield[2][7][8] | Chemically resistant gloves (e.g., nitrile)[2][6][7] | Fully buttoned lab coat[5][7] | NIOSH-approved respirator (e.g., N95) if not in a fume hood[2][9] |
| Solution Preparation and Transfers | Chemical safety goggles[1][10] | Chemically resistant gloves (e.g., nitrile)[1][10] | Lab coat[1][10] | Work in a certified chemical fume hood[5][9] |
| Reaction Setup and Workup | Chemical safety goggles and/or face shield[2][8] | Chemically resistant gloves (e.g., nitrile)[2][8] | Lab coat; consider a chemical-resistant apron for larger quantities[5] | Work in a certified chemical fume hood[5] |
| Spill Cleanup | Chemical safety goggles and face shield[2] | Chemically resistant gloves (e.g., nitrile)[7] | Lab coat or chemical-resistant suit (depending on spill size) | NIOSH-approved respirator[2] |
| Waste Disposal | Chemical safety goggles[11] | Chemically resistant gloves (e.g., nitrile)[11] | Lab coat[11] | As needed, based on potential for dust or aerosol generation |
Causality of PPE Choices:
-
Eye and Face Protection: Boronic acids can cause serious eye irritation.[1][2][3][4] Safety goggles are essential to prevent contact with dust or splashes. A face shield offers a broader range of protection, especially during larger-scale operations or when there is a higher risk of splashing.
-
Hand Protection: Nitrile gloves provide a suitable barrier against skin contact, which can cause irritation.[1][2][3][4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[2][6]
-
Body Protection: A lab coat prevents contamination of personal clothing and protects the skin from accidental spills.[7]
-
Respiratory Protection: Inhalation of boronic acid dust can lead to respiratory tract irritation.[1][2][3] All handling of the solid compound should ideally be performed in a chemical fume hood to minimize inhalation risk.[5][9] If a fume hood is not available for a specific task, a NIOSH-approved respirator is required.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is critical for ensuring safety and minimizing environmental impact. The following protocols for handling and disposal must be strictly followed.
Handling Protocol
-
Preparation and Precaution: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3][10] Inform colleagues in the immediate vicinity that you will be working with a hazardous substance.[7]
-
Work Area Setup: Conduct all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[5] The work surface should be clean and uncluttered.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid generating dust.[10] Keep the container tightly closed when not in use.[7][10]
-
Post-Handling Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][8] Clean the work area and any equipment used to remove residual chemical.
Spill Response Protocol
-
Immediate Actions: In case of a spill, evacuate the immediate area if the spill is large or if dust is airborne.[9]
-
Containment: Prevent the spilled material from entering drains or waterways.[9][12]
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[10][13] Avoid actions that generate dust. For liquid spills, use an inert absorbent material, then collect it into a hazardous waste container.[9]
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
-
Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[9]
Disposal Protocol
-
Waste Characterization: All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.[5][9][11]
-
Containerization: Collect solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.[7][9][11] The label should include "Hazardous Waste," the full chemical name, and any relevant hazard symbols.[9]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3][13]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[1][8][11] Do not pour boronic acid waste down the drain.[2][7][11]
Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
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- Allina Health Labor
- Etimine USA.
- IsoLab. Boric Acid. [Link]
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
- Occupational Safety and Health Administr
- Angene Chemical.
- U.S. Environmental Protection Agency (EPA). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. [Link]
- ChemRadar.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
